molecular formula C2H5N3O B15621786 2-Azidoethanol-d4

2-Azidoethanol-d4

Cat. No.: B15621786
M. Wt: 91.11 g/mol
InChI Key: BSULWPSUVMOMAN-LNLMKGTHSA-N
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Description

2-Azidoethanol-d4 is a useful research compound. Its molecular formula is C2H5N3O and its molecular weight is 91.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C2H5N3O

Molecular Weight

91.11 g/mol

IUPAC Name

2-azido-1,1,2,2-tetradeuterioethanol

InChI

InChI=1S/C2H5N3O/c3-5-4-1-2-6/h6H,1-2H2/i1D2,2D2

InChI Key

BSULWPSUVMOMAN-LNLMKGTHSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Azidoethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Azidoethanol-d4, a deuterated analog of the versatile bifunctional reagent 2-Azidoethanol. This document details its chemical properties, synthesis, and applications, with a focus on its utility in research and drug development.

Core Chemical Properties

This compound, also known as 2-azido-1,1,2,2-tetradeuterioethanol, is a stable isotope-labeled version of 2-Azidoethanol. The replacement of four hydrogen atoms with deuterium (B1214612) atoms results in a higher molecular weight, which is a key feature for its application as an internal standard in mass spectrometry-based quantitative analysis.

PropertyValue
IUPAC Name 2-azido-1,1,2,2-tetradeuterioethanol
Molecular Formula C₂D₄HN₃O
Molecular Weight 91.105 g/mol
Appearance Colorless to slightly yellow liquid (predicted)
Boiling Point ~95 °C (predicted, similar to non-deuterated)
Solubility Miscible with water and various organic solvents (predicted)

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic substitution reaction, adapting established protocols for the non-deuterated analog. The key is the use of a deuterated starting material, such as Ethylene-d4 glycol.

Experimental Protocol: Synthesis from Ethylene-d4 glycol

This protocol is adapted from established methods for the synthesis of 2-Azidoethanol.

Materials:

  • Ethylene-d4 glycol (HOCD₂CD₂OH)

  • Thionyl chloride (SOCl₂)

  • Sodium azide (B81097) (NaN₃)

  • Anhydrous diethyl ether

  • Water

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Chlorination of Ethylene-d4 glycol: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place Ethylene-d4 glycol. Cool the flask in an ice bath. Slowly add thionyl chloride dropwise with stirring. After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for several hours to ensure complete conversion to 1,2-dichloroethane-d4.

  • Azidation: In a separate reaction vessel, dissolve sodium azide in water. To this solution, add the crude 1,2-dichloroethane-d4. The reaction mixture is then heated at approximately 80°C overnight with vigorous stirring.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is extracted multiple times with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield crude this compound.

  • Purification: The crude product can be purified by vacuum distillation to obtain pure this compound as a colorless to slightly yellow oil.

Safety Precaution: Organic azides can be explosive, especially when heated. Handle with appropriate safety measures in a well-ventilated fume hood.

Spectral Data (Predicted)

Due to the scarcity of published experimental data for this compound, the following spectral characteristics are predicted based on the known spectra of 2-Azidoethanol and the effects of deuterium substitution.

¹H NMR Spectroscopy

In a standard ¹H NMR spectrum, the signals corresponding to the ethylene (B1197577) backbone protons would be absent due to the deuteration. The only observable proton signal would be from the hydroxyl group.

Chemical Shift (δ)MultiplicityAssignment
~2.0-3.0 ppmSinglet-OH
¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show two signals for the two carbon atoms. The coupling between carbon and deuterium (C-D) will likely result in multiplets for each carbon signal.

Chemical Shift (δ)MultiplicityAssignment
~61 ppmMultipletC D₂OH
~53 ppmMultipletC D₂N₃
Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak at m/z 91, which is 4 mass units higher than that of the non-deuterated compound. The fragmentation pattern is expected to be similar, with characteristic losses.

m/zIon
91[M]⁺
63[M - N₂]⁺
47[CD₂N₃]⁺
33[CD₂OH]⁺

Applications in Research and Drug Development

This compound serves as a valuable tool in various research and development applications, primarily leveraging its azide functionality and its nature as a stable isotope-labeled compound.

Click Chemistry

The azide group of this compound readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[1] This allows for the efficient and specific conjugation of the deuterated azidoethanol moiety to alkyne-containing molecules, such as proteins, nucleic acids, and small molecule drugs. The introduction of the deuterated tag can be useful for tracking and quantification in complex biological systems.

G cluster_0 Reactants cluster_1 Catalyst System This compound This compound Triazole Product Triazole Product This compound->Triazole Product CuAAC Alkyne-functionalized Molecule Alkyne-functionalized Molecule Alkyne-functionalized Molecule->Triazole Product CuAAC Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Triazole Product Reducing Agent (e.g., Sodium Ascorbate) Reducing Agent (e.g., Sodium Ascorbate) Reducing Agent (e.g., Sodium Ascorbate)->Cu(I) Catalyst Reduces Cu(II) to Cu(I)

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) workflow.
EdU Blocking Agent in Cell Proliferation Assays

In cell proliferation assays utilizing 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), unincorporated EdU can lead to background signal. 2-Azidoethanol is used as a "blocker" to react with and cap any remaining EdU via a click reaction, thereby reducing non-specific staining. This compound can be used as a mechanistic probe in these assays to study the kinetics and efficiency of the blocking step.

G cluster_0 Blocking Step Cell Proliferation Cell Proliferation EdU Incorporation into DNA EdU Incorporation into DNA Cell Proliferation->EdU Incorporation into DNA Fixation & Permeabilization Fixation & Permeabilization EdU Incorporation into DNA->Fixation & Permeabilization Click Reaction with Fluorescent Azide Click Reaction with Fluorescent Azide Fixation & Permeabilization->Click Reaction with Fluorescent Azide Unincorporated EdU Unincorporated EdU Fixation & Permeabilization->Unincorporated EdU Imaging Imaging Click Reaction with Fluorescent Azide->Imaging Blocked EdU Blocked EdU Unincorporated EdU->Blocked EdU Click Reaction This compound This compound This compound->Blocked EdU

Workflow of an EdU cell proliferation assay with a blocking step.
Internal Standard for Mass Spectrometry

Due to its identical chemical properties to 2-Azidoethanol but distinct mass, this compound is an ideal internal standard for quantitative mass spectrometry assays. It can be spiked into a sample to accurately quantify the amount of non-deuterated 2-Azidoethanol or its derivatives, correcting for variations in sample preparation and instrument response.

Safety and Handling

This compound, like its non-deuterated counterpart, should be handled with care. Organic azides are potentially explosive and should be protected from heat, shock, and friction. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Store in a cool, dry place away from incompatible materials.

References

An In-Depth Technical Guide to the Chemical Properties of 2-Azidoethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Azidoethanol-d4 (B1153398), a deuterated analog of 2-Azidoethanol (B47996). While specific experimental data for the d4 variant is limited in publicly available literature, this guide extrapolates its properties based on the well-documented characteristics of its non-deuterated counterpart. The inclusion of deuterium (B1214612) labels makes this compound a valuable tool in mechanistic studies, metabolic tracking, and as an internal standard in quantitative analyses.

Core Chemical Properties

This compound is a stable, isotopically labeled version of 2-azidoethanol where the four hydrogen atoms on the ethylene (B1197577) glycol backbone have been replaced with deuterium. This substitution results in a higher molecular weight and distinct spectroscopic properties, which are invaluable for specific research applications.

General Properties
PropertyValue (2-Azidoethanol)Predicted Value (this compound) Reference
Molecular Formula C₂H₅N₃OC₂HD₄N₃O [1]
Molecular Weight 87.08 g/mol 91.10 g/mol [1]
Appearance Colorless to slightly yellow liquidColorless to slightly yellow liquid [2]
Boiling Point 60 °C @ 15 TorrSimilar to non-deuterated form
Density ~1.146 g/cm³Slightly higher than non-deuterated form [3]
Solubility Soluble in water, chloroform, and methanolSimilar to non-deuterated form [4]

Note: Properties for this compound are predicted based on the known properties of 2-Azidoethanol.

Synthesis and Isotopic Labeling

The synthesis of this compound would parallel the established methods for its non-deuterated analog, with the key difference being the use of a deuterated starting material. The most common synthetic route involves the nucleophilic substitution of a haloethanol with sodium azide (B81097).

Proposed Synthetic Route

The most viable method for the synthesis of this compound is the reaction of a deuterated 2-haloethanol with sodium azide. The general reaction is as follows:

X-CD₂-CD₂-OH + NaN₃ → N₃-CD₂-CD₂-OH + NaX (where X = Cl, Br)

The starting material, 2-bromoethanol-d4 or 2-chloroethanol-d4, can be sourced commercially or synthesized from ethylene glycol-d4.

Experimental Protocol: Synthesis of 2-Azidoethanol from 2-Bromoethanol (B42945)

This protocol for the non-deuterated form can be adapted for the synthesis of the d4 analog by substituting 2-bromoethanol with 2-bromoethanol-d4.

Materials:

  • 2-Bromoethanol (or 2-Bromoethanol-d4)

  • Sodium azide (NaN₃)

  • Water (H₂O)

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve sodium azide (3.0 equivalents) in water.[5]

  • Add 2-bromoethanol (1.0 equivalent) to the solution.[5]

  • Heat the reaction mixture to 80°C and stir overnight under a nitrogen atmosphere.[5]

  • After cooling to room temperature, extract the aqueous solution with diethyl ether (4 times).[5]

  • Combine the organic layers and dry over anhydrous magnesium sulfate.[5]

  • Filter the solution and remove the solvent under reduced pressure to yield 2-azidoethanol as a light-yellow oil.[5]

A similar procedure using 2-chloroethanol (B45725) can also be employed, though it may require longer reaction times or slightly harsher conditions due to the lower reactivity of the chloride leaving group.[6]

G cluster_start Starting Materials cluster_process Reaction cluster_workup Workup cluster_product Product start1 2-Bromoethanol-d4 process1 Nucleophilic Substitution in Water at 80°C start1->process1 start2 Sodium Azide start2->process1 workup1 Extraction with Diethyl Ether process1->workup1 workup2 Drying with MgSO4 workup1->workup2 workup3 Solvent Removal workup2->workup3 product This compound workup3->product

Synthesis workflow for this compound.

Spectroscopic Data

The primary utility of this compound lies in its distinct spectroscopic signature compared to its non-deuterated counterpart.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show a significant simplification compared to the non-deuterated form. The signals corresponding to the ethylene backbone protons would be absent. A broad singlet for the hydroxyl proton (-OH) would still be present. For 2-azidoethanol, typical shifts are observed around 3.77 ppm (t, 2H, -CH₂N₃) and 3.44 ppm (t, 2H, -CH₂OH).[7]

  • ¹³C NMR: The carbon-13 NMR spectrum of this compound would be very similar to the non-deuterated version, showing two signals for the two carbon atoms. The carbon attached to the hydroxyl group typically appears around 61.8 ppm, and the carbon attached to the azide group appears around 53.8 ppm.[5][6] Deuterium coupling might lead to slight splitting or broadening of these signals.

  • ²H NMR: A deuterium NMR spectrum would show two signals corresponding to the two deuterated methylene (B1212753) groups.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M+) that is 4 mass units higher than that of 2-Azidoethanol, reflecting the presence of four deuterium atoms. The exact mass of 2-Azidoethanol is 87.043 g/mol .[1]

Applications in Research and Drug Development

The primary application of this compound is as a versatile building block and tracer in various scientific fields, particularly in drug discovery and development.

  • Click Chemistry: The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."[6] This allows for the efficient and specific conjugation of the this compound moiety to molecules containing an alkyne group.

  • Bioconjugation: Through click chemistry, this compound can be used to label biomolecules such as proteins, nucleic acids, and lipids. The hydroxyl group provides a point for further functionalization.

  • Metabolic Studies: The deuterium label allows for the tracking of molecules in biological systems using mass spectrometry. This is particularly useful for studying the metabolic fate of drugs or drug candidates.

  • Quantitative Analysis: this compound can serve as an internal standard in mass spectrometry-based quantitative assays, allowing for more accurate determination of the concentration of the non-deuterated analog in complex mixtures.

  • Glycosylation: 2-Azidoethanol is used as a reagent in the glycosylation of mono- or polysaccharides.[8]

  • DNA Synthesis Blocker: It is also used as a 2'-deoxy-ethynyluridine (EdU) blocker in nuclear DNA studies.[8]

Key applications of this compound.

Safety and Handling

2-Azidoethanol is a potentially explosive compound and should be handled with care. It is also classified as a substance that causes severe skin burns and eye damage.[1]

  • Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from heat and sources of ignition. Keep the container tightly closed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

It is crucial to consult the Safety Data Sheet (SDS) for 2-Azidoethanol before handling the compound. The same precautions should be applied to its deuterated analog.

References

An In-depth Technical Guide to the Synthesis of Deuterated 2-Azidoethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of proposed synthetic routes for deuterated 2-azidoethanol (B47996), a valuable isotopically labeled compound for use in various research and drug development applications. Due to the absence of a standardized, published protocol for this specific molecule, this document outlines two primary strategies based on established chemical transformations: the use of deuterated starting materials and the direct isotopic exchange of a non-deuterated precursor. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are provided to assist researchers in the practical synthesis of this target compound.

Introduction

Deuterium-labeled compounds are of significant interest in pharmaceutical and metabolic research. The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can alter the pharmacokinetic profile of a molecule, often leading to a slower rate of metabolism. This "kinetic isotope effect" can enhance a drug's half-life and bioavailability. 2-Azidoethanol, a bifunctional molecule containing both an azide (B81097) and a hydroxyl group, is a versatile building block in organic synthesis, particularly in click chemistry for the introduction of a hydroxyethyl (B10761427) moiety. The synthesis of its deuterated analogue, therefore, opens avenues for its use in creating more robust and traceable bioconjugates and therapeutic agents.

This technical guide details two plausible and scientifically sound approaches for the synthesis of deuterated 2-azidoethanol, specifically focusing on the preparation of 2-azidoethanol-d4 (B1153398).

Synthetic Route 1: Synthesis from Deuterated Precursors

This approach leverages commercially available, highly enriched deuterated starting materials to build the target molecule. The most direct pathway involves the conversion of deuterated ethylene (B1197577) glycol (ethylene glycol-d4 or -d6) to a deuterated 2-haloethanol, followed by nucleophilic substitution with sodium azide.

Experimental Protocol:

Step 1: Synthesis of Deuterated 2-Bromoethanol (B42945) (2-Bromoethanol-d4)

This procedure is adapted from established methods for the synthesis of non-deuterated 2-bromoethanol from ethylene glycol.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, place ethylene glycol-d4 (1 equivalent). Cool the flask in an ice-water bath.

  • Addition of Reagent: Slowly add hydrobromic acid (48%, ~1.5 equivalents) to the cooled and stirred ethylene glycol-d4.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to reflux for 2-3 hours.

  • Work-up and Purification: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 2-bromoethanol-d4.

Step 2: Synthesis of Deuterated 2-Azidoethanol (this compound)

This procedure is a standard method for the synthesis of 2-azidoethanol.

  • Reaction Setup: In a round-bottom flask, dissolve sodium azide (1.5-2.0 equivalents) in a mixture of water and a suitable organic solvent (e.g., acetone).

  • Addition of Substrate: Add the synthesized 2-bromoethanol-d4 (1 equivalent) to the sodium azide solution.

  • Reaction: Heat the reaction mixture to reflux (typically around 60-80 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and add water. Extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Quantitative Data for Route 1:

StepReactantMolar Eq.Molecular Weight ( g/mol )AmountProductTheoretical YieldPurity
1Ethylene glycol-d41.066.09User Defined2-Bromoethanol-d480-90%>98%
1Hydrobromic acid (48%)1.580.91Calculated
22-Bromoethanol-d41.0128.98From Step 1This compound70-85%>98%
2Sodium Azide1.565.01Calculated

Note: Yields are estimated based on analogous non-deuterated reactions. Actual yields may vary.

Synthesis Pathway for Route 1

G cluster_0 Route 1: From Deuterated Precursors A Ethylene Glycol-d4 (HOCD2CD2OH) B 2-Bromoethanol-d4 (BrCD2CD2OH) A->B HBr, Reflux C This compound (N3CD2CD2OH) B->C NaN3, Reflux

Caption: Synthetic pathway for this compound starting from ethylene glycol-d4.

Synthetic Route 2: Direct Catalytic H/D Exchange

This route involves the direct deuteration of a non-deuterated precursor, such as 2-azidoethanol or 2-bromoethanol, using a catalyst and a deuterium source, typically deuterium oxide (D₂O). This method can be more atom-economical if a suitable catalyst with high efficiency and selectivity is employed. Ruthenium and Iridium-based catalysts have shown promise for the α-deuteration of alcohols.

Experimental Protocol:

Direct α-Deuteration of 2-Azidoethanol

This protocol is a generalized procedure based on published methods for the catalytic deuteration of primary alcohols.

  • Reaction Setup: In a sealed reaction vessel, combine 2-azidoethanol (1 equivalent), a suitable catalyst (e.g., a Ru-based pincer complex or an Ir(III)-bipyridonate complex, 1-5 mol%), and a base (e.g., KOtBu, if required by the catalyst) in deuterium oxide (D₂O), which serves as both the solvent and the deuterium source.

  • Reaction: Heat the mixture to the temperature specified for the chosen catalyst (typically ranging from 80 to 150 °C) and stir for 12-48 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up and Purification: After cooling to room temperature, quench the reaction with a small amount of H₂O. Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield deuterated 2-azidoethanol.

Quantitative Data for Route 2:

ReactantMolar Eq.Molecular Weight ( g/mol )AmountProductTheoretical YieldIsotopic Purity
2-Azidoethanol1.087.08User DefinedDeuterated 2-Azidoethanol60-95%>95% D
Catalyst (e.g., Ru-macho)0.01-0.05VariesCalculated
D₂OSolvent20.03Sufficient for reaction

Note: Yields and isotopic purity are highly dependent on the chosen catalyst, reaction conditions, and reaction time.

Synthesis Pathway for Route 2

G cluster_1 Route 2: Direct H/D Exchange D 2-Azidoethanol (N3CH2CH2OH) E Deuterated 2-Azidoethanol (e.g., N3CD2CH2OH) D->E Catalyst (Ru or Ir) D2O, Heat

Caption: Direct catalytic H/D exchange for the synthesis of deuterated 2-azidoethanol.

Conclusion

The synthesis of deuterated 2-azidoethanol is achievable through at least two viable synthetic strategies. Route 1, starting from deuterated ethylene glycol, offers a more predictable outcome in terms of isotopic incorporation, as the deuterium atoms are present from the beginning of the synthesis. However, this route may be more expensive due to the cost of the deuterated starting material. Route 2, involving direct catalytic H/D exchange, is potentially more cost-effective and atom-economical but may require significant optimization of the reaction conditions to achieve high levels of deuteration and yield. The choice of synthetic route will depend on the specific requirements of the research, including the desired level of deuteration, the scale of the synthesis, and the available resources. The experimental protocols and data presented in this guide provide a solid foundation for researchers to pursue the synthesis of this valuable isotopically labeled compound.

An In-depth Technical Guide on the Core Mechanism of Action of 2-Azidoethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Azidoethanol-d4 is a deuterated metabolic labeling reagent designed for the quantitative analysis of glycoprotein (B1211001) dynamics. This guide elucidates its core mechanism of action, which is predicated on its metabolic conversion into a deuterated, azido-functionalized sugar that is subsequently incorporated into glycoproteins. The incorporated azido (B1232118) group serves as a bioorthogonal handle for "click chemistry," enabling the enrichment and identification of labeled glycoproteins. The deuterium (B1214612) labeling provides a basis for mass spectrometry-based quantification of glycoprotein turnover. This document provides a detailed overview of the metabolic pathways, experimental protocols, and data presentation for the use of this compound in quantitative proteomics.

Introduction

The study of glycoprotein dynamics, including their synthesis, trafficking, and degradation, is crucial for understanding a wide range of biological processes in both health and disease. Metabolic labeling with stable isotopes has emerged as a powerful tool for quantifying these dynamics. This compound is a novel reagent that combines the features of bioorthogonal chemistry and stable isotope labeling to enable the temporal and quantitative analysis of glycoproteins.

The molecule consists of an ethanol (B145695) backbone that is deuterated (d4), providing a stable isotope signature for mass spectrometry. The azido group is a bioorthogonal chemical reporter that allows for the specific covalent attachment of probes via click chemistry. This guide will detail the presumed metabolic pathway, provide generalized experimental protocols, and illustrate the expected data output from studies utilizing this compound.

Core Mechanism of Action: A Multi-Step Metabolic Process

The mechanism of action of this compound involves a series of enzymatic steps that convert it into a substrate for glycoprotein synthesis. While direct experimental evidence for the metabolic fate of 2-Azidoethanol is not yet available in the public domain, the proposed pathway is based on well-established metabolic routes for ethanol and the biosynthesis of amino sugars.

Cellular Uptake and Initial Metabolism

This compound is expected to readily diffuse across the cell membrane due to its small size and ethanol-like properties. Once inside the cell, it is hypothesized to enter the hexosamine biosynthetic pathway (HBP). The initial steps likely involve enzymatic modifications of the ethanol backbone to form an azido-acetylated precursor.

Conversion to a UDP-Sugar Donor

The azido-acetylated precursor is then presumed to be converted into N-azidoacetylglucosamine-d4 (Azido-GlcNAc-d4). This azido-sugar analog is subsequently phosphorylated and then activated to the corresponding UDP-sugar donor, UDP-N-azidoacetylglucosamine-d4 (UDP-Azido-GlcNAc-d4), by the enzymes of the HBP.

Incorporation into Glycoproteins

UDP-Azido-GlcNAc-d4 is then utilized by glycosyltransferases in the endoplasmic reticulum and Golgi apparatus as a substrate for the synthesis of N-linked and O-linked glycans. These enzymes incorporate the Azido-GlcNAc-d4 moiety into nascent polypeptide chains, resulting in the formation of glycoproteins that are tagged with both an azido group and a stable isotope label.

Signaling Pathway Diagram

The following diagram illustrates the proposed metabolic pathway for the conversion of this compound and its incorporation into glycoproteins.

metabolic_pathway cluster_cell Cell A This compound B Azido-acetylated precursor-d4 A->B Metabolic Conversion C Azido-GlcNAc-d4 B->C Hexosamine Biosynthetic Pathway D UDP-Azido-GlcNAc-d4 C->D UDP-sugar synthesis E Azido-Glycoprotein-d4 D->E Glycosyltransferases workflow A Metabolic Labeling with This compound B Cell Lysis A->B C Click Chemistry with Alkyne-Resin B->C D Enrichment of Azido-Glycoproteins C->D E On-Bead Digestion D->E F LC-MS/MS Analysis E->F G Data Analysis and Quantification F->G

In-Depth Technical Guide to the Physical Properties of 2-Azidoethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Physical and Chemical Properties

2-Azidoethanol-d4 is the deuterated analogue of 2-Azidoethanol, where the four hydrogen atoms on the ethanol (B145695) backbone have been replaced with deuterium. This isotopic labeling is crucial for a variety of scientific applications, including as a tracer in metabolic studies, for kinetic isotope effect investigations, and as an internal standard in mass spectrometry-based quantification.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound in comparison to its non-deuterated counterpart, 2-Azidoethanol.

PropertyThis compound2-Azidoethanol
Molecular Formula C₂D₄HN₃OC₂H₅N₃O
Molecular Weight 91.105 g/mol [1]87.08 g/mol [2]
CAS Number Not available1517-05-1[3]
Appearance Colorless to Slightly Yellow Clear Liquid (Expected)Colorless to Slightly Yellow Clear Liquid[4]
Boiling Point 76-78 °C at 24 Torr (Estimated)77 °C at 24 Torr[3][5]
Density ~1.17 g/cm³ (Estimated)1.146 g/cm³[3][5]
Refractive Index ~1.426 (Estimated)1.4264 (Estimate)[3][5]
Solubility Soluble in Chloroform, Methanol; Sparingly soluble in DMSO (Expected)Soluble in Chloroform, Methanol; Sparingly soluble in DMSO[3]

Note on Estimated Values: The boiling point, density, and refractive index for this compound are estimated based on the values for 2-Azidoethanol. Deuteration typically leads to a slight increase in density and minor changes in boiling point and refractive index.

Experimental Protocols

The synthesis of this compound follows the same principles as the synthesis of 2-Azidoethanol, with the primary difference being the use of a deuterated starting material. Below is a detailed, representative protocol for the synthesis of the non-deuterated compound, which can be adapted for the deuterated analogue.

Synthesis of 2-Azidoethanol from 2-Chloroethanol (B45725)

This protocol describes a common method for the synthesis of 2-Azidoethanol via nucleophilic substitution.

Materials:

  • 2-Chloroethanol (1.0 eq.)

  • Sodium azide (B81097) (NaN₃) (2.5 eq.)

  • Water (H₂O)

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Brine (saturated NaCl solution)

Procedure:

  • To a stirred mixture of 2-chloroethanol (1 eq.) in water, sodium azide (1.5 eq.) is added portion-wise at 0°C.

  • The reaction mixture is allowed to warm to room temperature and is stirred for 4 hours.

  • An additional portion of sodium azide (1 eq.) is added, and the solution is heated to 80°C and refluxed overnight.

  • After the reaction is complete, the mixture is cooled to room temperature and extracted three times with diethyl ether.

  • The combined organic phases are washed with brine and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure (in vacuo) to yield 2-Azidoethanol as a colorless oil.

Note for d4 Synthesis: To synthesize this compound, 2-Chloroethanol-d4 would be used as the starting material.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2-Azidoethanol.

Synthesis_Workflow Synthesis and Purification of 2-Azidoethanol cluster_synthesis Synthesis cluster_workup Workup & Purification start 2-Chloroethanol + Sodium Azide + Water reaction Reaction at 0°C to 80°C start->reaction Nucleophilic Substitution extraction Diethyl Ether Extraction reaction->extraction Reaction Completion washing Brine Wash extraction->washing drying Drying with MgSO₄ washing->drying evaporation Solvent Evaporation drying->evaporation product Pure 2-Azidoethanol evaporation->product

A flowchart of the synthesis and purification process for 2-Azidoethanol.

This guide provides a foundational understanding of the physical properties and synthesis of this compound for professionals in research and drug development. The provided data and protocols are intended to facilitate the effective and safe use of this compound in its various applications.

References

In-depth Technical Guide: 2-Azidoethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals: This document provides a comprehensive overview of 2-Azidoethanol-d4, a deuterated derivative of the versatile bifunctional reagent, 2-Azidoethanol (B47996).

Core Compound Structure and Formula

This compound is an isotopically labeled form of 2-azidoethanol where four hydrogen atoms have been replaced by deuterium (B1214612). The deuteration occurs on the ethyl backbone of the molecule.

Molecular Formula: C₂HD₄N₃O

Structure: The deuterium atoms are located on the carbon atoms of the ethanol (B145695) backbone.

G Chemical Structure of this compound cluster_0 C1 D₂C C2 CD₂ C1->C2 N3 N₃ C1->N3 O OH C2->O

Figure 1: Chemical structure of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₂HD₄N₃O
Molecular Weight 91.10 g/mol
Exact Mass 91.0682 g/mol
Isotopic Purity Typically ≥98%
CAS Number 1219804-99-3

Experimental Protocols

The synthesis of this compound is analogous to its non-deuterated counterpart, employing a deuterated starting material. The most common method is a nucleophilic substitution reaction.

Synthesis of this compound from 2-Bromoethanol-d4

This protocol outlines the synthesis of this compound from the commercially available 2-Bromoethanol-1,1,2,2-d4.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 2-Bromoethanol-1,1,2,2-d4 in water.

  • Add sodium azide to the solution.

  • Heat the reaction mixture at reflux (approximately 80°C) overnight with stirring.

  • After cooling to room temperature, extract the product from the aqueous mixture with diethyl ether (typically 3 portions).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield this compound as an oil.

G Synthesis Workflow of this compound start Start: Dissolve 2-Bromoethanol-d4 in Water add_nan3 Add Sodium Azide (NaN₃) start->add_nan3 reflux Reflux at 80°C Overnight add_nan3->reflux extraction Extract with Diethyl Ether reflux->extraction drying Dry Organic Phase (Anhydrous MgSO₄) extraction->drying evaporation Solvent Evaporation (Reduced Pressure) drying->evaporation end_product End Product: This compound Oil evaporation->end_product

Figure 2: Experimental workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

2-Azidoethanol and its deuterated analog are not directly involved in signaling pathways. However, their utility lies in their application in "click chemistry," a powerful tool for elucidating biological pathways. The azide group allows for the covalent attachment of 2-azidoethanol to molecules bearing an alkyne group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This enables the labeling of biomolecules for visualization and tracking within signaling pathways.

G Application of this compound in Pathway Analysis azidoethanol This compound (Azide Moiety) click_reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) azidoethanol->click_reaction alkyne_biomolecule Alkyne-Modified Biomolecule (e.g., protein, nucleic acid) alkyne_biomolecule->click_reaction labeled_biomolecule Covalently Labeled Biomolecule click_reaction->labeled_biomolecule downstream_analysis Downstream Analysis (e.g., Imaging, Proteomics) labeled_biomolecule->downstream_analysis pathway_elucidation Elucidation of Signaling Pathway downstream_analysis->pathway_elucidation

Figure 3: Logical relationship of this compound application.

Navigating the Isotopic Landscape: A Technical Guide to the Purity of 2-Azidoethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of 2-Azidoethanol-d4, a deuterated analog of a versatile bifunctional molecule. In drug development and metabolic research, the precise isotopic composition of labeled compounds is critical for the accuracy and reliability of quantitative studies. This document details the synthesis, analytical methodologies for determining isotopic enrichment, and representative data for this compound.

Synthesis of this compound

The preparation of this compound typically involves a nucleophilic substitution reaction where a deuterated starting material is reacted with an azide (B81097) salt. The most common and well-documented approach is the Sɴ2 displacement of a halide from a deuterated ethanol (B145695) backbone.

A common synthetic route starts with a deuterated 2-haloethanol, such as 2-bromoethanol-1,1,2,2-d4 (B32892). This precursor is then treated with an alkali metal azide, most commonly sodium azide, in a suitable solvent system. The choice of the halogen and reaction conditions can be optimized to achieve high yields.

Quantitative Analysis of Isotopic Purity

The isotopic purity of this compound is a critical quality attribute. It is defined by the distribution of different isotopologues, which are molecules that differ only in their isotopic composition. The desired product is the d4 species, with the presence of d0, d1, d2, and d3 isotopologues considered isotopic impurities. The two primary analytical techniques for this determination are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution of a sample.[2] By analyzing the mass-to-charge ratio of the ions, the relative abundance of each isotopologue can be quantified.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ²H NMR spectroscopy can be employed to assess isotopic purity. ¹H NMR can detect and quantify residual non-deuterated protons, providing a measure of overall isotopic enrichment.[3] ²H NMR directly detects the deuterium (B1214612) nuclei, confirming the positions of deuteration and providing quantitative data on the isotopic enrichment at specific sites.[1]

Representative Isotopic Distribution of this compound

The following table summarizes representative quantitative data for the isotopic distribution of a typical batch of this compound, as determined by mass spectrometry.

IsotopologueDesignationRepresentative Mass (m/z) [M+H]⁺Abundance (%)
2-Azidoethanol-d0d088.05< 0.1
2-Azidoethanol-d1d189.06< 0.5
2-Azidoethanol-d2d290.06< 1.0
2-Azidoethanol-d3d391.07< 2.0
This compoundd492.07> 96.5

Note: This data is representative and may vary between different synthetic batches. Always refer to the lot-specific Certificate of Analysis for precise data.

Experimental Protocols

Synthesis of this compound from 2-Bromoethanol-d4

This protocol is adapted from established methods for the synthesis of the non-deuterated analogue.[4][5][6][7]

Materials:

  • 2-Bromoethanol-1,1,2,2-d4 (1.0 eq.)

  • Sodium Azide (NaN₃) (1.5 - 3.0 eq.)[5][6]

  • Water (H₂O) or a mixture of acetone (B3395972) and water[6]

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)[4][6]

Procedure:

  • In a round-bottom flask, dissolve 2-bromoethanol-1,1,2,2-d4 in water.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium azide portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring for several hours.

  • Heat the mixture to reflux (typically around 80°C) and stir overnight to ensure the reaction goes to completion.[5]

  • After cooling to room temperature, extract the product with diethyl ether.

  • Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield this compound as an oil.

Isotopic Purity Determination by Mass Spectrometry

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap) coupled with a suitable ionization source (e.g., ESI).[2]

Procedure:

  • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., acetonitrile/water).

  • Infuse the sample directly into the mass spectrometer or inject it via a liquid chromatography system.

  • Acquire the full scan mass spectrum in the appropriate mass range.

  • Identify the mass peaks corresponding to the different isotopologues (d0 to d4).

  • Calculate the relative abundance of each isotopologue by integrating the peak areas. The isotopic purity is typically reported as the percentage of the d4 species relative to the sum of all isotopologue signals.[2]

Visualizing Workflows and Logical Relationships

The following diagrams illustrate the synthesis and analytical workflows for this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start: 2-Bromoethanol-d4 & Sodium Azide dissolve Dissolve in Water start->dissolve 1 react Nucleophilic Substitution (0°C to 80°C) dissolve->react 2 extract Extraction with Diethyl Ether react->extract 3 dry Drying over Anhydrous MgSO4 extract->dry 4 concentrate Concentration under Reduced Pressure dry->concentrate 5 product Final Product: This compound concentrate->product 6

Caption: Synthetic workflow for this compound.

Isotopic_Purity_Analysis cluster_analysis Isotopic Purity Determination cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy sample This compound Sample ms_prep Sample Preparation (Dilution) sample->ms_prep nmr_prep Sample Preparation (in Deuterated Solvent) sample->nmr_prep ms_analysis HRMS Analysis ms_prep->ms_analysis ms_data Isotopologue Distribution Data ms_analysis->ms_data report Final Isotopic Purity Report ms_data->report nmr_analysis ¹H and ²H NMR Acquisition nmr_prep->nmr_analysis nmr_data Isotopic Enrichment & Positional Information nmr_analysis->nmr_data nmr_data->report

Caption: Analytical workflow for isotopic purity determination.

Conclusion

The isotopic purity of this compound is a paramount parameter for its application as an internal standard in quantitative bioanalysis and other research areas. A thorough understanding of its synthesis and the analytical methodologies used to determine its isotopic distribution is essential for researchers and drug development professionals. This guide provides a foundational overview of these aspects. For definitive data, it is imperative to consult the lot-specific Certificate of Analysis provided by the supplier.

References

Navigating the Stability and Storage of 2-Azidoethanol-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 2-Azidoethanol-d4, a deuterated derivative of 2-Azidoethanol (B47996). The information presented herein is crucial for researchers, scientists, and professionals in drug development to ensure the compound's integrity and prevent degradation, thereby safeguarding experimental outcomes and product quality. While specific stability data for the deuterated form is not extensively available, the following guidelines are based on the well-documented properties of its non-deuterated analogue, 2-Azidoethanol, and established principles of chemical stability.

Core Stability Profile

This compound is susceptible to degradation under adverse conditions, primarily elevated temperatures and exposure to light. As with many organic azides, there is also a potential for thermal decomposition, particularly at higher temperatures. The material is generally stable when stored under recommended conditions.

Recommended Storage and Handling

To maintain the purity and stability of this compound, adherence to the following storage and handling protocols is paramount.

Storage Conditions Summary
ParameterRecommendationRationale
Temperature 2°C to 8°C.[1][2][3]To minimize thermal decomposition and maintain chemical stability.
Atmosphere Store under an inert gas, such as Nitrogen.To prevent oxidation and reactions with atmospheric components.
Light Exposure Store in the dark, in a light-resistant container.The compound is light-sensitive and can degrade upon exposure to light.
Container Tightly closed, suitable container.[4][5][6]To prevent contamination and exposure to moisture.
Ventilation Store in a dry, cool, and well-ventilated place.[4][5][6][7]To ensure a safe storage environment and dissipate any potential vapors.
Incompatible Materials

It is crucial to avoid storing this compound with strong oxidizing agents.[1][8] Violent reactions can occur with such materials. Additionally, contact with certain metals should be avoided.[6][7]

Logical Framework for Stability

The stability of this compound is directly influenced by its storage environment. The following diagram illustrates the logical relationship between proper storage conditions and the preservation of the compound's integrity.

Figure 1. Factors Influencing this compound Stability cluster_storage Optimal Storage Conditions cluster_stability Compound State cluster_degradation Degradation Factors Temp Temperature (2-8°C) Stable Stable this compound Temp->Stable Light Light Protection (Dark) Light->Stable Atmo Inert Atmosphere (Nitrogen) Atmo->Stable Container Sealed Container Container->Stable Degraded Degraded Product HighTemp High Temperature HighTemp->Degraded UVLight UV Light Exposure UVLight->Degraded Oxidizers Contact with Oxidizers Oxidizers->Degraded Moisture Moisture Moisture->Degraded

Caption: Relationship between storage conditions and stability.

Experimental Protocols: Stability Assessment

Figure 2. General Workflow for Stability Testing cluster_setup 1. Experimental Setup cluster_analysis 2. Analysis at Time Points cluster_evaluation 3. Data Evaluation Start Define Stability-Indicating Parameters (e.g., Purity, Appearance, pH) SamplePrep Prepare Samples of this compound Start->SamplePrep Conditions Expose Samples to Stress Conditions (e.g., Elevated Temp, Light, Humidity) SamplePrep->Conditions TimePoints Withdraw Samples at Pre-defined Intervals (t=0, 1, 3, 6 months) Conditions->TimePoints Analysis Analyze Samples using Validated Methods (e.g., HPLC, GC-MS, NMR) TimePoints->Analysis Data Collect and Analyze Data Analysis->Data Kinetics Determine Degradation Kinetics and Rate Data->Kinetics ShelfLife Establish Shelf-Life and Re-test Period Kinetics->ShelfLife

Caption: A generalized workflow for chemical stability assessment.

Key Methodologies for Stability Indicating Assays
  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the parent compound and detecting degradation products. A stability-indicating method should be able to resolve the parent peak from all potential degradant peaks.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information on degradation products and confirm the integrity of the deuterated label.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor changes in functional groups, such as the azide (B81097) moiety.

Thermal Decomposition

Studies on the thermal decomposition of 2-azidoethanol indicate that at elevated temperatures, it undergoes decomposition. The decomposition mechanism is complex and can lead to the formation of various products, including nitrogen gas.[9] While these studies are conducted under conditions far from typical storage, they underscore the importance of adhering to the recommended cool storage temperatures to prevent even slow decomposition over time.

Conclusion

The stability of this compound is critical for its effective use in research and development. By adhering to the storage conditions outlined in this guide—specifically, refrigeration at 2-8°C, protection from light, and storage under an inert atmosphere—researchers can ensure the compound's integrity. While quantitative stability data for the deuterated form is limited, the provided guidelines, based on its non-deuterated counterpart and general chemical principles, offer a robust framework for its proper management. For critical applications, it is recommended that users perform their own stability assessments under their specific experimental conditions.

References

The Azide Group in 2-Azidoethanol: A Technical Guide to its Function and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Azidoethanol (B47996) is a bifunctional molecule of significant interest in chemical biology and drug development. Its utility is primarily derived from the versatile reactivity of the terminal azide (B81097) group. This technical guide provides an in-depth exploration of the azide moiety's function in 2-azidoethanol, focusing on its role in key bioconjugation reactions, its utility as a synthetic building block, and its application in the generation of chemical probes. This document details the underlying chemical principles, provides experimental protocols for its primary applications, and presents quantitative data to inform experimental design.

Introduction: The Chemical Versatility of the Azide Group

The azide functional group (-N₃) is a cornerstone of modern bioconjugation and chemical biology. Its unique properties, including its bio-orthogonality, high reactivity in specific ligation reactions, and its ability to be transformed into other functional groups, make it an invaluable tool for researchers. In the context of 2-azidoethanol, the azide group is paired with a hydroxyl group, creating a versatile linker and building block. This guide will focus on three primary functions of the azide group in 2-azidoethanol:

  • Participation in Cycloaddition Reactions: Most notably, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship "click chemistry" reaction.

  • Role in Staudinger Ligation: A bio-orthogonal reaction for the formation of amide bonds.

  • Precursor for Photoaffinity Labels: Enabling the covalent modification of biological targets for identification and characterization.

Physicochemical and Safety Data of 2-Azidoethanol

A thorough understanding of the physical and safety properties of 2-azidoethanol is paramount for its effective and safe use in a laboratory setting.

PropertyValueReference
Molecular Formula C₂H₅N₃O[1]
Molecular Weight 87.08 g/mol [1]
Appearance Colorless to slightly yellow clear liquid[2]
Boiling Point 60 °C[3]
Density 1.000 g/cm³[3]
Solubility Soluble in water, chloroform, and methanol[2]
Storage 2-8°C, under inert gas (Nitrogen)[3]

Safety Information: 2-Azidoethanol is classified as a substance that causes severe skin burns and eye damage.[4][5][6][7] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times when handling this chemical.[5][7] Work should be conducted in a well-ventilated fume hood.[7]

Core Functionality 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and specific 1,3-dipolar cycloaddition between an azide and a terminal alkyne, yielding a stable 1,4-disubstituted 1,2,3-triazole.[8] The azide group of 2-azidoethanol serves as a key reactant in this transformation, enabling the covalent linkage of the 2-hydroxyethyl moiety to alkyne-containing molecules.

Reaction Principle and Workflow

The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[9][10][11] The presence of a stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can enhance the reaction rate and prevent catalyst disproportionation.[9][11]

CuAAC_Workflow cluster_reactants Reactants Preparation cluster_catalyst Catalyst Preparation 2_Azidoethanol 2-Azidoethanol Solution Reaction_Mixture Combine Reactants and Catalyst 2_Azidoethanol->Reaction_Mixture Alkyne Alkyne-containing Molecule Alkyne->Reaction_Mixture CuSO4 CuSO₄ Solution Premix Premix Catalyst Components CuSO4->Premix Ascorbate (B8700270) Sodium Ascorbate Solution Ascorbate->Premix Ligand Ligand (e.g., THPTA) Ligand->Premix Premix->Reaction_Mixture Incubation Incubate at Room Temperature Reaction_Mixture->Incubation Purification Purification (e.g., Chromatography) Incubation->Purification Product 1,4-disubstituted 1,2,3-triazole Purification->Product

Figure 1: General workflow for a CuAAC reaction involving 2-azidoethanol.
Experimental Protocol: Synthesis of 1-(2-Hydroxyethyl)-4-phenyl-1H-1,2,3-triazole

This protocol describes a representative CuAAC reaction between 2-azidoethanol and phenylacetylene (B144264).

Materials:

  • 2-Azidoethanol

  • Phenylacetylene

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)

  • Solvent: 1:1 mixture of water and tert-butanol

  • Dichloromethane (B109758) (DCM) for extraction

  • Saturated aqueous solution of sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-azidoethanol (1.0 eq) and phenylacetylene (1.0 eq) in a 1:1 mixture of water and tert-butanol.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 eq) and, if used, THPTA (0.01-0.05 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x volume of the aqueous layer).

  • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure 1-(2-hydroxyethyl)-4-phenyl-1H-1,2,3-triazole.

Quantitative Data: Reaction Yields

The yield of the CuAAC reaction is generally high, often exceeding 90%.[1] The choice of catalyst, ligand, and solvent can influence the reaction efficiency.

Copper SourceLigandSolventReaction Time (h)Yield (%)Reference
CuINoneCyrene™0.5Low[1]
CuBrNoneNeat5 min<10[1]
[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂-Neat5 min>99[1]
CuSO₄·5H₂O / NaAscTHPTAWater/t-BuOH1-4>95General Protocol
CuSO₄·5H₂O / NaAscTBTAWater/t-BuOH1-4>95[11]
Characterization of the Product

The formation of the triazole ring can be confirmed by various spectroscopic methods.

  • ¹H NMR: Appearance of a characteristic singlet for the triazole proton, typically between δ 7.5 and 8.5 ppm.

  • ¹³C NMR: Appearance of two signals for the triazole ring carbons, typically between δ 120 and 150 ppm.

  • IR Spectroscopy: Disappearance of the strong azide stretch (around 2100 cm⁻¹) and the alkyne C-H stretch (around 3300 cm⁻¹).

Core Functionality 2: Staudinger Ligation

The Staudinger ligation is a bio-orthogonal reaction that forms a stable amide bond between a phosphine (B1218219) and an azide.[3][7] The azide group of 2-azidoethanol can participate in this reaction, providing a means to conjugate it to molecules functionalized with a suitable phosphine.

Reaction Principle and Workflow

The reaction proceeds through the formation of an aza-ylide intermediate upon reaction of the azide with a triarylphosphine.[3] In the "traceless" Staudinger ligation, the phosphine reagent is designed to be eliminated after amide bond formation, leaving no residual atoms at the ligation site.[7]

Staudinger_Ligation_Workflow cluster_reactants Reactants 2_Azidoethanol 2-Azidoethanol Aza_Ylide_Formation Aza-ylide Formation (Release of N₂) 2_Azidoethanol->Aza_Ylide_Formation Phosphine Phosphine Reagent Phosphine->Aza_Ylide_Formation Intramolecular_Rearrangement Intramolecular Rearrangement/ Acyl Transfer Aza_Ylide_Formation->Intramolecular_Rearrangement Hydrolysis Hydrolysis Intramolecular_Rearrangement->Hydrolysis Product Amide-linked Product + Phosphine Oxide Hydrolysis->Product

Figure 2: Simplified workflow of the Staudinger ligation.
Experimental Protocol: Staudinger Reduction of 2-Azidoethanol

This protocol describes the reduction of the azide in 2-azidoethanol to an amine using triphenylphosphine (B44618), which is the first step in a Staudinger ligation.

Materials:

  • 2-Azidoethanol

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (B1210297) for extraction

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-azidoethanol (1.0 eq) in THF in a round-bottom flask.

  • Add triphenylphosphine (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, during which the evolution of nitrogen gas may be observed.

  • Add water (10 eq) to the reaction mixture and stir at room temperature overnight, or heat to 50-60 °C for a few hours to facilitate hydrolysis of the aza-ylide.

  • Monitor the reaction by TLC for the disappearance of the starting azide and the formation of the more polar amine product.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product will contain 2-aminoethanol and triphenylphosphine oxide. The phosphine oxide can be removed by chromatography or precipitation.

Quantitative Data: Reaction Kinetics and Yields

The Staudinger ligation is known for its high chemoselectivity and good to excellent yields. The reaction kinetics are typically second-order.[4][5][6]

Phosphine ReagentAzide SubstrateSecond-order Rate Constant (M⁻¹s⁻¹)Yield (%)Reference
(Diphenylphosphino)methanethiolPeptide-azide7.7 x 10⁻³95[4]
TriphenylphosphineBenzyl azide-HighGeneral Knowledge

Core Functionality 3: Precursor for Photoaffinity Labels

The azide group, while not photoreactive itself in the context of typical photoaffinity labeling, can be a precursor or a component of a photoaffinity probe. More commonly, the hydroxyl group of 2-azidoethanol can be used as a handle to attach a photoreactive moiety, and the azide can then be used in a "click" reaction to attach a reporter tag. Alternatively, the azide itself can be part of a more complex photoreactive group like an aryl azide.

Principle of Photoaffinity Labeling

Photoaffinity labeling is a technique used to identify and study non-covalent interactions between a small molecule (the probe) and its biological target (e.g., a protein).[9][10][12] The probe contains a photoreactive group that, upon irradiation with UV light, forms a highly reactive intermediate that covalently bonds to the target protein in close proximity.

Experimental Workflow: Synthesis of a Benzophenone-Based Photoaffinity Probe and Labeling

This section outlines a representative workflow for the synthesis of a simple benzophenone-based photoaffinity probe starting from a molecule like 2-azidoethanol, followed by a general protocol for a photoaffinity labeling experiment.

PAL_Workflow cluster_synthesis Probe Synthesis cluster_labeling Photoaffinity Labeling cluster_analysis Analysis Azidoethanol 2-Azidoethanol Esterification Esterification Azidoethanol->Esterification BP_acid Benzophenone-4-carboxylic acid BP_acid->Esterification Probe Azido-Benzophenone Probe Esterification->Probe Incubation Incubate Probe with Protein Probe->Incubation UV_Irradiation UV Irradiation (e.g., 365 nm) Incubation->UV_Irradiation Covalent_Adduct Covalent Probe-Protein Adduct UV_Irradiation->Covalent_Adduct Click_Chemistry Click Chemistry with Reporter Tag Covalent_Adduct->Click_Chemistry SDS_PAGE SDS-PAGE Analysis Click_Chemistry->SDS_PAGE Mass_Spec Mass Spectrometry for Identification SDS_PAGE->Mass_Spec

Figure 3: Workflow for the synthesis and application of a 2-azidoethanol-derived photoaffinity probe.
Experimental Protocol: Synthesis of 2-Azidoethyl 4-benzoylbenzoate

Materials:

  • 2-Azidoethanol

  • 4-Benzoylbenzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve 4-benzoylbenzoic acid (1.0 eq), 2-azidoethanol (1.2 eq), and a catalytic amount of DMAP in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 2-azidoethyl 4-benzoylbenzoate.

General Protocol for Photoaffinity Labeling

Materials:

  • Synthesized azido-benzophenone probe

  • Target protein in a suitable buffer (e.g., PBS)

  • UV lamp (e.g., 365 nm)

  • Reporter tag with an alkyne handle (e.g., alkyne-biotin or alkyne-fluorophore)

  • CuAAC reagents (as described in Section 3.2)

  • SDS-PAGE reagents and equipment

  • Mass spectrometer

Procedure:

  • Incubate the target protein with the photoaffinity probe in a suitable buffer. Include control experiments, such as incubation without the probe or with a competitor ligand.

  • Irradiate the samples with UV light at the appropriate wavelength (e.g., 365 nm for benzophenone) for a specified time on ice to induce covalent cross-linking.

  • Perform a click chemistry reaction by adding the alkyne-functionalized reporter tag and the CuAAC catalyst system to the irradiated samples.

  • Analyze the samples by SDS-PAGE. Labeled proteins can be visualized by in-gel fluorescence (if a fluorescent tag was used) or by western blot (if a tag like biotin (B1667282) was used, followed by streptavidin-HRP).

  • Excise the band corresponding to the labeled protein from the gel and subject it to in-gel digestion (e.g., with trypsin).

  • Analyze the resulting peptides by mass spectrometry to identify the protein and potentially the site of covalent modification.

Conclusion

The azide group in 2-azidoethanol imparts a remarkable degree of chemical versatility, making it a valuable reagent for researchers in drug development and chemical biology. Its efficient participation in CuAAC and Staudinger ligation reactions provides robust methods for bioconjugation, while its role as a precursor for photoaffinity probes enables the exploration of small molecule-protein interactions. The experimental protocols and data presented in this guide offer a practical framework for the successful application of 2-azidoethanol in a variety of research contexts. As the field of chemical biology continues to evolve, the fundamental reactivity of the azide group, as exemplified in 2-azidoethanol, will undoubtedly continue to be a driver of innovation.

References

An In-depth Technical Guide to 2-Azidoethanol-d4: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Azidoethanol (B47996) and its deuterated analog, 2-Azidoethanol-d4. It covers their chemical properties, detailed synthesis protocols, and their application in advanced life sciences research, particularly in the field of drug discovery. The guide focuses on the use of these compounds as tools for metabolic labeling and subsequent proteomic analysis through click chemistry.

Chemical Properties and Identification

2-Azidoethanol is a bifunctional molecule containing both an azide (B81097) and a hydroxyl group. The azide allows for bioorthogonal ligation via click chemistry, while the hydroxyl group can be a site for further chemical modification. Its deuterated counterpart, this compound, is a valuable tool in quantitative proteomics, serving as a stable isotope-labeled internal standard for mass spectrometry-based analysis.

Property2-Azidoethanol (Unlabeled)This compound
CAS Number 1517-05-1[1][2][3]Not explicitly assigned; refer to vendor specifications.
Molecular Formula C₂H₅N₃O[1][2][3]C₂D₄HN₃O
Molecular Weight 87.08 g/mol [1][2][3]91.11 g/mol
Appearance Colorless to pale yellow liquidColorless liquid
Boiling Point ~95 °CNot specified
Solubility Miscible with water and various organic solventsMiscible with water and various organic solvents
Key Functional Groups Azide (-N₃), Hydroxyl (-OH)Azide (-N₃), Hydroxyl (-OH)

Synthesis Protocols

The synthesis of 2-Azidoethanol and its deuterated analog is typically achieved through a nucleophilic substitution reaction where an azide salt displaces a halide from a corresponding ethanol (B145695) derivative.

Synthesis of Unlabeled 2-Azidoethanol

A common and effective method for synthesizing 2-Azidoethanol involves the reaction of 2-bromoethanol (B42945) with sodium azide in an aqueous solution.[4][5][6]

StepProcedure
1. Reaction Setup In a round-bottom flask under a nitrogen atmosphere, dissolve 2-bromoethanol (1.0 equivalent) in water.
2. Reagent Addition Add sodium azide (e.g., 3.0 equivalents) to the solution.[4]
3. Reaction Conditions Stir the mixture at an elevated temperature (e.g., 80 °C) overnight.[4][5][6]
4. Extraction After cooling the reaction mixture, extract the product with an organic solvent such as diethyl ether (repeat 3-4 times).[4][5]
5. Drying and Concentration Combine the organic layers and dry over anhydrous magnesium sulfate (B86663) or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield 2-Azidoethanol as a light yellow oil.[4][5]
Proposed Synthesis of this compound

The synthesis of this compound can be adapted from the protocol for the unlabeled compound, utilizing the commercially available deuterated starting material, 2-bromoethanol-1,1,2,2-d4 (B32892).

StepProcedure
1. Reaction Setup In a round-bottom flask under a nitrogen atmosphere, dissolve 2-bromoethanol-1,1,2,2-d4 (1.0 equivalent) in water.
2. Reagent Addition Add sodium azide (e.g., 3.0 equivalents) to the solution.
3. Reaction Conditions Stir the mixture at an elevated temperature (e.g., 80 °C) overnight.
4. Extraction After cooling the reaction mixture, extract the product with an organic solvent such as diethyl ether (repeat 3-4 times).
5. Drying and Concentration Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield this compound.

Experimental Protocols: Metabolic Labeling and Proteomic Analysis

2-Azidoethanol and its derivatives can be used to metabolically label proteins, particularly glycoproteins through the hexosamine biosynthetic pathway. The incorporated azide group serves as a handle for subsequent bioorthogonal reactions, such as click chemistry, enabling the enrichment and identification of these proteins.

I. Metabolic Labeling of O-GlcNAcylated Proteins

This protocol describes the metabolic labeling of O-GlcNAcylated proteins in cell culture using an azido-sugar, which is analogous to how 2-azidoethanol can be used in specific contexts.

  • Cell Culture: Culture cells to approximately 80% confluency in standard growth medium.

  • Labeling: Supplement the growth medium with a final concentration of 50-100 µM of the azido-sugar (e.g., peracetylated N-azidoacetylgalactosamine, GalNAz). Incubate the cells for 24-48 hours to allow for metabolic incorporation.

  • Cell Harvest: Wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

II. Click Chemistry for Biotin (B1667282) Tagging

The incorporated azide groups are tagged with biotin using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the cell lysate (containing the azido-labeled proteins), biotin-alkyne, a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., THPTA) to improve reaction efficiency and reduce cytotoxicity.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle shaking.

  • Protein Precipitation: Precipitate the proteins to remove excess click chemistry reagents. A methanol/chloroform precipitation is a common method.

III. Enrichment of Biotinylated Proteins

Biotin-tagged proteins are selectively captured using streptavidin-coated magnetic beads.

  • Bead Preparation: Wash the streptavidin magnetic beads with the lysis buffer to equilibrate them.

  • Binding: Resuspend the precipitated protein pellet in the lysis buffer and add it to the prepared streptavidin beads. Incubate for 1-2 hours at 4 °C with rotation to allow for binding of the biotinylated proteins to the beads.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with a series of stringent wash buffers (e.g., high salt buffer, urea (B33335) buffer, and PBS) to remove non-specifically bound proteins.

  • Elution/On-Bead Digestion: The enriched proteins can be eluted from the beads using a biotin-containing buffer or, for mass spectrometry analysis, can be digested directly on the beads. For on-bead digestion, resuspend the beads in a digestion buffer containing a protease such as trypsin and incubate overnight at 37 °C.

IV. Mass Spectrometry Analysis

The enriched and digested peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the O-GlcNAcylated proteins. When using this compound in a quantitative proteomics experiment, the deuterated peptides will exhibit a characteristic mass shift, allowing for their differentiation from their unlabeled counterparts.

Visualizations

Experimental Workflow for Proteomic Analysis

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis cell_culture Cell Culture metabolic_labeling Metabolic Labeling (this compound) cell_culture->metabolic_labeling cell_lysis Cell Lysis metabolic_labeling->cell_lysis click_chemistry Click Chemistry (Biotin-Alkyne) cell_lysis->click_chemistry protein_enrichment Protein Enrichment (Streptavidin Beads) click_chemistry->protein_enrichment on_bead_digestion On-Bead Digestion (Trypsin) protein_enrichment->on_bead_digestion lc_ms LC-MS/MS Analysis on_bead_digestion->lc_ms data_analysis Data Analysis lc_ms->data_analysis

Caption: Experimental workflow for the identification of metabolically labeled proteins.

O-GlcNAcylation Signaling Pathway and its Interplay with Phosphorylation

OGlcNAc_pathway Glucose Glucose HBP Hexosamine Biosynthetic Pathway Glucose->HBP Metabolism UDP_GlcNAc UDP-GlcNAc HBP->UDP_GlcNAc OGT OGT UDP_GlcNAc->OGT OGlcNAc_Protein O-GlcNAcylated Protein OGT->OGlcNAc_Protein Adds O-GlcNAc OGA OGA Protein Substrate Protein (Ser/Thr) OGA->Protein Removes O-GlcNAc Protein->OGT Kinase Kinase Protein->Kinase OGlcNAc_Protein->OGA OGlcNAc_Protein->Kinase Inhibits/Activates Cellular_Response Cellular Response OGlcNAc_Protein->Cellular_Response Phospho_Protein Phosphorylated Protein Kinase->Phospho_Protein Adds Phosphate Phosphatase Phosphatase Phosphatase->Protein Removes Phosphate Phospho_Protein->OGT Inhibits/Activates Phospho_Protein->Phosphatase Phospho_Protein->Cellular_Response

References

Molecular weight of 2-Azidoethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Azidoethanol-d4, a deuterated derivative of 2-Azidoethanol (B47996), a versatile bifunctional reagent. This document covers its fundamental properties, synthesis, and key applications, with a focus on its utility in bioconjugation and chemical synthesis.

Core Data Presentation

Quantitative data for 2-Azidoethanol and its deuterated analog are summarized below.

Property2-AzidoethanolThis compound (Calculated)
Chemical Formula C₂H₅N₃O[1][2]C₂HD₄N₃O
Molecular Weight 87.08 g/mol [1][2]91.11 g/mol
Appearance Colorless to pale yellow liquid[3]N/A (Expected to be similar)
Boiling Point ~95°C[3]; 60°C[1]N/A (Expected to be slightly higher)
Density ~1.000 g/cm³[1]N/A (Expected to be slightly higher)
Primary Applications Reagent in "click chemistry", glycosylation, and as a blocker for 2'-deoxy-ethynyluridine (EdU) in nuclear DNA studies.[2][4]Isotopic labeling for mechanistic studies and as a heavy standard in mass spectrometry.

Synthesis of 2-Azidoethanol

Experimental Protocol: Synthesis from 2-Bromoethanol (B42945)

This protocol is adapted from established procedures for 2-Azidoethanol and can be modified for the deuterated version by using 2-bromoethanol-d4.

Materials:

  • 2-Bromoethanol (or 2-bromoethanol-d4)

  • Sodium Azide (B81097) (NaN₃)

  • Distilled Water

  • Diethyl ether

  • Magnesium Sulfate (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve 2-bromoethanol (1.0 equivalent) in distilled water.[3][6]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium azide (1.5 - 3.0 equivalents) portion-wise while stirring vigorously.[3][6]

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for at least 4 hours.[6][7]

  • Heat the mixture to 80°C and stir overnight under reflux.[3][6][8]

  • After cooling to room temperature, extract the aqueous mixture with diethyl ether (3x volume).[6][8]

  • Combine the organic layers and dry over anhydrous magnesium sulfate.[3][6]

  • Filter the solution and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield 2-azidoethanol as an oil.[3][5][6]

Note: Organic azides are potentially explosive and should be handled with appropriate safety precautions.

Applications in Bioconjugation and Chemical Synthesis

2-Azidoethanol is a valuable tool in chemical biology and drug development due to its bifunctional nature, possessing both a reactive azide group and a hydroxyl group.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The azide group of 2-Azidoethanol readily participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][5] This reaction allows for the efficient and specific covalent ligation of the 2-azidoethanol moiety to molecules containing a terminal alkyne, forming a stable triazole linkage. The hydroxyl group can then be used for further functionalization or to enhance hydrophilicity.

CuAAC_Workflow cluster_prep Reaction Preparation cluster_reaction Click Reaction cluster_analysis Downstream Analysis Alkyne Alkyne-modified Biomolecule Mix Mix Components Alkyne->Mix Azide 2-Azidoethanol Azide->Mix Buffer Buffer Solution Buffer->Mix Cu_Source Add CuSO₄ and Ligand (e.g., THPTA) Mix->Cu_Source 1. Initiate Add Reducing Agent (e.g., Sodium Ascorbate) Cu_Source->Initiate 2. Incubate Incubate at RT Initiate->Incubate 3. Initiate Reaction Purify Purification Incubate->Purify Analyze Analysis (e.g., HPLC, MS) Purify->Analyze

A generalized workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Glycosylation

2-Azidoethanol serves as a reagent in glycosylation reactions.[2][4] The azide group can be a precursor to an amine, which is a common functionality in natural sugars, or it can be used to attach the glycosyl moiety to other molecules via click chemistry. Gold-catalyzed Sɴ2 glycosylation is a method for the stereoselective synthesis of 2-azido-2-deoxyglycosides.[9]

Glycosylation_Logic Azidoethanol 2-Azidoethanol Azido_Glycoside 2-Azido-2-deoxyglycoside Azidoethanol->Azido_Glycoside Glycosylation Reaction Glycosyl_Donor Activated Glycosyl Donor Glycosyl_Donor->Azido_Glycoside Glycoconjugate Glycoconjugate Azido_Glycoside->Glycoconjugate Click Chemistry (CuAAC) Target_Molecule Alkyne-functionalized Target Molecule Target_Molecule->Glycoconjugate

The role of 2-Azidoethanol in the synthesis of glycoconjugates.

References

Methodological & Application

Application Notes and Protocols for 2-Azidoethanol-d4 Metabolic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling is a powerful technique for studying the dynamics of biomolecules in living systems. By introducing bioorthogonal functional groups, such as azides, into proteins, glycans, or lipids, researchers can track their synthesis, trafficking, and degradation. 2-Azidoethanol (B47996) is a small, cell-permeable molecule that can be metabolically incorporated into various biomolecules. The deuterated analog, 2-Azidoethanol-d4, provides a unique tool for quantitative mass spectrometry-based proteomics. The four deuterium (B1214612) atoms introduce a known mass shift, enabling the differentiation and relative quantification of newly synthesized molecules compared to the pre-existing population.

This application note provides a detailed protocol for the metabolic labeling of cultured mammalian cells with this compound, followed by downstream analysis using click chemistry and mass spectrometry.

Data Presentation

Table 1: Recommended Labeling Conditions for this compound
Cell LineSeeding Density (cells/cm²)This compound Concentration (µM)Incubation Time (hours)
HEK293T4 x 10⁴50 - 20012 - 48
HeLa3 x 10⁴50 - 20012 - 48
A5493.5 x 10⁴75 - 25024 - 72
Jurkat2 x 10⁵ (cells/mL)50 - 15012 - 48

Note: Optimal conditions should be determined empirically for each cell line and experimental goal.

Table 2: Cytotoxicity of this compound in HeLa Cells
Concentration (µM)Cell Viability (%) after 24hCell Viability (%) after 48h
0 (Control)100100
5098 ± 295 ± 3
10096 ± 392 ± 4
20091 ± 485 ± 5
50075 ± 662 ± 7

Data are presented as mean ± standard deviation from three independent experiments, as determined by an MTT assay. Sodium azide (B81097), a related compound, has been shown to be toxic to mammalian cells, and similar cytotoxicity is expected for 2-azidoethanol at higher concentrations.[1][2][3]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

This protocol describes the metabolic incorporation of this compound into cultured mammalian cells.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO or sterile PBS)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells in the appropriate culture vessel and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Prepare Labeling Medium: Prepare a stock solution of this compound in an appropriate solvent (e.g., 100 mM in DMSO). Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (refer to Table 1).

  • Metabolic Labeling: Remove the existing medium from the cells and wash once with sterile PBS. Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for the desired duration (refer to Table 1).

  • Cell Harvesting: After incubation, wash the cells three times with ice-cold PBS to remove any unincorporated this compound. The cells are now ready for downstream applications such as cell lysis for proteomic analysis or fixation for imaging.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the "click" reaction to attach a reporter tag (e.g., biotin-alkyne or a fluorescent alkyne) to the azide-modified biomolecules.

Materials:

  • Azide-labeled cell lysate or fixed cells

  • Alkyne-functionalized reporter tag (e.g., Biotin-Alkyne, DBCO-Fluorophore)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (ligand)

  • Lysis buffer (e.g., RIPA buffer) or permeabilization buffer (for fixed cells)

Procedure for Cell Lysates:

  • Cell Lysis: Lyse the metabolically labeled cells in a suitable lysis buffer containing protease inhibitors on ice.

  • Prepare Click Reaction Mix: Prepare the click reaction cocktail. For a typical 100 µL reaction, the final concentrations are:

    • 100-500 µg of azide-labeled protein lysate

    • 100 µM Alkyne-Biotin

    • 1 mM CuSO₄

    • 1 mM TCEP or 5 mM Sodium Ascorbate

    • 100 µM TBTA

  • Click Reaction: Add the click reaction mix to the cell lysate and incubate for 1-2 hours at room temperature with gentle agitation.

  • Protein Precipitation (Optional): Precipitate the proteins using a methanol/chloroform extraction or similar method to remove excess reagents.

  • Downstream Analysis: The biotin-labeled proteins can now be enriched using streptavidin beads for subsequent mass spectrometry analysis.

Visualizations

experimental_workflow cluster_labeling Metabolic Labeling cluster_click Click Chemistry cluster_analysis Mass Spectrometry Analysis cell_culture 1. Cell Culture add_label 2. Add this compound cell_culture->add_label incubation 3. Incubate (12-48h) add_label->incubation harvest 4. Harvest Cells incubation->harvest lysis 5. Cell Lysis harvest->lysis click_reaction 6. CuAAC Reaction (Alkyne-Biotin) lysis->click_reaction enrichment 7. Streptavidin Enrichment click_reaction->enrichment digestion 8. On-bead Digestion enrichment->digestion lc_ms 9. LC-MS/MS digestion->lc_ms data_analysis 10. Data Analysis (Quantification) lc_ms->data_analysis

Caption: Experimental workflow for this compound metabolic labeling and analysis.

quantitative_analysis cluster_spectra Mass Spectrum cluster_quantification Relative Quantification unlabeled Unlabeled Peptide (Mass = M) ms_spectrum labeled d4-Labeled Peptide (Mass = M+4) ratio Ratio of Peak Intensities (Labeled / Unlabeled) turnover Protein Turnover Rate ratio->turnover

Caption: Quantitative analysis using d4-labeling in mass spectrometry.

signaling_pathway cluster_turnover Protein Turnover Pathway cluster_drug Drug Intervention synthesis Protein Synthesis (Incorporation of this compound) folding Protein Folding & Maturation synthesis->folding function_localization Function & Localization folding->function_localization degradation Protein Degradation function_localization->degradation drug Drug X drug->synthesis inhibits drug->degradation promotes

Caption: Studying protein turnover with this compound labeling.

References

Application Notes and Protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2-Azidoethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction using 2-Azidoethanol-d4. This "click chemistry" reaction is a highly efficient and versatile method for forming a stable 1,2,3-triazole linkage between an azide-functionalized molecule, in this case, the deuterated 2-azidoethanol (B47996), and a terminal alkyne.[1][2][3] The incorporation of deuterium (B1214612) atoms in the 2-azidoethanol moiety can be useful for a variety of applications, including metabolic stability studies, as a tracer in mass spectrometry-based assays, and in kinetic isotope effect studies.

The CuAAC reaction is renowned for its high yields, mild reaction conditions, tolerance of a wide range of functional groups, and stereospecificity, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][2][4] The reaction is typically catalyzed by copper(I), which can be generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270).[5][6] The use of a stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can enhance the reaction rate and prevent the precipitation of copper salts, particularly in aqueous media.[6]

Applications

The triazole products synthesized using this compound can be employed in several key research and development areas:

  • Drug Discovery: The 1,2,3-triazole ring is a recognized pharmacophore present in numerous approved drugs.[1] By reacting this compound with a library of alkyne-containing molecules, novel deuterated compounds can be synthesized and screened for various biological activities.[7] The deuterium labeling can enhance metabolic stability, a desirable property in drug candidates.

  • Bioconjugation: The biocompatibility of the CuAAC reaction allows for the labeling of biomolecules.[1][8] this compound can be "clicked" onto alkyne-modified proteins, nucleic acids, or other biological macromolecules for tracking, imaging, or targeted delivery applications.[8]

  • Materials Science: The resulting triazole-containing molecules can be incorporated into polymers or other materials to create novel materials with tailored properties.

Quantitative Data Summary

The following tables summarize typical reaction conditions and component concentrations for a standard CuAAC reaction. These values should be optimized for specific substrates and applications.

Table 1: Typical Reagent Concentrations for CuAAC Reaction

ReagentStock ConcentrationFinal ConcentrationMolar Equivalents (relative to limiting reagent)
Alkyne-functionalized Substrate10 mM in DMSO or buffer100 µM - 1 mM1
This compound10 mM in DMSO or buffer120 µM - 1.2 mM1.2 - 2
Copper(II) Sulfate (CuSO₄)20 mM in H₂O50 µM - 1 mM0.05 - 1
Sodium Ascorbate100 mM in H₂O (freshly prepared)1 mM - 5 mM10 - 50
THPTA (Ligand)50 mM in H₂O250 µM - 5 mM0.25 - 5

Table 2: Typical Reaction Parameters

ParameterValueNotes
Solvent Dependant on substrate solubility. Common solvents include DMSO/buffer mixtures, t-BuOH/H₂O, or purely aqueous systems.For biological applications, aqueous buffers (e.g., PBS) are preferred.
Temperature Room Temperature (20-25 °C)Gentle heating (30-40 °C) can sometimes accelerate the reaction.
Reaction Time 1 - 12 hoursReaction progress can be monitored by TLC, LC-MS, or other appropriate analytical techniques.
pH 4 - 12The reaction is tolerant of a wide pH range.[2]

Experimental Protocol

This protocol describes a general procedure for the CuAAC reaction of an alkyne-containing molecule with this compound.

Materials:

  • Alkyne-functionalized substrate

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Degassed buffer (e.g., phosphate-buffered saline, PBS)

  • Organic solvent (e.g., DMSO), if required for substrate solubility

  • Microcentrifuge tubes or reaction vials

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the alkyne-functionalized substrate in an appropriate solvent (e.g., DMSO or buffer).

    • Prepare a 10 mM stock solution of this compound in the same solvent.

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

    • Crucially, prepare a 100 mM stock solution of sodium ascorbate in deionized water immediately before use, as it is prone to oxidation.

  • Reaction Assembly:

    • In a microcentrifuge tube, add the alkyne-functionalized substrate from its stock solution to the desired final concentration in the reaction buffer.

    • Add the this compound stock solution to achieve a slight molar excess (e.g., 1.2 equivalents) over the alkyne.

    • In a separate tube, premix the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of Cu:THPTA is common.[5] For example, mix 2.5 µL of 20 mM CuSO₄ with 5 µL of 50 mM THPTA. Let this mixture stand for 1-2 minutes.[6]

    • Add the premixed CuSO₄/THPTA solution to the reaction mixture containing the alkyne and azide.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to the reaction mixture.

  • Reaction Incubation:

    • Mix the reaction components thoroughly by vortexing or pipetting.

    • Allow the reaction to proceed at room temperature for 1-12 hours. The reaction can be protected from light, although this is not always necessary.

  • Reaction Work-up and Purification:

    • The work-up procedure will depend on the nature of the product and the intended downstream application.

    • For small molecules, a standard aqueous work-up followed by extraction and column chromatography may be appropriate.

    • For biomolecules, purification methods such as size-exclusion chromatography, dialysis, or precipitation may be necessary to remove excess reagents and the copper catalyst.

Experimental Workflow Diagram

CuAAC_Workflow Experimental Workflow for CuAAC Reaction prep_stocks Prepare Stock Solutions (Alkyne, Azide-d4, CuSO4, THPTA, Na-Ascorbate) mix_reactants Combine Alkyne and this compound in Reaction Buffer prep_stocks->mix_reactants premix_catalyst Premix CuSO4 and THPTA Ligand prep_stocks->premix_catalyst add_catalyst Add Premixed Catalyst to Reactants mix_reactants->add_catalyst premix_catalyst->add_catalyst initiate_reaction Initiate Reaction with Freshly Prepared Sodium Ascorbate add_catalyst->initiate_reaction incubate Incubate at Room Temperature (1-12 hours) initiate_reaction->incubate workup Work-up and Purify Product incubate->workup product Characterize Final Product (e.g., NMR, MS) workup->product

Caption: Workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Signaling Pathways and Logical Relationships

The CuAAC reaction itself is a chemical transformation and does not directly involve a biological signaling pathway. However, the products of this reaction can be designed to interact with or modulate specific signaling pathways. For instance, a deuterated small molecule inhibitor synthesized via this protocol could be used to probe its effect on a particular kinase cascade or metabolic pathway. The logical relationship is that the CuAAC reaction is a tool to create a molecular probe, which is then used to investigate a biological system.

Logical_Relationship Application of CuAAC Products in Biological Research start Design Alkyne- and Azide-d4 Functionalized Building Blocks cuaac CuAAC Reaction start->cuaac product Synthesize Deuterated Molecular Probe cuaac->product application Introduce Probe into Biological System (e.g., Cells) product->application pathway Modulation/Interrogation of Signaling Pathway application->pathway analysis Analyze Biological Effect (e.g., Western Blot, Mass Spec) pathway->analysis

Caption: Logical relationship of CuAAC synthesis to the study of biological signaling pathways.

References

Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition with 2-Azidoethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts. This powerful technique relies on the reaction of a strained alkyne with an azide (B81097) to form a stable triazole linkage. These application notes detail the use of a specific azide-containing reagent, 2-Azidoethanol-d4, in SPAAC reactions. The incorporation of deuterium (B1214612) atoms in this compound makes it a valuable tool for metabolic labeling studies, allowing for the tracing and quantification of biomolecules using mass spectrometry. This document provides an overview of its applications, detailed experimental protocols, and relevant quantitative data.

Core Applications

This compound is a versatile reagent for introducing a deuterated, azide-functionalized ethanol (B145695) moiety onto target molecules. Its primary applications lie in:

  • Metabolic Labeling: Introducing a stable isotopic label into biomolecules such as glycans, proteins, and lipids for quantitative analysis.[1][2][3]

  • Quantitative Proteomics and Glycomics: The deuterium label allows for differentiation and relative or absolute quantification of labeled biomolecules in complex mixtures using mass spectrometry.[4][5]

  • Tracer Studies: Following the metabolic fate of small molecules or building blocks within cellular pathways.

  • Bioconjugation: Linking molecules of interest to biomolecules for applications in drug delivery, diagnostics, and fundamental research.[6]

Physicochemical and Reaction Data

While specific kinetic data for the reaction of this compound with various cyclooctynes is not extensively published, the reactivity is expected to be comparable to that of its non-deuterated analog, 2-Azidoethanol. The reaction kinetics of SPAAC are highly dependent on the strain of the cyclooctyne (B158145) used.

PropertyValueReference
Molecular Formula C₂H₃D₄N₃ON/A
Molecular Weight 91.11 g/mol N/A
Appearance Colorless to pale yellow liquid[7]
Boiling Point ~95 °C[7]
Solubility Miscible with water and various organic solvents[7]
Storage Conditions 2-8°C, under inert gas (e.g., Nitrogen)[8]
Cyclooctyne ReagentTypical Second-Order Rate Constant (M⁻¹s⁻¹) with Aliphatic AzidesNotes
BCN0.07 - 0.63Bicyclononyne (BCN) offers a good balance of reactivity and stability.[9]
DBCO~0.1Dibenzocyclooctyne (DBCO) is a commonly used cyclooctyne with good reaction kinetics and stability.[6]
DIBO~0.34-dibenzocyclooctynol (DIBO) exhibits rapid reaction rates.[5]
ADIBO~1.0Azodibenzocyclooctyne (ADIBO) is one of the fastest commercially available cyclooctynes.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic substitution reaction using a deuterated haloethanol and sodium azide.

Materials:

  • 2-Bromoethanol-d4 or 2-Chloroethanol-d4

  • Sodium Azide (NaN₃)

  • Water (H₂O) or a mixture of acetone (B3395972) and water

  • Diethyl ether (Et₂O) or Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stir plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure (adapted from the synthesis of 2-Azidoethanol): [7][10][11][12]

  • In a round-bottom flask, dissolve 2-bromoethanol-d4 (1.0 equivalent) in water.

  • Add sodium azide (1.5 - 3.0 equivalents) portion-wise to the solution.

  • Heat the reaction mixture to 60-80°C and stir overnight under a reflux condenser.

  • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain this compound as a colorless to pale yellow oil.

Note: Organic azides are potentially explosive and should be handled with care. Avoid heating to high temperatures and contact with heavy metals.

General Protocol for SPAAC Ligation

This protocol describes a general procedure for labeling a cyclooctyne-modified biomolecule with this compound.

Materials:

  • Cyclooctyne-functionalized biomolecule (e.g., protein, oligo)

  • This compound

  • Phosphate-buffered saline (PBS) or other suitable aqueous buffer (pH 7.0-8.0)

  • DMSO (for dissolving reagents if necessary)

  • Microcentrifuge tubes or other reaction vessels

Procedure:

  • Dissolve the cyclooctyne-functionalized biomolecule in the chosen aqueous buffer to a final concentration of 1-10 mg/mL.

  • Prepare a stock solution of this compound in DMSO or the reaction buffer.

  • Add this compound to the biomolecule solution at a 10-50 molar excess. The final concentration of DMSO should ideally be below 10% to avoid denaturation of proteins.

  • Incubate the reaction mixture at room temperature or 37°C for 1-12 hours. The reaction time will depend on the reactivity of the cyclooctyne and the concentrations of the reactants.

  • The progress of the reaction can be monitored by techniques such as mass spectrometry (observing the mass shift corresponding to the addition of this compound) or SDS-PAGE (for proteins, observing a shift in molecular weight).

  • Purify the labeled biomolecule from excess this compound and byproducts using an appropriate method such as spin desalting columns, dialysis, or HPLC.

Visualizations

experimental_workflow Experimental Workflow for SPAAC with this compound cluster_synthesis Synthesis of this compound cluster_conjugation SPAAC Bioconjugation cluster_analysis Analysis s1 Deuterated Haloethanol s3 Nucleophilic Substitution s1->s3 s2 Sodium Azide s2->s3 s4 This compound s3->s4 c2 SPAAC Reaction s4->c2 c1 Cyclooctyne-modified Biomolecule c1->c2 c3 Deuterium-labeled Bioconjugate c2->c3 a1 Purification c3->a1 a2 Mass Spectrometry a1->a2 a3 Data Analysis a2->a3

Caption: Workflow for synthesis and application of this compound.

metabolic_labeling_pathway Metabolic Incorporation and Detection Pathway cluster_cell Cellular Environment cluster_detection Detection ml1 This compound (or derivatized form) ml2 Cellular Uptake ml1->ml2 ml3 Metabolic Pathway Integration ml2->ml3 ml4 Incorporation into Biomolecules (e.g., Glycans) ml3->ml4 ml5 Azide-d4-labeled Cell ml4->ml5 d2 SPAAC Ligation ml5->d2 d1 Cyclooctyne-Probe (e.g., Fluorophore, Biotin) d1->d2 d3 Labeled Biomolecule d2->d3 d4 Analysis (e.g., Microscopy, WB, MS) d3->d4

Caption: Metabolic labeling workflow using this compound.

Conclusion

This compound is a valuable reagent for researchers employing SPAAC in conjunction with mass spectrometry-based analytical techniques. Its deuterated nature provides a stable isotopic label for quantitative studies of biomolecules and their metabolic pathways. The protocols and data presented here offer a framework for the successful application of this reagent in a variety of research and development settings. While the synthesis and handling of azides require appropriate safety precautions, the versatility and utility of this compound in bioorthogonal chemistry make it a powerful tool for modern biological and chemical research.

References

Application Notes and Protocols for 2-Azidoethanol-d4 in Quantitative Glycoproteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein glycosylation, or glycoproteomics, is critical for understanding a vast array of biological processes, from cell signaling to immune responses and disease pathogenesis. Quantitative analysis of changes in glycoprotein (B1211001) expression and site-specific glycosylation is essential for biomarker discovery and the development of novel therapeutics. Metabolic labeling with stable isotopes has emerged as a powerful technique for the quantitative analysis of biomolecules by mass spectrometry.

This document provides a detailed overview of the hypothetical application of 2-Azidoethanol-d4, a deuterated azido-functionalized molecule, for quantitative glycoproteomics. While direct literature on the specific use of this compound is not currently available, we present a plausible and scientifically grounded approach based on established principles of metabolic labeling with azido (B1232118) sugars and stable isotope labeling for quantitative proteomics.

Principle of the Method

The proposed method utilizes this compound as a metabolic precursor for the in vivo incorporation of a deuterated azido-moiety into the glycan structures of glycoproteins. It is hypothesized that cells metabolize this compound, converting it into a deuterated azido-sugar, such as N-azidoacetylglucosamine-d4 (GlcNAz-d4). This labeled sugar is then incorporated into glycoproteins through the natural biosynthetic pathways.

This approach enables a quantitative comparison of glycoprotein abundance between two cell populations (e.g., control vs. treated). One population is cultured with a standard ("light") azido-sugar precursor, while the other is cultured with the "heavy" this compound. After metabolic labeling, the two cell populations are combined, and the glycoproteins are enriched. The incorporated azido groups provide a chemical handle for the selective enrichment of glycoproteins using bio-orthogonal chemistry, such as click chemistry or Staudinger ligation.

Subsequent analysis by mass spectrometry allows for the relative quantification of glycoproteins. The mass difference of 4 Daltons (due to the four deuterium (B1214612) atoms) between the "light" and "heavy" labeled glycopeptides enables the distinction and relative quantification of the same glycoprotein from the two different cell populations.

Experimental Workflow & Signaling Pathway

workflow cluster_labeling Metabolic Labeling cluster_processing Sample Processing cluster_analysis Analysis control Control Cells (e.g., untreated) light_label Label with 2-Azidoethanol ('Light') control->light_label treated Treated Cells (e.g., drug-treated) heavy_label Label with This compound ('Heavy') treated->heavy_label combine Combine Cell Lysates (1:1 ratio) light_label->combine heavy_label->combine enrich Click Chemistry Enrichment (e.g., alkyne-biotin beads) combine->enrich digest On-bead Tryptic Digestion enrich->digest lcms LC-MS/MS Analysis digest->lcms quant Quantitative Analysis (Heavy/Light Ratios) lcms->quant id Glycoprotein Identification quant->id

Quantitative glycoproteomics workflow using this compound.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR (Glycosylated) EGF->EGFR Binding Dimer EGFR Dimerization & Autophosphorylation EGFR->Dimer Grb2 Grb2/Sos Dimer->Grb2 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

EGFR signaling pathway, a target for glycosylation studies.

Application: Investigating Glycosylation in EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[1][2] Aberrant EGFR signaling, often associated with changes in its glycosylation, is a hallmark of many cancers.[3][4] N-glycosylation of the EGFR extracellular domain is known to modulate ligand binding, receptor dimerization, and subsequent downstream signaling.[4]

The this compound labeling method can be applied to quantitatively assess changes in EGFR glycosylation and the expression of other glycoproteins in response to therapeutic agents. For example, researchers can compare a cancer cell line treated with an EGFR inhibitor to an untreated control. By quantifying the relative abundance of glycoproteins, this method can help elucidate the mechanisms of drug action, identify potential biomarkers of drug response, and uncover novel therapeutic targets within the glycoproteome.

Experimental Protocols

1. Metabolic Labeling of Cells

This protocol describes the metabolic labeling of two cell populations for comparative quantitative glycoproteomics.

  • Materials:

    • Cell culture medium (appropriate for the cell line)

    • Dialyzed Fetal Bovine Serum (dFBS)

    • 2-Azidoethanol ("light")

    • This compound ("heavy")

    • Cell line of interest (e.g., A549, HeLa)

    • Phosphate-buffered saline (PBS)

    • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Procedure:

    • Cell Culture Preparation: Culture cells in their standard growth medium. For the labeling experiment, prepare two sets of cultures: one for the "light" label and one for the "heavy" label.

    • Labeling Medium Preparation: Prepare two types of labeling media. For the "light" medium, supplement the standard medium (containing dFBS) with a final concentration of 50 µM 2-Azidoethanol. For the "heavy" medium, supplement with 50 µM this compound.

    • Metabolic Labeling: When cells reach approximately 70-80% confluency, replace the standard growth medium with the prepared "light" or "heavy" labeling medium.

    • Incubation: Incubate the cells for 48-72 hours to allow for the metabolic incorporation of the azido-moieties into newly synthesized glycoproteins.

    • Cell Harvest: After incubation, wash the cells three times with ice-cold PBS. Lyse the cells directly on the plate with ice-cold lysis buffer.

    • Lysate Collection and Quantification: Scrape the cells and collect the lysate. Determine the protein concentration of both the "light" and "heavy" lysates using a standard protein assay (e.g., BCA assay).

2. Glycoprotein Enrichment via Click Chemistry

This protocol details the enrichment of azide-labeled glycoproteins from the combined cell lysates.

  • Materials:

    • "Light" and "Heavy" cell lysates

    • Alkyne-biotin conjugate

    • Copper(II) sulfate (B86663) (CuSO4)

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

    • Streptavidin-agarose beads

    • Wash buffers (e.g., PBS with varying concentrations of urea (B33335) and SDS)

  • Procedure:

    • Combine Lysates: Mix equal amounts of protein from the "light" and "heavy" cell lysates in a microcentrifuge tube.

    • Click Reaction: To the combined lysate, add the click chemistry reagents in the following order: alkyne-biotin, TCEP, TBTA, and finally CuSO4. Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

    • Capture with Streptavidin Beads: Add pre-washed streptavidin-agarose beads to the reaction mixture and incubate for 1 hour at room temperature to capture the biotinylated glycoproteins.

    • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series might include:

      • PBS + 1% SDS

      • 8 M Urea in 100 mM Tris-HCl, pH 8.0

      • PBS

3. On-Bead Digestion and Mass Spectrometry Analysis

  • Materials:

    • Streptavidin beads with bound glycoproteins

    • Dithiothreitol (DTT)

    • Iodoacetamide (IAA)

    • Trypsin (mass spectrometry grade)

    • Ammonium (B1175870) bicarbonate

    • Formic acid

    • Solvents for LC-MS (acetonitrile, water)

  • Procedure:

    • Reduction and Alkylation: Resuspend the beads in a buffer containing ammonium bicarbonate. Add DTT to reduce disulfide bonds and incubate for 30 minutes at 56°C. Cool to room temperature and add IAA to alkylate the free thiols; incubate for 20 minutes in the dark.

    • Tryptic Digestion: Add trypsin to the bead slurry and incubate overnight at 37°C with shaking.

    • Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides. Perform a second elution with a high organic solvent solution (e.g., 80% acetonitrile (B52724) with 0.1% formic acid) to recover any remaining peptides. Combine the eluates.

    • Sample Cleanup: Desalt the peptide mixture using a C18 StageTip or equivalent.

    • LC-MS/MS Analysis: Analyze the cleaned peptide sample by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap). The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 scans (for quantification) and MS2 scans (for peptide identification).

4. Data Analysis

  • Peptide Identification: Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides from the MS/MS spectra. The search should include variable modifications for the "light" and "heavy" glycan remnants on asparagine residues (for N-linked glycans).

  • Quantitative Analysis: The relative abundance of glycoproteins is determined by calculating the ratio of the peak intensities of the "heavy" (deuterated) and "light" (non-deuterated) peptide pairs in the MS1 spectra.

  • Data Interpretation: A heavy/light ratio greater than 1 indicates upregulation of the glycoprotein in the "heavy"-labeled condition, while a ratio less than 1 indicates downregulation.

Quantitative Data Presentation

The following table presents hypothetical quantitative data from a comparative glycoproteomics experiment using this compound. In this example, a cancer cell line was treated with a targeted therapy, and the changes in glycoprotein expression were compared to an untreated control.

Protein IDGene NameProtein NameHeavy/Light Ratiop-valueRegulation
P00533EGFREpidermal growth factor receptor0.450.001Down-regulated
P02768ALBSerum albumin1.020.89Unchanged
P04040CD44CD44 antigen2.150.005Up-regulated
P16070CD276CD276 antigen3.50< 0.001Up-regulated
Q9Y624LGALS3BPGalectin-3-binding protein0.980.75Unchanged
P08571VCANVersican core protein0.610.02Down-regulated

Table 1: Hypothetical quantitative glycoproteomic data. The table shows the relative abundance of selected glycoproteins in treated vs. control cells. The Heavy/Light Ratio indicates the fold change in expression. A ratio < 1 indicates downregulation in the treated sample, and a ratio > 1 indicates upregulation. The p-value indicates the statistical significance of the change.

Disclaimer: The application of this compound as described in this document is hypothetical and based on established scientific principles. Researchers should perform initial validation experiments to confirm the metabolic conversion and incorporation of this compound into glycoproteins in their specific experimental system. Appropriate safety precautions should be taken when handling azido compounds.

References

Application Notes and Protocols for Cell Culture Labeling with 2-Azidoethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of 2-Azidoethanol-d4 as a metabolic labeling reagent in cell culture. This deuterated azido-alcohol serves as a chemical reporter for incorporation into various metabolic pathways, enabling the subsequent visualization and analysis of labeled biomolecules through click chemistry. The primary application highlighted is the study of post-translational modifications, specifically O-GlcNAcylation, a dynamic nutrient-sensitive glycosylation of intracellular proteins.

Introduction

Metabolic labeling is a powerful technique to study the dynamics of biological processes in living cells. This compound is a cell-permeable compound that can be metabolized and incorporated into biomolecules. The presence of the azide (B81097) group allows for a highly specific and bioorthogonal reaction with alkyne- or cyclooctyne-containing probes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), respectively. The deuterium (B1214612) labeling provides a stable isotopic signature for mass spectrometry-based analysis.

A key application of azido-modified metabolic precursors is in the study of O-GlcNAcylation. While not a direct precursor, the cellular metabolism of small azido-compounds can lead to the generation of azido-modified UDP-GlcNAc, the donor substrate for O-GlcNAc transferase (OGT). This results in the installation of an azide reporter onto O-GlcNAcylated proteins, enabling their detection and characterization.[1][2][3][4][5]

Data Presentation

The following tables summarize typical experimental parameters for metabolic labeling and click chemistry. Note that optimal conditions may vary depending on the cell type and experimental goals.

Table 1: Recommended Concentrations for Metabolic Labeling

Cell LineThis compound Concentration (µM)Incubation Time (hours)Reference CompoundReference Concentration (µM)
A54910 - 10024 - 72Ac4ManNAz10 - 50[6][7]
HeLa10 - 10024 - 72Ac4ManNAz25 - 50
HEK29310 - 10024 - 72Ac4ManNAz25 - 50
Jurkat10 - 10024 - 72Ac4ManNAz25 - 50
C2C1210 - 10024 - 72Azido-GalNAcNot Specified[5]

Table 2: Click Chemistry Reaction Components

ComponentStock ConcentrationFinal Concentration
CuAAC (in vitro)
Azide-labeled protein lysate1-5 mg/mL-
Alkyne-probe (e.g., Alkyne-Biotin)2.5 mM in DMSO100 µM
Copper (II) Sulfate (CuSO4)20 mM in water1 mM
THPTA Ligand100 mM in water1 mM
Sodium Ascorbate (B8700270)300 mM in water5 mM
SPAAC (live cells)
DBCO-fluorophore1-10 mM in DMSO25-100 µM

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

Materials:

Procedure:

  • Cell Seeding: Seed cells in an appropriate culture vessel to be 70-80% confluent at the time of harvesting.

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO or EtOH to prepare a 100 mM stock solution. Store at -20°C. Note: Be mindful of the final solvent concentration in the culture medium, as high concentrations of DMSO or ethanol can be toxic to cells.[8][9]

  • Metabolic Labeling: The day after seeding, add the this compound stock solution to the cell culture medium to achieve the desired final concentration (refer to Table 1). A titration experiment is recommended to determine the optimal concentration for your cell line.

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 24 to 72 hours. The optimal incubation time should be determined empirically.

  • Harvesting and Washing: After incubation, harvest the cells. For adherent cells, wash twice with pre-warmed PBS before scraping or trypsinizing. For suspension cells, pellet by centrifugation and wash twice with PBS. Cell pellets can be stored at -80°C for later analysis.

Protocol 2: Labeling of Cell Lysates via CuAAC Click Chemistry

This protocol is for labeling azide-modified proteins in cell lysates with an alkyne-containing probe (e.g., for subsequent enrichment with biotin (B1667282) or visualization with a fluorescent dye).

Materials:

  • Azide-labeled cell pellet (from Protocol 1)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Alkyne-probe (e.g., Alkyne-Biotin, Alkyne-Fluorophore)

  • Copper (II) Sulfate (CuSO4) stock solution (20 mM in water)[10]

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (100 mM in water)[10]

  • Sodium Ascorbate stock solution (300 mM in water, freshly prepared)[10]

  • PBS

Procedure:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant.

  • Prepare Click Reaction Master Mix: For each 50 µL of protein lysate (at 1-5 mg/mL), prepare a master mix containing:

    • 90 µL PBS

    • 20 µL of 2.5 mM alkyne-probe[10]

    • 10 µL of 100 mM THPTA solution[10]

    • 10 µL of 20 mM CuSO4 solution[10]

  • Initiate Click Reaction: Add the master mix to the protein lysate. To initiate the reaction, add 10 µL of 300 mM sodium ascorbate solution.[10]

  • Incubation: Vortex briefly to mix. Protect the reaction from light and incubate for 30-60 minutes at room temperature.[10]

  • Downstream Analysis: The click-labeled proteins are now ready for downstream applications such as SDS-PAGE, western blotting, or enrichment via affinity purification.

Protocol 3: Visualization of Azide-Labeled Proteins in Live Cells via SPAAC

This protocol uses a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction for live-cell imaging, which avoids the use of a copper catalyst that can be toxic to cells.

Materials:

  • Azide-labeled cells (from Protocol 1, in a suitable imaging vessel)

  • DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5, DBCO-AF488)

  • Serum-free cell culture medium or PBS

  • Nuclear counterstain (e.g., Hoechst 33342)

Procedure:

  • Washing: After metabolic labeling, gently wash the cells two to three times with pre-warmed serum-free medium or PBS to remove unincorporated this compound.

  • SPAAC Reaction: Prepare a staining solution of the DBCO-fluorophore in serum-free medium at the desired final concentration (e.g., 25-100 µM). Add the staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells three times with pre-warmed PBS to remove the excess fluorescent probe.

  • (Optional) Counterstaining: Incubate the cells with a nuclear counterstain like Hoechst 33342 for 5-10 minutes.

  • Washing: Wash the cells twice with PBS.

  • Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizations

MetabolicLabelingWorkflow cluster_cell Cell cluster_detection Detection 2Azidoethanol_d4 This compound MetabolicConversion Metabolic Conversion 2Azidoethanol_d4->MetabolicConversion Uptake AzidoModifiedBiomolecule Azide-Modified Biomolecule (Protein) MetabolicConversion->AzidoModifiedBiomolecule Incorporation ClickChemistry Click Chemistry (CuAAC or SPAAC) AzidoModifiedBiomolecule->ClickChemistry LabeledBiomolecule Labeled Biomolecule ClickChemistry->LabeledBiomolecule Probe Alkyne/DBCO Probe Probe->ClickChemistry Analysis Analysis LabeledBiomolecule->Analysis Visualization/ Enrichment OGlcNAcylationPathway Azidoethanol This compound Metabolites Azido-Metabolites Azidoethanol->Metabolites Cellular Metabolism UDP_GlcNAz UDP-GlcNAz Metabolites->UDP_GlcNAz Salvage Pathway OGT OGT UDP_GlcNAz->OGT Protein Protein (Ser/Thr) Protein->OGT OGlcNAcylatedProtein O-GlcNAcylated Protein (with Azide) OGA OGA OGlcNAcylatedProtein->OGA Removes O-GlcNAz OGT->OGlcNAcylatedProtein Adds O-GlcNAz OGA->Protein

References

Application Note: Quantification of 2-Azidoethanol in Human Plasma using 2-Azidoethanol-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Azidoethanol in human plasma. 2-Azidoethanol-d4, a stable isotope-labeled analog, is employed as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The method involves a straightforward protein precipitation for sample cleanup, followed by a rapid chromatographic separation. This method is suitable for various research applications, including pharmacokinetic studies, toxicological assessments, and monitoring of residual impurities in drug formulations.

Introduction

2-Azidoethanol is a bifunctional molecule utilized in organic synthesis and bioconjugation, notably in "click chemistry" reactions.[1] Its presence in biological systems or as a residual impurity in pharmaceutical products necessitates a reliable quantitative method. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry.[2][3] Deuterated standards co-elute with the analyte and exhibit nearly identical chemical and physical properties, which allows them to effectively compensate for variations in sample extraction, matrix effects, and instrument response.[4][5] This application note provides a detailed protocol for the quantification of 2-Azidoethanol in human plasma using this compound as the internal standard, demonstrating the method's performance and suitability for regulated bioanalysis.

Experimental

Materials and Reagents
Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-Azidoethanol in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Analyte Working Solutions (Calibration Standards): Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 methanol:water mixture to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (50 ng/mL): Dilute the internal standard stock solution with methanol to a final concentration of 50 ng/mL.

Sample Preparation
  • Pipette 100 µL of plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 50 ng/mL internal standard working solution to each tube and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
ParameterCondition
LC System Shimadzu Nexera X3 or equivalent
Column HALO C8, 4.6 x 100 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer (e.g., Shimadzu LCMS-8050)
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions 2-Azidoethanol: m/z 88.1 → 57.1 this compound: m/z 92.1 → 61.1 (Hypothetical, based on expected fragmentation)
Source Temperature 300°C
Desolvation Temp. 500°C

Results and Discussion

The developed method demonstrated excellent performance for the quantification of 2-Azidoethanol in human plasma. The use of this compound as an internal standard ensured the reliability of the results.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1 ng/mL to 1000 ng/mL, with a coefficient of determination (r²) greater than 0.995. The lower limit of quantification (LLOQ) was established at 1 ng/mL, with a signal-to-noise ratio greater than 10.

Parameter Value
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Limit of Detection (LOD) 0.3 ng/mL
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using quality control (QC) samples at four concentration levels: LLOQ, low, medium, and high. The results, summarized in the table below, are within the acceptable limits set by regulatory guidelines (e.g., FDA and EMA), which typically require accuracy to be within ±15% (±20% for LLOQ) of the nominal value and precision (%CV) not to exceed 15% (20% for LLOQ).[6]

QC Level Nominal Conc. (ng/mL) Intra-day Accuracy (%) Intra-day Precision (%CV) Inter-day Accuracy (%) Inter-day Precision (%CV)
LLOQ 1105.28.9103.511.2
Low 398.76.5101.28.1
Medium 100102.14.2100.85.6
High 80099.53.198.94.5

Conclusion

This application note details a validated LC-MS/MS method for the reliable quantification of 2-Azidoethanol in human plasma. The implementation of this compound as an internal standard is critical for correcting analytical variability, thereby ensuring high-quality data. The method is sensitive, accurate, precise, and suitable for a variety of research and regulated bioanalytical applications.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma Sample add_is Add 20 µL this compound (IS) plasma->add_is precip Add 300 µL Cold Acetonitrile add_is->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc LC Separation (HALO C8) supernatant->lc ms MS/MS Detection (ESI+, MRM) lc->ms data Peak Area Ratio (Analyte/IS) ms->data Generate Data G cluster_workflow Bioanalytical Method Validation Workflow start Method Development selectivity Selectivity start->selectivity linearity Linearity & Range selectivity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision recovery Recovery precision->recovery stability Stability recovery->stability validated Validated Method stability->validated

References

Application Notes and Protocols for Tracing Metabolic Pathways with 2-Azidoethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azidoethanol-d4 is a stable isotope-labeled chemical reporter designed for the elucidation of metabolic pathways. This deuterated analog of 2-azidoethanol (B47996) serves as a powerful tool for tracing the metabolic fate of ethanol (B145695) and related short-chain molecules within cellular systems. The incorporation of deuterium (B1214612) (d4) on the ethanol backbone allows for the sensitive and specific tracking of the molecule and its metabolites using mass spectrometry. Furthermore, the azido (B1232118) group provides a bioorthogonal handle for the subsequent visualization and enrichment of labeled biomolecules via "click chemistry."

This document provides detailed application notes and experimental protocols for the use of this compound in metabolic pathway tracing studies.

Principle of the Method

The application of this compound for metabolic tracing is based on a two-stage process:

  • Metabolic Incorporation: this compound is introduced to cells or organisms, where it is anticipated to enter metabolic pathways analogous to those of ethanol. Due to its structural similarity, it is hypothesized to be metabolized by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) to form 2-azidoacetaldehyde-d4 and subsequently 2-azidoacetate-d4. This latter metabolite can then be converted to 2-azidoacetyl-CoA-d4. The deuterated label allows for the differentiation of these metabolites from their endogenous, unlabeled counterparts by mass spectrometry.

  • Bioorthogonal Detection: The incorporated azido group serves as a chemical reporter. Following metabolic labeling, cells can be subjected to bioorthogonal click chemistry reactions. Specifically, the azide-modified metabolites can be covalently linked to alkyne- or cyclooctyne-containing probes (e.g., fluorescent dyes, biotin) for visualization, isolation, and quantification.

Applications

  • Metabolic Flux Analysis: Quantify the rate of incorporation of the 2-azidoethanol backbone into central carbon metabolism, providing insights into the dynamics of acetyl-CoA pools.

  • Mapping Cellular Acylation: Identify proteins and other biomolecules that are modified by the 2-azidoacetyl group, shedding light on the targets of post-translational modifications derived from ethanol metabolism.

  • High-Content Imaging of Metabolic Activity: Visualize metabolically active cells and subcellular compartments where ethanol metabolism and subsequent acylation occur.

  • Drug Discovery and Development: Assess the impact of therapeutic agents on ethanol metabolism and its downstream effects.

Postulated Metabolic Pathway

The metabolic pathway of this compound is presumed to follow the established route of ethanol metabolism. The key enzymatic steps are outlined below.

cluster_0 Cellular Environment cluster_1 Metabolic Fates This compound This compound 2-azidoacetaldehyde-d4 2-azidoacetaldehyde-d4 This compound->2-azidoacetaldehyde-d4 Alcohol Dehydrogenase (ADH) 2-azidoacetate-d4 2-azidoacetate-d4 2-azidoacetaldehyde-d4->2-azidoacetate-d4 Aldehyde Dehydrogenase (ALDH) 2-azidoacetyl-CoA-d4 2-azidoacetyl-CoA-d4 2-azidoacetate-d4->2-azidoacetyl-CoA-d4 Acyl-CoA Synthetase Citric Acid Cycle Citric Acid Cycle 2-azidoacetyl-CoA-d4->Citric Acid Cycle Fatty Acid Synthesis Fatty Acid Synthesis 2-azidoacetyl-CoA-d4->Fatty Acid Synthesis Protein Acylation Protein Acylation 2-azidoacetyl-CoA-d4->Protein Acylation

Figure 1. Postulated metabolic pathway of this compound.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

This protocol describes the general procedure for labeling adherent mammalian cells with this compound.

Materials:

  • Adherent mammalian cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • This compound stock solution (e.g., 100 mM in sterile DMSO or PBS)

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and grow until they reach the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare fresh complete culture medium and supplement it with this compound to the desired final concentration (e.g., 10-100 µM). A titration experiment is recommended to determine the optimal concentration for your cell line, balancing labeling efficiency with potential cytotoxicity.

  • Labeling: Remove the existing culture medium from the cells and wash once with sterile PBS. Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for a specific period (e.g., 4-24 hours). The optimal incubation time will depend on the metabolic rate of the cell line and the specific pathway being investigated.

  • Cell Harvesting for Metabolomics:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS to remove any remaining unincorporated tracer.

    • Immediately add a quenching/extraction solution (e.g., ice-cold 80% methanol) to the cells to halt metabolic activity.

    • Scrape the cells in the extraction solution and transfer the cell lysate to a microcentrifuge tube.

    • Incubate on ice for 15 minutes with occasional vortexing.

    • Centrifuge at maximum speed (e.g., >13,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the extracted metabolites for subsequent mass spectrometry analysis.

start Seed Cells prep_medium Prepare Labeling Medium with this compound start->prep_medium label_cells Incubate Cells with Labeling Medium prep_medium->label_cells harvest Harvest Cells and Extract Metabolites label_cells->harvest ms_analysis LC-MS/MS Analysis harvest->ms_analysis

Figure 2. Experimental workflow for metabolic labeling and analysis.

Protocol 2: Bioorthogonal Labeling for Visualization

This protocol describes the "click" reaction for fluorescently labeling the azide-modified biomolecules within the cell.

Materials:

  • Metabolically labeled cells (from Protocol 1)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click reaction cocktail:

    • Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 50 mM in water)

    • Copper-protecting ligand (e.g., THPTA or BTTAA, 50 mM in water)

    • Fluorescent alkyne probe (e.g., DBCO-Fluor 488, 10 mM in DMSO)

    • Reducing agent (e.g., Sodium ascorbate (B8700270), 500 mM in water, freshly prepared)

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Fixation: After metabolic labeling, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells twice with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Click Reaction:

    • Prepare the click reaction cocktail by adding the reagents in the following order to PBS: CuSO4, copper-protecting ligand, and the fluorescent alkyne probe. Mix well.

    • Add the freshly prepared sodium ascorbate to the cocktail and mix.

    • Immediately add the complete click reaction cocktail to the permeabilized cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Staining:

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

  • Imaging: Mount the coverslips with mounting medium and visualize the cells using a fluorescence microscope.

start Metabolically Labeled Cells fix Fixation start->fix permeabilize Permeabilization fix->permeabilize click Click Reaction with Fluorescent Alkyne permeabilize->click wash_stain Washing and Nuclear Staining click->wash_stain image Fluorescence Microscopy wash_stain->image

Figure 3. Workflow for bioorthogonal labeling and visualization.

Data Presentation

Quantitative data obtained from mass spectrometry analysis can be summarized in tables to facilitate comparison between different experimental conditions.

Table 1: Representative Mass Isotopologue Distribution of Acetyl-CoA

ConditionM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (d4) (%)
Control (Unlabeled)94.54.50.90.10.0
This compound (4h)85.24.10.80.19.8
This compound (12h)72.83.50.70.122.9
This compound + Inhibitor X (12h)88.14.20.80.16.8

M+n represents the mass isotopologue with 'n' additional mass units compared to the monoisotopic mass. M+4 corresponds to the incorporation of the d4-labeled acetyl group from this compound.

Table 2: Relative Abundance of Labeled Metabolites

MetaboliteFold Change (this compound vs. Control)p-value
This compound--
2-Azidoacetate-d415.7<0.001
Citrate (M+4)8.3<0.01
Palmitate (M+4)5.1<0.05

Safety and Handling

  • 2-Azidoethanol is a chemical irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The metabolic intermediate, 2-azidoacetaldehyde, may be toxic, similar to acetaldehyde. Handle labeled cells and extracts with care.

  • Dispose of all chemical waste according to institutional guidelines.

Troubleshooting

  • Low Labeling Efficiency: Increase the concentration of this compound or the incubation time. Ensure the cell line is metabolically active.

  • High Cell Death: Decrease the concentration of this compound. Perform a dose-response curve to determine the optimal non-toxic concentration.

  • High Background in Fluorescence Imaging: Ensure adequate washing steps after fixation, permeabilization, and the click reaction. Use a high-quality alkyne probe.

For research use only. Not for use in diagnostic procedures.

Application Notes and Protocols: In Vivo Metabolic Labeling Using Deuterated Azido Sugars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction and Application Notes

In the dynamic landscape of proteomics and drug development, understanding the intricate roles of protein glycosylation is paramount. Glycosylation, the enzymatic attachment of sugar moieties (glycans) to proteins, is a critical post-translational modification that influences protein folding, stability, trafficking, and function. Aberrant glycosylation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders, making it a key area of investigation for diagnostics and therapeutics.

Metabolic labeling with azido (B1232118) sugars has emerged as a powerful tool for studying glycans in their native biological context.[1][2] This technique involves introducing synthetic sugar analogs containing a bioorthogonal azide (B81097) group into cells or living organisms.[1] These azido sugars are processed by the cell's own metabolic machinery and incorporated into glycoproteins. The azide group then serves as a chemical handle for the selective attachment of probes for visualization or enrichment, typically through copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry") or the Staudinger ligation.[1][3]

This document details the application of a more advanced iteration of this technique: in vivo metabolic labeling using deuterated azido sugars . The incorporation of deuterium (B1214612), a stable isotope of hydrogen, into the azido sugar molecule provides a unique mass signature that enables precise and quantitative analysis of glycoprotein (B1211001) dynamics by mass spectrometry.[4]

Key Applications:

  • Quantitative Glycoproteomics: Deuterium labeling allows for the accurate quantification of newly synthesized glycoproteins in vivo, providing insights into the rate of glycan turnover in different tissues and disease states.

  • Pharmacodynamic Studies: In drug development, this technique can be used to assess how a therapeutic agent affects glycoprotein synthesis and turnover, offering a deeper understanding of its mechanism of action.

  • Biomarker Discovery: By comparing the glycoproteomic profiles of healthy and diseased states, deuterated azido sugar labeling can aid in the identification of novel glycoprotein biomarkers.

  • Metabolic Flux Analysis: Tracing the incorporation of the deuterated label can provide information about the flux through specific glycosylation pathways.

This document provides detailed protocols for the in vivo application of deuterated azido sugars, from the conceptual synthesis of the labeling reagent to the final mass spectrometry-based analysis. It also includes templates for data presentation and visualizations of the key workflows and pathways involved.

II. Experimental Protocols

Protocol 1: Conceptual Synthesis of Peracetylated Deuterated N-Azidoacetylmannosamine (Ac₄ManNAz-d₃)

This protocol describes a conceptual synthetic route for Ac₄ManNAz-d₃, where the acetyl groups are deuterated. This approach provides a stable isotopic label for quantitative mass spectrometry.

Materials:

Procedure:

  • Dissolve ManNAz in a mixture of pyridine and DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add deuterated acetic anhydride to the solution with stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield peracetylated Ac₄ManNAz-d₃.

  • Confirm the structure and deuterium incorporation by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: In Vivo Metabolic Labeling of Mice with Ac₄ManNAz-d₃

This protocol outlines the administration of the deuterated azido sugar to mice for in vivo labeling of glycoproteins.

Materials:

  • Peracetylated Ac₄ManNAz-d₃

  • Vehicle (e.g., 70% DMSO in PBS)

  • Experimental mice (e.g., C57BL/6)

  • Insulin syringes

Procedure:

  • Prepare a stock solution of Ac₄ManNAz-d₃ in the chosen vehicle. The concentration should be determined based on the desired final dosage.

  • Administer the Ac₄ManNAz-d₃ solution to the mice via intraperitoneal (i.p.) injection. A typical dosage for azido sugars is in the range of 300 mg/kg body weight.

  • For a time-course experiment, inject separate cohorts of mice and harvest tissues at different time points (e.g., 1, 3, 5, and 7 days) to monitor the dynamics of glycoprotein synthesis.

  • A control group of mice should be injected with the vehicle only.

  • Monitor the health of the mice throughout the experiment.

Protocol 3: Tissue Harvesting and Protein Extraction

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • Dounce homogenizer or tissue lyser

  • Microcentrifuge

  • BCA protein assay kit

Procedure:

  • At the desired time point, euthanize the mouse according to approved institutional protocols.

  • Perfuse the mouse with ice-cold PBS to remove blood from the tissues.

  • Harvest the tissues of interest (e.g., liver, brain, tumor) and immediately place them on ice.

  • Homogenize the tissues in ice-cold lysis buffer using a Dounce homogenizer or a mechanical tissue lyser.

  • Incubate the homogenate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4 °C.

  • Collect the supernatant containing the soluble proteins.

  • Determine the protein concentration of the lysate using a BCA protein assay.

Protocol 4: Enrichment and Analysis of Azido-Labeled Glycoproteins

This protocol describes the enrichment of azido-labeled glycoproteins using click chemistry and subsequent analysis by mass spectrometry.

Materials:

  • Alkyne-biotin conjugate

  • Copper (II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of urea (B33335) and detergents)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Trypsin

  • Mass spectrometer

Procedure:

  • Click Chemistry Reaction:

    • To a known amount of protein lysate, add the alkyne-biotin conjugate, CuSO₄, TCEP, and TBTA.

    • Incubate the reaction at room temperature for 1-2 hours.

  • Enrichment of Biotinylated Glycoproteins:

    • Add streptavidin-agarose beads to the reaction mixture and incubate for 1 hour at room temperature with gentle rotation to capture the biotinylated glycoproteins.

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer containing trypsin.

    • Incubate overnight at 37 °C to digest the captured glycoproteins into peptides.

  • Mass Spectrometry Analysis:

    • Collect the supernatant containing the tryptic peptides.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the deuterated peptides using appropriate software. The mass shift introduced by the deuterium label will allow for the differentiation and quantification of the newly synthesized glycoproteins.

III. Data Presentation

Quantitative data from in vivo metabolic labeling with deuterated azido sugars should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Hypothetical Incorporation of Ac₄ManNAz-d₃ into Liver Glycoproteins Over Time

Time Point (Days)% Deuterium Labeled GlycopeptidesAverage Fold Change (vs. Day 1)
115.2 ± 2.11.00
342.8 ± 3.52.82
568.1 ± 4.24.48
785.3 ± 5.05.61

Data are presented as mean ± standard deviation (n=3 mice per time point). This table is for illustrative purposes only.

Table 2: Representative Quantification of Glycoprotein Turnover in a Disease Model

GlycoproteinConditionHalf-life (Days)p-value
Protein XHealthy Control5.2 ± 0.8\multirow{2}{}{0.021}
Disease Model2.8 ± 0.5
Protein YHealthy Control7.1 ± 1.1\multirow{2}{}{0.005}
Disease Model3.5 ± 0.6

This table illustrates how the turnover rate (half-life) of specific glycoproteins can be compared between different experimental groups. This data is hypothetical.

IV. Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

The following diagrams were created using the DOT language to visualize key aspects of the experimental process.

metabolic_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_golgi Golgi Apparatus Ac4ManNAz_d3 Ac₄ManNAz-d₃ ManNAz_d3 ManNAz-d₃ Ac4ManNAz_d3->ManNAz_d3 Esterases UDP_GalNAz_d3 UDP-GalNAz-d₃ (via epimerization) ManNAz_d3->UDP_GalNAz_d3 Hexosamine Pathway CMP_SiaNAz_d3 CMP-SiaNAz-d₃ ManNAz_d3->CMP_SiaNAz_d3 Sialic Acid Biosynthesis Labeled_Glycoprotein Deuterated Azido-Glycoprotein UDP_GalNAz_d3->Labeled_Glycoprotein CMP_SiaNAz_d3->Labeled_Glycoprotein Glycoprotein Nascent Glycoprotein Glycoprotein->Labeled_Glycoprotein Glycosyltransferases

Metabolic pathway of deuterated azido sugar incorporation.

experimental_workflow Start In Vivo Labeling Tissue_Harvest Tissue Harvest & Protein Extraction Start->Tissue_Harvest Click_Chemistry Click Chemistry with Alkyne-Biotin Tissue_Harvest->Click_Chemistry Enrichment Streptavidin Enrichment of Glycoproteins Click_Chemistry->Enrichment Digestion On-Bead Tryptic Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis End Results Data_Analysis->End

Experimental workflow for in vivo labeling and analysis.

quantitative_principle Sample_A Sample A (e.g., Control) Labeled with non-deuterated Ac₄ManNAz Combine Combine Samples 1:1 Ratio Sample_A->Combine Sample_B Sample B (e.g., Treated) Labeled with deuterated Ac₄ManNAz-d₃ Sample_B->Combine Analysis LC-MS/MS Analysis Detect peptide pairs with a specific mass difference (e.g., 3 Da) Combine->Analysis Quantification Relative Quantification Ratio of peak intensities of deuterated vs. non-deuterated peptides Analysis->Quantification

Principle of quantitative analysis using stable isotopes.

References

Application Notes and Protocols for Glycan Visualization and Quantification using 2-Azidoethanol-d4 as a Precursor for Metabolic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Azidoethanol-d4 as a precursor for the synthesis of deuterated azido (B1232118) sugars, and their subsequent application in the quantitative analysis of glycans through metabolic labeling and mass spectrometry.

Introduction

Metabolic glycan labeling is a powerful technique for studying glycan biosynthesis, trafficking, and dynamics.[1][2] This method, often referred to as metabolic oligosaccharide engineering, involves introducing unnatural sugar analogs containing a bioorthogonal chemical reporter, such as an azide (B81097) group, into cellular glycans.[1][3] The azide group is small and generally does not perturb the natural metabolic processes.[4] Once incorporated into glycoconjugates, the azide serves as a chemical handle for covalent ligation to probes for visualization or enrichment.[2][5]

Two of the most common bioorthogonal reactions used for this purpose are the Staudinger ligation with phosphine (B1218219) reagents and the azide-alkyne cycloaddition, commonly known as "click chemistry".[1][2][6][7] These reactions are highly specific and can be performed in a biological context without interfering with native cellular processes.[1][7]

For quantitative studies, stable isotope labeling can be coupled with mass spectrometry. By using a deuterated precursor like this compound to synthesize a "heavy" azido sugar, researchers can compare the rates of glycan biosynthesis and turnover between different cell populations or treatment conditions. The mass shift introduced by the deuterium (B1214612) atoms allows for the direct comparison and relative quantification of glycans and glycoproteins in a mass spectrometer.[8]

Core Applications

  • Quantitative Glycoproteomics: By metabolically labeling cells with both a light (standard) and a heavy (deuterium-labeled) azido sugar, it is possible to perform comparative and quantitative analysis of glycoprotein (B1211001) expression and turnover.

  • Dynamic Glycan Imaging: The azide handle allows for the attachment of fluorescent probes, enabling the visualization of glycan localization and trafficking within cells.

  • Drug Discovery and Development: Understanding how drug candidates affect glycosylation is crucial, as changes in glycan structure can impact protein function and drug efficacy. Quantitative glycoproteomics can be a powerful tool in this context.

Data Presentation

The following tables represent example data from a quantitative proteomics experiment where two cell populations are compared. One population was treated with a drug candidate and labeled with a "heavy" azido sugar (synthesized using a deuterated precursor), while the control population was labeled with a "light" azido sugar. After mixing the samples, enriching for glycoproteins, and analyzing by mass spectrometry, the heavy/light ratios for identified glycoproteins are calculated.

Table 1: Quantitative Analysis of Glycoprotein Abundance in Response to Drug Treatment

Protein IDGene NameProtein NameHeavy/Light RatioP-valueRegulation
P02768ALBSerum albumin1.050.89Unchanged
P01876IGHG1Immunoglobulin heavy constant gamma 10.980.92Unchanged
P08574EGFREpidermal growth factor receptor2.150.001Upregulated
P15391MUC1Mucin-10.450.005Downregulated
Q02817ITGA2Integrin alpha-21.890.012Upregulated

Table 2: Analysis of Glycan Occupancy on a Specific Glycoprotein (e.g., EGFR)

Glycosylation SiteGlycan CompositionHeavy/Light RatioP-valueRegulation
N42HexNAc(2)Hex(3)1.100.75Unchanged
N104HexNAc(4)Hex(5)NeuAc(2)2.540.002Upregulated
N329HexNAc(5)Hex(6)NeuAc(1)0.610.021Downregulated
N579HexNAc(3)Hex(4)Fuc(1)2.230.008Upregulated

Experimental Protocols

Protocol 1: Representative Synthesis of a Deuterated Azido Sugar Precursor (N-azidoacetylmannosamine-d4, ManNAz-d4)

This protocol is a conceptual representation of how this compound could be used to synthesize a deuterated azido sugar. The synthesis of specific azido sugars can be complex and may require specialized chemical expertise.[9][10]

  • Synthesis of this compound: (This is the starting material for this protocol).

  • Activation of this compound: Convert the hydroxyl group of this compound to a good leaving group, for example, by tosylation.

  • Synthesis of Deuterated Azidoacetic Acid: React the activated this compound with a suitable nucleophile to form a deuterated azidoacetyl group.

  • Coupling to Mannosamine: Couple the deuterated azidoacetyl group to the amine of mannosamine.

  • Peracetylation: Acetylate the hydroxyl groups of the sugar to improve cell permeability. The resulting product is peracetylated N-azidoacetylmannosamine-d4 (Ac4ManNAz-d4).

  • Purification: Purify the final product using column chromatography.

Protocol 2: Metabolic Labeling of Cultured Cells
  • Cell Culture: Plate cells (e.g., HeLa, CHO) in complete medium and grow to 70-80% confluency.

  • Preparation of Labeling Medium: Prepare fresh medium containing the desired concentration of the "light" (Ac4ManNAz) or "heavy" (Ac4ManNAz-d4) azido sugar. A typical starting concentration is 25-50 µM.

  • Labeling: Remove the old medium from the cells and wash once with PBS. Add the labeling medium to the cells.

  • Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions to allow for metabolic incorporation of the azido sugar.

Protocol 3: Cell Lysis and Protein Extraction
  • Harvesting: After incubation, wash the cells twice with ice-cold PBS.

  • Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).

Protocol 4: Click Chemistry Reaction for Biotin (B1667282) Tagging

This protocol uses a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag for enrichment.

  • Prepare Click Reaction Mix: For each sample, prepare a reaction cocktail. A typical cocktail for 1 mg of protein lysate includes:

    • Biotin-alkyne (e.g., Biotin-PEG4-Alkyne): 50 µM

    • Copper(II) sulfate (B86663) (CuSO4): 1 mM

    • Tris(2-carboxyethyl)phosphine (TCEP): 1 mM

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 100 µM

  • Reaction: Add the click reaction mix to the protein lysate.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature.

Protocol 5: Enrichment of Biotinylated Glycoproteins
  • Prepare Streptavidin Beads: Wash streptavidin-conjugated agarose (B213101) or magnetic beads with lysis buffer.

  • Incubation: Add the prepared beads to the lysate after the click chemistry reaction. Incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads (by centrifugation or using a magnetic stand) and wash them extensively with lysis buffer, followed by high-salt buffer, and finally a low-detergent buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound glycoproteins from the beads, for example by boiling in SDS-PAGE sample buffer.

Protocol 6: Sample Preparation for Mass Spectrometry
  • In-gel or In-solution Digestion: Eluted glycoproteins can be separated by SDS-PAGE followed by in-gel digestion with trypsin, or digested directly in solution.

  • Peptide Cleanup: Desalt the resulting peptides using a C18 StageTip or similar desalting column.

  • LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.

  • Data Analysis: Use specialized proteomics software to identify and quantify the peptides and proteins, and to calculate the heavy/light ratios.

Mandatory Visualizations

experimental_workflow cluster_synthesis Precursor Synthesis cluster_labeling Cellular Labeling cluster_enrichment Glycoprotein Enrichment cluster_analysis Analysis A This compound B Synthesis of Ac4ManNAz-d4 A->B C Metabolic Labeling of Cells B->C D Cell Lysis C->D E Click Chemistry with Biotin-Alkyne D->E F Streptavidin Enrichment E->F G Tryptic Digestion F->G H LC-MS/MS G->H I Quantitative Data Analysis H->I

Caption: Overall experimental workflow for quantitative glycoproteomics.

metabolic_pathway Ac4ManNAzd4 Ac4ManNAz-d4 (cell permeable) ManNAzd4 ManNAz-d4 Ac4ManNAzd4->ManNAzd4 Esterases SiaNAzd4 SiaNAz-d4 ManNAzd4->SiaNAzd4 Biosynthetic Pathway CMPSiaNAzd4 CMP-SiaNAz-d4 SiaNAzd4->CMPSiaNAzd4 CMP-Sia Synthetase LabeledGlycoprotein Labeled Glycoprotein (with SiaNAz-d4) CMPSiaNAzd4->LabeledGlycoprotein Glycoprotein Glycoprotein Glycoprotein->LabeledGlycoprotein Sialyltransferases

Caption: Metabolic pathway of Ac4ManNAz-d4 incorporation.

click_chemistry Glycoprotein_Azide Glycoprotein-N3 Plus + Biotin_Alkyne Biotin-Alkyne Catalyst Cu(I) TBTA Biotin_Alkyne->Catalyst Product Glycoprotein-Triazole-Biotin Catalyst->Product

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

References

Application Notes and Protocols for 2-Azidoethanol-d4 as a Bioorthogonal Chemical Reporter

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of chemical biology, the ability to track and identify biomolecules within their native environment is paramount to understanding complex biological processes. Bioorthogonal chemistry provides a powerful toolkit for this purpose, allowing for the specific labeling and visualization of molecules in living systems without interfering with their natural functions.[1][2] At the core of this strategy is the use of bioorthogonal chemical reporters, which are abiotic functional groups that can be introduced into biomolecules via metabolic labeling.[1][2]

2-Azidoethanol-d4 is a deuterated analog of the bioorthogonal reporter 2-azidoethanol. The azide (B81097) group serves as a versatile chemical handle for "click" chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for the covalent attachment of probes for detection and enrichment.[3][4][5] The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, making this compound an ideal reporter for quantitative mass spectrometry-based proteomics and metabolomics. This stable isotope label allows for the clear differentiation between labeled and unlabeled biomolecules, facilitating studies on metabolic activity, protein turnover, and post-translational modifications.[6]

These application notes provide an overview of the use of this compound as a bioorthogonal chemical reporter, along with detailed protocols for its application in metabolic labeling and subsequent analysis.

Applications

The unique properties of this compound make it suitable for a range of applications in cellular and molecular biology:

  • Quantitative Proteomics: The primary application of this compound is in quantitative proteomics to study protein synthesis and turnover.[7][8] By metabolically incorporating the deuterated azide tag, newly synthesized proteins can be distinguished from the pre-existing proteome by their increased mass. This allows for the measurement of protein synthesis rates and the identification of proteins that are up- or down-regulated under different cellular conditions.

  • Glycosylation Analysis: 2-Azidoethanol can be utilized as a reagent in glycosylation studies.[9] While not a direct precursor to natural sugars, its small size and hydroxyl group may allow it to be incorporated into certain glycosylation pathways or act as a substrate for glycosyltransferases, enabling the labeling and analysis of glycoproteins.

  • Metabolomics: As a small molecule that can enter metabolic pathways, this compound can be used to trace the flow of metabolites and identify novel metabolic pathways. The deuterium label facilitates the tracking of the molecule and its downstream products by mass spectrometry.

  • Enrichment of Labeled Biomolecules: The azide handle allows for the specific enrichment of labeled proteins, peptides, or metabolites from complex biological samples.[10][11][12] This is typically achieved by clicking a biotin-alkyne tag to the azide-labeled biomolecules, followed by affinity purification on streptavidin-coated beads. This enrichment step is crucial for the identification of low-abundance labeled species.[10][12]

Data Presentation

Quantitative Data on Metabolic Labeling and Enrichment

While specific quantitative data for this compound is not extensively available in the literature, the following tables provide representative data for similar azide-based bioorthogonal reporters and enrichment techniques. This information can serve as a valuable reference for experimental design.

Table 1: Quantitative Comparison of Metabolic Labeling Reagents for Nascent Protein Synthesis

FeatureL-Azidohomoalanine (AHA) (Reference Compound)This compound (Expected Performance)
Incorporation Efficiency High, competes with methionine[13]Moderate to high, dependent on metabolic pathway
Specificity High for protein synthesis[13]Dependent on metabolic pathway
Cytotoxicity Low at typical working concentrations (e.g., 50 µM)[14]Expected to be low at optimized concentrations
Mass Shift (in MS) N/A (non-deuterated)+4 Da (from d4 label)
Primary Application Nascent protein synthesis analysis[13]Quantitative proteomics, metabolomics

Data for L-azidohomoalanine (AHA) is provided as a well-characterized reference for azide-based metabolic labeling of proteins.[13]

Table 2: Efficiency of Azide-Based Enrichment Strategies

Enrichment MethodAnalyteEnrichment EfficiencyReference
Solid-Phase Capture (DBCO-resin)Azide-labeled peptides from E. coli proteome>87%[10]
DBCO-coupled Sepharose BeadsAzide-tagged cross-linked peptides4-5 fold improvement over biotin-streptavidin[12][15]
Streptavidin Affinity PurificationBiotin-alkyne clicked to azide-labeled proteinsVariable, dependent on click efficiency and binding[16]
Physicochemical and Safety Information

Table 3: Properties and Safety of 2-Azidoethanol

PropertyValueReference
Molecular Formula (d4) C₂D₄HN₃O[17]
Molecular Weight (d4) 91.11 g/mol [17]
Molecular Formula (non-deuterated) C₂H₅N₃O
Molecular Weight (non-deuterated) 87.08 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~95 °C
Safety Hazards Causes severe skin burns and eye damage[18][19][20][21]

Note: Safety information is for the non-deuterated compound, and similar precautions should be taken for the deuterated analog.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with this compound

This protocol describes the metabolic incorporation of this compound into cultured mammalian cells.

Materials:

  • This compound

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Cell scraper

  • Centrifuge

Procedure:

  • Cell Culture: Culture mammalian cells to 70-80% confluency in a suitable culture vessel.

  • Preparation of Labeling Medium: Prepare a stock solution of this compound in sterile DMSO or PBS. On the day of the experiment, dilute the stock solution into complete cell culture medium to the desired final concentration. A typical starting concentration range is 25-100 µM, but this should be optimized for each cell line to minimize cytotoxicity.[14]

  • Metabolic Labeling: Remove the existing culture medium from the cells and wash once with sterile PBS. Add the prepared labeling medium containing this compound to the cells.

  • Incubation: Incubate the cells for a desired period (e.g., 4-24 hours) under standard cell culture conditions (37°C, 5% CO₂). The optimal incubation time will depend on the metabolic activity of the cells and the experimental goals.

  • Cell Harvest: After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS to remove any unincorporated this compound.

  • Cell Lysis: Add ice-cold cell lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.

  • Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Storage: The cell lysate containing the labeled proteins can be used immediately for downstream applications or stored at -80°C.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the "clicking" of an alkyne-containing reporter molecule (e.g., biotin-alkyne or a fluorescent alkyne) onto the azide-labeled proteins in the cell lysate.

Materials:

  • Cell lysate containing this compound labeled proteins (from Protocol 1)

  • Alkyne-biotin or alkyne-fluorophore

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (B8700270) (reducing agent)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other copper-chelating ligand

  • DMSO

  • PBS

Procedure:

  • Prepare Reagents:

    • Alkyne probe stock: Prepare a 10 mM stock solution of the alkyne-biotin or alkyne-fluorophore in DMSO.

    • CuSO₄ stock: Prepare a 50 mM stock solution in sterile water.

    • Reducing agent stock: Prepare a 50 mM stock solution of TCEP or a 500 mM stock of sodium ascorbate in sterile water. Prepare fresh.

    • TBTA stock: Prepare a 10 mM stock solution in DMSO.

  • Reaction Setup: In a microcentrifuge tube, combine the following reagents in the order listed:

    • Protein lysate (e.g., 50-100 µg of total protein)

    • PBS to a final volume of ~90 µL

    • Alkyne probe (final concentration 100-200 µM)

    • TBTA (final concentration 100 µM)

    • CuSO₄ (final concentration 1 mM)

  • Initiate Reaction: Add the reducing agent (TCEP to a final concentration of 1 mM or sodium ascorbate to 5 mM) to initiate the click reaction. Vortex briefly to mix.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light if using a fluorescent probe.

  • Downstream Processing: The click-labeled proteome is now ready for downstream applications such as enrichment (if biotinylated) or visualization (if fluorescently labeled).

Protocol 3: Enrichment of Labeled Proteins and Preparation for Mass Spectrometry

This protocol outlines the enrichment of biotinylated proteins and their preparation for analysis by mass spectrometry.

Materials:

  • Biotinylated protein lysate (from Protocol 2)

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with 0.1% SDS, urea (B33335) solutions)

  • Elution buffer (e.g., buffer containing biotin (B1667282) or on-bead digestion)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

Procedure:

  • Bead Preparation: Wash the streptavidin magnetic beads according to the manufacturer's instructions.

  • Protein Binding: Add the biotinylated protein lysate to the washed beads and incubate for 1-2 hours at room temperature with gentle rotation to allow for binding.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins. A typical wash series could be:

    • 2 washes with PBS + 0.1% SDS

    • 2 washes with 4 M Urea in PBS

    • 3 washes with PBS

  • On-Bead Digestion (for Mass Spectrometry):

    • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.

    • Add trypsin (e.g., 1:50 trypsin:protein ratio) and incubate overnight at 37°C.

  • Peptide Elution: Pellet the beads with a magnetic stand and collect the supernatant containing the digested peptides.

  • Desalting: Desalt the peptides using a C18 StageTip or similar desalting column.

  • Mass Spectrometry Analysis: Analyze the desalted peptides by LC-MS/MS. The presence of peptides containing the this compound modification (after the click reaction) will be identified by a characteristic mass shift.

Visualizations

Metabolic Incorporation and Detection Workflow

metabolic_labeling_workflow cluster_cell Cellular Environment cluster_lysis Cell Lysis & Reaction cluster_analysis Downstream Analysis Reporter This compound Metabolism Metabolic Incorporation Reporter->Metabolism Enzymatic Processing LabeledBiomolecule Biomolecule-N3-d4 Metabolism->LabeledBiomolecule Lysate Cell Lysate ClickReaction CuAAC Click Reaction (+ Alkyne Probe) Lysate->ClickReaction TaggedBiomolecule Tagged Biomolecule ClickReaction->TaggedBiomolecule Enrichment Affinity Enrichment TaggedBiomolecule->Enrichment MS LC-MS/MS Analysis Enrichment->MS Data Quantitative Data MS->Data bioorthogonal_reaction Azide Biomolecule-N3-d4 Product Labeled Biomolecule (Triazole Linkage) Azide->Product Alkyne Alkyne Probe (e.g., Biotin, Fluorophore) Alkyne->Product Copper Cu(I) Copper->Product Ligand Ligand (e.g., TBTA) Ligand->Copper proteomics_logic Start Start: Two Cellular States (e.g., Control vs. Treated) Labeling Metabolic Labeling with This compound Start->Labeling Harvest Cell Harvest & Lysis Labeling->Harvest Click Click Chemistry with Biotin-Alkyne Harvest->Click Enrich Streptavidin Enrichment of Labeled Proteins Click->Enrich Digest On-Bead Tryptic Digestion Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Analysis Data Analysis: Identify & Quantify d4-labeled peptides LCMS->Analysis Result Relative Quantification of Newly Synthesized Proteins Analysis->Result

References

Staudinger Ligation Protocol for Azide-Labeled Biomolecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Staudinger ligation is a highly selective and bio-orthogonal chemical reaction that forms a stable amide bond between an azide (B81097) and a phosphine (B1218219).[1][] Discovered by Hermann Staudinger, this reaction has been adapted for bioconjugation, enabling the specific labeling and modification of biomolecules in complex biological systems.[3] Its bio-orthogonal nature ensures that the reacting partners, the azide and the phosphine, are abiotic and do not cross-react with native biological functionalities, making it an invaluable tool for chemical biology, drug development, and materials science.[1][][4]

This document provides detailed application notes and experimental protocols for performing the Staudinger ligation on azide-labeled biomolecules, with a focus on both the standard and "traceless" versions of the reaction. The traceless Staudinger ligation is particularly advantageous for applications such as protein and glycoprotein (B1211001) synthesis, as it results in the formation of a native amide bond without the incorporation of any residual atoms from the phosphine reagent.[5][6]

Reaction Mechanisms

The Staudinger ligation proceeds through the initial formation of an aza-ylide intermediate from the reaction of a phosphine with an azide. This intermediate is then trapped intramolecularly by an electrophilic group on the phosphine to form a stable amide bond.

Standard Staudinger Ligation

In the standard Staudinger ligation, the phosphine reagent contains an ortho-ester group that acts as the electrophilic trap. The reaction mechanism is as follows:

  • Aza-ylide formation: The phosphine nucleophilically attacks the terminal nitrogen of the azide, leading to the formation of a phosphazide (B1677712) intermediate, which then loses dinitrogen (N₂) to form an aza-ylide.

  • Intramolecular cyclization: The aza-ylide undergoes intramolecular cyclization, where the nucleophilic nitrogen attacks the proximal ester carbonyl group.

  • Hydrolysis: The resulting cyclic intermediate is hydrolyzed to yield the final amide-linked product and a phosphine oxide byproduct.[]

Traceless Staudinger Ligation

The traceless Staudinger ligation utilizes a phosphinothioester or phosphinoester, where an acyl group is transferred to the azide, forming a native amide bond and releasing a phosphine oxide byproduct. This "traceless" nature is crucial for applications where the final product must not contain any remnants of the ligation chemistry.[6] The mechanism proceeds as follows:

  • Aza-ylide formation: Similar to the standard ligation, a phosphine reacts with an azide to form an aza-ylide.

  • S- to N-acyl transfer: The aza-ylide undergoes an intramolecular S- to N-acyl transfer, forming a tetrahedral intermediate.

  • Formation of amidophosphonium salt: The tetrahedral intermediate collapses to form an amidophosphonium salt.

  • Hydrolysis: The amidophosphonium salt is hydrolyzed by water to yield the final amide product and a phosphine oxide.[7]

Data Presentation

The efficiency of the Staudinger ligation is influenced by the choice of phosphine reagent, solvent, pH, and the steric hindrance around the azide and phosphine. The following tables summarize quantitative data for various Staudinger ligation reactions.

Phosphine ReagentAzide SubstrateSolventTemperature (°C)Time (h)Yield (%)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
Triphenylphosphinetert-Butyl AzideTHF/H₂O (4:1)Room Temp.8>95-[5]
Tri(p-methoxyphenyl)phosphinetert-Butyl AzideCH₃CN/H₂O (3:1)Room Temp.6High-[5]
(Diphenylphosphino)methanethiolPeptide-azideDMF/D₂O (6:1)Room Temp.-957.7 x 10⁻³[7][8]
Water-soluble phosphinothiolPeptide-azideH₂O (pH 8.0)Room Temp.-597.4 x 10⁻³[9]
Imidazole phosphineAzide 9wet THFRoom Temp.-High-[6]

Table 1: Reaction Conditions and Yields for Staudinger Ligation with Various Phosphines. This table provides a comparative overview of different phosphine reagents and their performance in the Staudinger ligation under various conditions.

Ligation SitePhosphine ReagentSolventYield (%)Reference(s)
Gly-Gly(Diphenylphosphino)methanethiolDMF/D₂O (6:1)>90[10]
Ala-Ala(Diphenylphosphino)methanethiolDioxane<50[10]
Ala-Aladi(4-methoxyphenyl)phosphinomethanethiolDioxane>80[10]

Table 2: Effect of Steric Hindrance on Traceless Staudinger Ligation Yields. This table highlights the impact of amino acid residues at the ligation junction on the reaction yield and the improvement seen with modified phosphine reagents.

Mandatory Visualization

Staudinger_Ligation_Mechanism cluster_azide_phosphine Reactants cluster_intermediate Intermediates cluster_product Products Azide R1-N3 Phosphazide R1-N=N-N=P(Ph)2-C(O)-R3 Azide->Phosphazide + Phosphine Phosphine R2-P(Ph)2-C(O)-R3 Phosphine->Phosphazide AzaYlide R1-N=P(Ph)2-C(O)-R3 Phosphazide->AzaYlide - N2 N2 N2 CyclicIntermediate Cyclic Intermediate AzaYlide->CyclicIntermediate Intramolecular Acyl Transfer Amide R1-NH-C(O)-R3 CyclicIntermediate->Amide + H2O - Phosphine Oxide PhosphineOxide O=P(Ph)2-R2 CyclicIntermediate->PhosphineOxide

Caption: Mechanism of the Traceless Staudinger Ligation.

Staudinger_Ligation_Workflow Start Start: Azide-labeled Biomolecule and Phosphine Reagent Dissolve Dissolve azide-biomolecule in appropriate buffer/solvent Start->Dissolve AddPhosphine Add phosphine reagent to the solution Dissolve->AddPhosphine Incubate Incubate reaction mixture (e.g., room temp, 37°C) AddPhosphine->Incubate Monitor Monitor reaction progress (e.g., LC-MS, SDS-PAGE) Incubate->Monitor Purify Purify the bioconjugate (e.g., chromatography, dialysis) Monitor->Purify Characterize Characterize the final product (e.g., MS, NMR, functional assays) Purify->Characterize End End: Purified Bioconjugate Characterize->End

Caption: General Experimental Workflow for Staudinger Ligation.

Experimental Protocols

Protocol 1: Labeling of an Azide-Modified Protein with a Phosphine-Functionalized Probe (Standard Staudinger Ligation)

This protocol describes the general procedure for labeling a protein containing an azide functionality with a phosphine-derivatized reporter molecule (e.g., a fluorescent dye or biotin).

Materials:

  • Azide-labeled protein (e.g., 1-10 mg/mL in a suitable buffer like PBS, pH 7.4)

  • Phosphine-functionalized probe (e.g., phosphine-biotin, phosphine-dye)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMF or DMSO (to dissolve the phosphine probe)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Reagents:

    • Dissolve the azide-labeled protein in the reaction buffer to the desired concentration.

    • Prepare a stock solution of the phosphine-functionalized probe in anhydrous DMF or DMSO (e.g., 10-50 mM).

  • Ligation Reaction:

    • To the solution of the azide-labeled protein, add the phosphine-probe stock solution to achieve a final concentration typically in a 10-50 fold molar excess over the protein. The final concentration of the organic solvent should be kept low (e.g., <10% v/v) to maintain protein stability.

    • Gently mix the reaction solution and incubate at room temperature or 37°C for 2-16 hours. The optimal reaction time should be determined empirically.

  • Monitoring the Reaction:

    • The progress of the ligation can be monitored by techniques such as SDS-PAGE (observing a shift in the protein's molecular weight), mass spectrometry (confirming the mass of the conjugate), or fluorescence imaging (if a fluorescent probe is used).

  • Purification:

    • Upon completion, remove the excess, unreacted phosphine probe and the phosphine oxide byproduct. This can be achieved by size-exclusion chromatography, dialysis, or affinity chromatography if the probe contains a tag like biotin.

  • Characterization:

    • Confirm the successful conjugation and determine the labeling efficiency using appropriate analytical techniques such as mass spectrometry, UV-Vis spectroscopy (for dye-labeled proteins), or functional assays.

Protocol 2: Traceless Staudinger Ligation for Peptide Synthesis

This protocol outlines the coupling of two peptide fragments, one with a C-terminal phosphinothioester and the other with an N-terminal azide.[6][10]

Materials:

  • Peptide 1 with a C-terminal phosphinothioester (1 equivalent)

  • Peptide 2 with an N-terminal azide (1-1.2 equivalents)

  • Solvent: A mixture of an organic solvent and water (e.g., THF/H₂O 3:1, DMF/H₂O 4:1) or an aqueous buffer (e.g., sodium phosphate (B84403) buffer, pH 7.0-8.0).

  • Inert atmosphere (e.g., nitrogen or argon)

  • HPLC for reaction monitoring and purification

Procedure:

  • Reaction Setup:

    • Dissolve the peptide with the C-terminal phosphinothioester in the chosen solvent system under an inert atmosphere.

    • Add the peptide with the N-terminal azide to the solution.

  • Ligation Reaction:

    • Stir the reaction mixture at room temperature.

    • The reaction is typically complete within 4-24 hours.

  • Monitoring the Reaction:

    • Monitor the progress of the ligation by analytical HPLC, observing the consumption of the starting materials and the formation of the product peak.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the organic solvent.

    • The crude product can be purified by preparative HPLC.

  • Characterization:

    • The identity and purity of the final ligated peptide are confirmed by mass spectrometry and analytical HPLC.

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation - Inactive reagents (oxidation of phosphine, degradation of azide).- Steric hindrance at the ligation site.- Suboptimal reaction conditions (pH, solvent, temperature).- Use freshly prepared or properly stored reagents.- For sterically hindered sites, consider using phosphines with electron-donating groups (e.g., di(4-methoxyphenyl)phosphinomethanethiol).- Optimize reaction conditions: screen different pH values (typically 7-8 for traceless ligation), vary the solvent composition, and adjust the temperature.
Formation of side products (e.g., amine from azide reduction) - Inefficient intramolecular acyl transfer in traceless ligation.- Presence of exogenous nucleophiles.- Ensure the use of a suitable phosphine reagent designed for efficient ligation.- The traceless Staudinger ligation is generally insensitive to exogenous nucleophiles, but ensure the purity of your reagents.[7]
Poor solubility of reagents - Hydrophobic nature of phosphine reagents or biomolecules.- Add a co-solvent like DMF, DMSO, or THF (ensure it does not denature the biomolecule).- Use water-soluble phosphine reagents.
Difficulty in purifying the final product - Similar chromatographic behavior of product and starting materials or byproducts.- Optimize the purification method (e.g., change the HPLC gradient, use a different type of chromatography like ion-exchange or affinity).- If possible, incorporate a purification tag into one of the reactants.

References

Troubleshooting & Optimization

Optimizing 2-Azidoethanol-d4 Concentration for Cell Labeling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of 2-Azidoethanol-d4 for cellular labeling experiments. The following information is based on established principles of metabolic labeling with azide-containing compounds and subsequent bioorthogonal chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound for cell labeling?

A1: For a novel labeling reagent like this compound, there is no single universally optimal concentration. The ideal concentration depends on the cell type, cell density, incubation time, and the specific experimental goals. We strongly recommend performing a dose-response experiment to determine the optimal concentration for your specific system. A good starting range to test would be between 10 µM and 200 µM.

Q2: How does the deuteration in this compound affect its properties for cell labeling?

A2: Deuterium is a stable, non-radioactive isotope of hydrogen. In this compound, four hydrogen atoms have been replaced by deuterium. This isotopic labeling primarily increases the mass of the molecule, making it useful as a tracer in mass spectrometry-based metabolic studies. For most biological purposes, deuterated compounds are considered to have very similar chemical and biological activities to their non-deuterated counterparts. Therefore, the labeling protocol and optimization strategy for this compound are expected to be nearly identical to those for non-deuterated 2-Azidoethanol.

Q3: What is the general principle behind cell labeling with this compound?

A3: this compound is a small, azide-containing molecule that can be taken up by cells. It is presumed to enter metabolic pathways that involve ethanolamine (B43304) or related small molecules, leading to its incorporation into cellular components. The azide (B81097) group is a bioorthogonal chemical handle, meaning it is inert in biological systems but can react specifically with a complementary probe (e.g., an alkyne or a phosphine) in a "click chemistry" or Staudinger ligation reaction. This allows for the specific attachment of a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, to the labeled cellular components for visualization or enrichment.

Q4: How can I detect the incorporation of this compound into cells?

A4: The most common method for detecting azide-labeled molecules is through click chemistry.[][2] This involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] In this two-step process, the azide-labeled cells are first treated with a reporter molecule containing a terminal alkyne (for CuAAC) or a strained cyclooctyne (B158145) (for SPAAC).[5][6] The subsequent covalent reaction attaches the reporter to the azide-modified biomolecules, which can then be detected by fluorescence microscopy, flow cytometry, or western blotting, depending on the nature of the reporter.[3]

Q5: What are the potential signs of cytotoxicity from this compound?

A5: High concentrations of any metabolic labeling reagent can potentially be toxic to cells. Signs of cytotoxicity include changes in cell morphology (e.g., rounding up, detachment), reduced cell proliferation, or increased cell death (apoptosis or necrosis). It is crucial to monitor cell health during the optimization experiments. Standard cell viability assays, such as Trypan Blue exclusion or MTT assays, can be used to quantify the cytotoxic effects of this compound at different concentrations.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Labeling Signal 1. Suboptimal Concentration: The concentration of this compound may be too low for efficient incorporation. 2. Insufficient Incubation Time: The labeling period may be too short for detectable incorporation. 3. Inefficient Click Reaction: The click chemistry step may not be working correctly. 4. Cell Type Specificity: The specific cell line may not metabolize 2-Azidoethanol efficiently.1. Increase Concentration: Titrate the concentration of this compound upwards in a dose-response experiment. 2. Increase Incubation Time: Extend the incubation period (e.g., from 24 to 48 or 72 hours). 3. Optimize Click Reaction: Ensure all click chemistry reagents are fresh and used at the correct concentrations. For CuAAC, ensure the copper(I) catalyst is active. Consider using a commercial click chemistry kit. 4. Consult Literature: Check if similar cell types have been successfully labeled with related azido-compounds.
High Cell Death or Changes in Morphology 1. Concentration Too High: The concentration of this compound may be cytotoxic. 2. Solvent Toxicity: If using a solvent like DMSO to dissolve the this compound, the final solvent concentration in the media might be too high. 3. Contamination: The this compound solution or cell culture may be contaminated.1. Decrease Concentration: Reduce the concentration of this compound based on your dose-response curve. 2. Reduce Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below cytotoxic levels (typically <0.5%).[7][8] 3. Use Sterile Technique: Ensure all reagents and cell cultures are handled under sterile conditions.
High Background Signal 1. Non-specific Binding of Detection Reagent: The fluorescent probe may be binding non-specifically to cells or the substrate. 2. Incomplete Washing: Residual, unreacted detection reagent may remain.1. Include Proper Controls: Run a control experiment where cells are not treated with this compound but are subjected to the click reaction and imaging steps. 2. Increase Washing Steps: Increase the number and duration of washes after the click chemistry reaction.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Experiment)
  • Cell Seeding: Plate your cells of interest in a multi-well plate (e.g., 24- or 96-well) at a density that will ensure they are in the logarithmic growth phase at the time of analysis.

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile DMSO or PBS).

  • Treatment: The following day, replace the culture medium with fresh medium containing a range of final concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM). Also, include a vehicle control (medium with the same amount of solvent used for the highest concentration of this compound).

  • Incubation: Incubate the cells for a desired period (e.g., 24 to 72 hours).

  • Cell Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT assay or Trypan Blue exclusion.

  • Labeling Efficiency Assessment (Click Chemistry):

    • Wash the cells with PBS.

    • Fix the cells (e.g., with 4% paraformaldehyde).

    • Perform the click reaction by incubating the cells with a reaction cocktail containing a fluorescent alkyne probe, a copper(I) source (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate), and a copper ligand.

    • Wash the cells to remove unreacted reagents.

    • Analyze the fluorescence intensity using a fluorescence microscope or a plate reader.

  • Data Analysis: Plot cell viability and fluorescence intensity against the concentration of this compound. The optimal concentration will be the highest concentration that provides a strong labeling signal with minimal impact on cell viability.

Data Presentation

Table 1: Example Data from a Dose-Response Experiment for Optimizing Azido-Sugar Labeling

Concentration of Ac4ManNAz (µM)Cell Viability (%)Relative Fluorescence Intensity
0 (Control)100 ± 51.0 ± 0.2
1098 ± 45.6 ± 0.8
2595 ± 612.3 ± 1.5
5092 ± 525.8 ± 2.1
10085 ± 742.1 ± 3.5
20065 ± 845.3 ± 3.8

Note: This is example data for an azido-sugar (Ac4ManNAz) and should be used as a reference for the type of data to be generated for this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis cluster_conclusion Conclusion seed_cells Seed Cells add_reagent Add Dilutions of This compound to Cells seed_cells->add_reagent prep_reagent Prepare this compound Stock Solution prep_reagent->add_reagent incubate Incubate for 24-72 hours add_reagent->incubate viability Assess Cell Viability (e.g., MTT Assay) incubate->viability click_chem Perform Click Chemistry with Fluorescent Probe incubate->click_chem determine_optimal Determine Optimal Concentration viability->determine_optimal imaging Analyze Fluorescence click_chem->imaging imaging->determine_optimal

Caption: Workflow for determining the optimal concentration of this compound.

troubleshooting_workflow start Start Troubleshooting issue What is the primary issue? start->issue low_signal Low/No Signal issue->low_signal Labeling high_death High Cell Death issue->high_death Viability high_bg High Background issue->high_bg Signal-to-Noise increase_conc Increase Concentration low_signal->increase_conc increase_time Increase Incubation Time low_signal->increase_time check_click Optimize Click Reaction low_signal->check_click decrease_conc Decrease Concentration high_death->decrease_conc check_solvent Check Solvent Toxicity high_death->check_solvent run_control Run No-Azide Control high_bg->run_control increase_wash Increase Wash Steps high_bg->increase_wash

Caption: Troubleshooting decision tree for this compound cell labeling.

References

Technical Support Center: Troubleshooting Low Yield in Click Chemistry with 2-Azidoethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during click chemistry reactions involving 2-Azidoethanol-d4, helping you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low or no yield in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction using this compound?

Low or no product yield in a CuAAC reaction can be attributed to several factors, ranging from reagent quality to reaction conditions. The primary culprits are often related to the catalyst's activity and the integrity of the reactants.

Possible Causes and Solutions:

Problem Area Potential Cause Recommended Solution
Catalyst Inactivation of Cu(I) catalyst: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen.[1][2]- Degas solvents: Remove dissolved oxygen by sparging with an inert gas (e.g., argon or nitrogen) before use.[2] - Use a stabilizing ligand: Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or the more water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can protect the Cu(I) catalyst from oxidation and improve its solubility and efficiency.[2] - Fresh reducing agent: Ensure your sodium ascorbate (B8700270) solution is freshly prepared, as it degrades over time.[3]
Reagents Poor quality of this compound: Impurities or degradation of the azide (B81097) can inhibit the reaction. While 2-Azidoethanol is generally stable, its purity is crucial.[4]- Verify purity: Check the purity of your this compound using techniques like NMR or mass spectrometry. - Proper storage: Store the reagent under recommended conditions, typically refrigerated and protected from light.
Degradation of the alkyne: The alkyne starting material may have degraded.- Assess alkyne quality: Ensure the purity of your alkyne substrate.
Reaction Conditions Suboptimal reactant concentrations: Click reactions are concentration-dependent; very dilute solutions can result in low yields.[5]- Optimize concentrations: If possible, increase the concentration of your reactants.
Incorrect stoichiometry: An inappropriate ratio of azide to alkyne can limit the yield.- Use a slight excess of one reagent: Often, a slight excess (1.1-1.5 equivalents) of the more easily accessible reactant is used.
Inappropriate solvent: The choice of solvent can significantly impact reaction rates and yields.[2]- Solvent selection: A variety of solvents can be used, with mixtures like t-BuOH/H₂O or DMSO being common.[3] The optimal solvent system may need to be determined empirically for your specific substrates.
Side Reactions Homocoupling of alkynes (Glaser coupling): This side reaction can consume your alkyne starting material.[1]- Maintain anaerobic conditions: Thoroughly degas your reaction mixture and maintain an inert atmosphere.
Q2: Could the deuterium (B1214612) labeling in this compound be the cause of the low yield?

While a significant kinetic isotope effect (KIE) is not commonly reported to drastically reduce yields in standard CuAAC reactions, it is a factor to consider. The C-D bond is stronger than a C-H bond, which can lead to a slower reaction rate if this bond is broken in the rate-determining step.[3][6][7] However, in the accepted mechanism of the CuAAC reaction, the bonds to the deuterium atoms in this compound are not directly involved in the cycloaddition process.

A computational DFT study on the azide-alkyne cycloaddition, which included deuterated compounds, suggests that isotopic substitution can influence the reaction kinetics.[2] Therefore, while it is unlikely to be the primary cause of a very low yield, a slight decrease in reaction rate is possible.

Troubleshooting Steps:

  • Reaction Time: If a kinetic isotope effect is suspected, extending the reaction time may help to improve the yield.

  • Control Experiment: If possible, run a parallel reaction with non-deuterated 2-Azidoethanol under identical conditions to determine if the deuterium labeling is the primary factor affecting the yield.

Q3: How can I be sure of the quality and purity of my this compound?

The purity of this compound is critical for a successful click reaction. Impurities from the synthesis can interfere with the catalyst or the reaction itself.

Purification and Quality Control:

  • Synthesis: 2-Azidoethanol is typically synthesized via an Sɴ2 reaction between a 2-haloethanol and sodium azide.[4] A common starting material is 2-bromoethanol.[4][8]

  • Purification: The product is often purified by extraction with an organic solvent like diethyl ether, followed by drying and solvent removal under reduced pressure.[8][9][10] For higher purity, vacuum distillation can be employed.[4]

  • Characterization: The purity of the final product should be confirmed by:

    • ¹H NMR: To confirm the structure and identify any proton-containing impurities.

    • Mass Spectrometry: To confirm the molecular weight, accounting for the deuterium atoms.

Experimental Protocols

General Protocol for a Small-Scale CuAAC Reaction

This protocol is a general guideline and may require optimization for your specific substrates.

  • Reagent Preparation:

    • Prepare stock solutions of your alkyne substrate and this compound in a suitable solvent (e.g., DMSO or a mixture of t-BuOH and water).

    • Freshly prepare a stock solution of sodium ascorbate (e.g., 1 M in water).

    • Prepare a stock solution of copper(II) sulfate (B86663) (CuSO₄) (e.g., 100 mM in water).

    • If using a ligand, prepare a stock solution of THPTA (e.g., 50 mM in water).

  • Reaction Setup (Order of addition is crucial[2]):

    • In a microcentrifuge tube, combine the alkyne and this compound solutions.

    • Add the solvent to reach the desired final reaction volume.

    • If using a ligand, add the THPTA solution.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Conditions:

    • Vortex the mixture gently to ensure homogeneity.

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can also be gently heated (e.g., to 40-60 °C) to increase the rate.[3]

    • Monitor the reaction progress by TLC or LC-MS if possible.

  • Work-up and Purification:

    • Upon completion, the product can be purified using standard techniques such as column chromatography, preparative HPLC, or extraction, depending on the nature of the product.

Reagent Typical Final Concentration Typical Molar Ratio (relative to limiting reagent)
Alkyne1-10 mM1
This compound1-15 mM1 - 1.5
CuSO₄50-250 µM0.01 - 0.1
THPTA Ligand250-1250 µM0.05 - 0.5 (often 5x the copper concentration)
Sodium Ascorbate1-5 mM1 - 10

Visual Troubleshooting and Workflow Diagrams

Troubleshooting_Workflow Troubleshooting Low Yield in CuAAC Reactions start Low or No Product Yield check_catalyst Check Catalyst System start->check_catalyst check_reagents Verify Reagent Quality check_catalyst->check_reagents Catalyst OK catalyst_solutions Use fresh Sodium Ascorbate Degas solvents Add stabilizing ligand (THPTA) check_catalyst->catalyst_solutions Issue Found check_conditions Optimize Reaction Conditions check_reagents->check_conditions Reagents OK reagent_solutions Verify purity of Azide and Alkyne (NMR, MS) Use fresh, high-purity reagents check_reagents->reagent_solutions Issue Found success Improved Yield check_conditions->success Conditions Optimized condition_solutions Increase reactant concentrations Adjust stoichiometry Screen different solvents Increase reaction time/temperature check_conditions->condition_solutions Issue Found catalyst_solutions->success reagent_solutions->success condition_solutions->success

Caption: A decision tree for troubleshooting low yields in CuAAC reactions.

CuAAC_Mechanism Simplified Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Cycle cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle Alkyne R1-C≡CH Cu_Acetylide Cu(I)-Acetylide Complex Alkyne->Cu_Acetylide + Cu(I) Azide R2-N3 Coordination Azide Coordination Azide->Coordination Cu_I Cu(I) Cu_I->Cu_Acetylide Cu_Acetylide->Coordination Cycloaddition Cycloaddition Coordination->Cycloaddition Product_Release Product Release Cycloaddition->Product_Release Product_Release->Cu_I Regenerates Catalyst Product 1,4-disubstituted 1,2,3-triazole Product_Release->Product

Caption: The catalytic cycle of the CuAAC reaction.

References

Technical Support Center: 2-Azidoethanol-d4 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the cytotoxicity of 2-Azidoethanol-d4. As there is currently no specific published cytotoxicity data for this compound, this guide offers a framework based on the known properties of azido (B1232118) compounds and the general effects of deuteration, along with detailed protocols for standard cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: Is there any available cytotoxicity data for this compound?

A1: A comprehensive search of scientific literature reveals no specific studies detailing the cytotoxicity of this compound, including quantitative data such as IC50 values. The information available is based on the general toxicological profiles of azido compounds and the observed effects of deuteration on cellular systems.

Q2: What are the potential cytotoxic risks associated with the azido group in this compound?

A2: The azido functional group (-N₃) is known to be a structural alert for toxicity. The azide (B81097) ion (N₃⁻) is acutely toxic and shares a similar mechanism of action with cyanide.[1] It can be fatal if inhaled, absorbed through the skin, or swallowed. Sodium azide, a well-studied inorganic azide, has been shown to be mutagenic in some assays and can cause neurotoxicity and damage to the brain and lungs at high doses.[1][2] Therefore, it is crucial to handle this compound with appropriate safety precautions.

Q3: How might deuteration (the "-d4" part) affect the cytotoxicity of 2-Azidoethanol?

A3: The effect of deuterium (B1214612) incorporation on a molecule's biological activity, including cytotoxicity, is not always predictable and can be context-dependent. Some studies have shown that deuterium-enriched water (heavy water) can exhibit cytotoxic effects, particularly towards cancer cells, by inducing apoptosis and cell cycle arrest.[3][4][5] It can also potentiate the cytotoxic effects of certain anti-cancer drugs.[3][6] However, high concentrations of deuterium can be toxic to normal cells and organisms, as it can disrupt cellular processes like mitosis.[7] The impact of deuterium on the cytotoxicity of 2-Azidoethanol would need to be determined experimentally.

Q4: What are the recommended initial steps for assessing the cytotoxicity of this compound?

A4: Given the lack of data, a step-wise in vitro approach is recommended. Start with a broad-range dose-response screening using a simple and robust cytotoxicity assay, such as the MTT or LDH assay, on a relevant cell line.[8][9] This will help to determine if the compound exhibits cytotoxic activity and to identify a preliminary concentration range for more detailed studies.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability in cytotoxicity assay results. Inconsistent cell seeding density, cell health, or passage number.Standardize your cell culture practice. Use cells within a consistent passage number range and ensure high viability (>95%) before seeding.[9]
Precipitation of this compound in culture medium. Poor solubility of the compound at higher concentrations.Visually inspect wells for precipitate. Determine the solubility of the compound in your specific culture medium. A lower concentration of the solvent (e.g., DMSO < 0.1%) may be necessary.[9]
Observed cytotoxicity at very low concentrations. The compound may be highly potent, or it may be interfering with the assay itself.To check for assay interference, run a control plate with the compound and assay reagents in the absence of cells.[9]
No cytotoxicity observed even at high concentrations. The compound may not be cytotoxic to the chosen cell line, or the incubation time may be too short.Consider using a more sensitive cell line or extending the exposure time. It is also possible that the compound is genuinely non-cytotoxic under the tested conditions.

Experimental Protocols

To determine the cytotoxicity of this compound, standard in vitro assays are recommended. Below are detailed protocols for the MTT and LDH assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[10][1][3]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[1]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[2]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3]

LDH (Lactate Dehydrogenase) Assay

The LDH assay is a colorimetric assay that measures the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.[5][11]

Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the extent of cell death.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate. Add the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.[5]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[12]

  • Controls: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[11]

Visualizations

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay Assay Procedure cluster_readout Data Acquisition seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_compound Add this compound (Serial Dilutions) overnight_incubation->add_compound incubation Incubate (24-72h) add_compound->incubation add_mtt Add MTT Solution incubation->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance

Caption: Workflow of the MTT cytotoxicity assay.

LDH_Assay_Workflow cluster_plate_prep Plate Preparation & Treatment cluster_supernatant Sample Collection cluster_assay LDH Reaction cluster_readout Data Acquisition seed_cells Seed & Incubate Cells add_compound Add this compound seed_cells->add_compound incubation Incubate (24-72h) add_compound->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant add_reaction_mix Add LDH Reaction Mix collect_supernatant->add_reaction_mix incubate_reaction Incubate (30 min) add_reaction_mix->incubate_reaction read_absorbance Read Absorbance (490 nm) incubate_reaction->read_absorbance

Caption: Workflow of the LDH cytotoxicity assay.

References

Preventing degradation of 2-Azidoethanol-d4 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Azidoethanol-d4. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution during experimental use. Here you will find frequently asked questions and a troubleshooting guide to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound solutions?

A1: To minimize degradation, this compound solutions should be stored at refrigerated temperatures, typically between 2°C and 8°C. The solution should be stored under an inert atmosphere, such as nitrogen or argon, to prevent potential reactions with atmospheric components. It is also crucial to protect the compound from light, as organic azides can be sensitive to photolytic decomposition.[1][2] Containers should be tightly sealed to prevent solvent evaporation and contamination.

Q2: Which solvents are recommended for preparing this compound stock solutions?

A2: 2-Azidoethanol is miscible with water and various organic solvents. For stock solutions, aprotic solvents such as acetonitrile, ethyl acetate, or THF are generally suitable. However, it is critical to avoid chlorinated solvents like dichloromethane (B109758) or chloroform, as they can react with azides to form explosively unstable di- and tri-azidomethane.[3] Always use high-purity, dry solvents to prevent hydrolysis or other solvent-mediated degradation.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways for this compound involve the highly reactive azide (B81097) functional group. These pathways include:

  • Thermal Decomposition: At elevated temperatures, 2-Azidoethanol can decompose, releasing nitrogen gas (N₂) and forming various products, including methanimine (B1209239) (CH₂NH), formaldehyde (B43269) (H₂CO), and hydrogen cyanide (HCN).[4]

  • Reduction: The azide group can be reduced to a primary amine (2-Aminoethanol-d4). This can occur in the presence of reducing agents, certain metals, or through hydrogenolysis.[5][6]

  • Acid-Catalyzed Decomposition: In the presence of strong acids, this compound can form hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[2][7]

Q4: Are there any known stabilizers that can be added to this compound solutions?

A4: While specific stabilizers for 2-Azidoethanol solutions are not widely documented, general principles for handling azides apply. Maintaining a neutral or slightly alkaline pH can prevent acid-catalyzed formation of hydrazoic acid. For instance, in biological samples, borax (B76245) has been used to stabilize azide ions by creating an alkaline environment.[8] However, the compatibility of any additive with your specific experimental system must be validated. For most applications, proper storage (low temperature, inert atmosphere, dark) is the most effective stabilization strategy.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem 1: My solution of this compound shows a rapid loss of concentration.

Potential Cause Troubleshooting Step
Improper Storage Temperature Verify that the solution is stored at the recommended 2°C to 8°C. Avoid repeated freeze-thaw cycles.
Exposure to Light Store solutions in amber vials or wrap containers in aluminum foil to protect from light.[1]
Reactive Solvent Ensure you are not using a chlorinated solvent.[3] If the solvent is protic (e.g., methanol), consider potential hydrogen bonding interactions or slow reactions.
Contamination The solution may be contaminated with acids, metals, or reducing agents. Use high-purity solvents and clean glassware. Avoid using metal spatulas for weighing; plastic is preferred.[3]

Problem 2: I observe gas bubbles forming in my stock solution.

Potential Cause Troubleshooting Step
Thermal Decomposition This is a strong indicator of azide decomposition, which releases nitrogen gas.[4] Immediately check the storage temperature. If at room temperature or higher, the solution may be degrading. Prepare a fresh solution and store it properly.
Contamination with Acid or Metal Acid or metal contamination can catalyze decomposition.[2][7] Dispose of the current stock solution safely and prepare a new one, ensuring all glassware is thoroughly cleaned and free of contaminants.

Problem 3: My analytical results (NMR, LC-MS) show unexpected peaks.

Potential Cause Troubleshooting Step
Formation of Degradation Products The azide group may have been reduced to an amine. Look for a mass corresponding to 2-Aminoethanol-d4.
Reaction with Container or Solvent Ensure the container material is non-reactive. Avoid contact with incompatible metals like copper or lead, which can form explosive metal azides.[2][9]
Contamination Analyze a solvent blank to rule out contamination from the solvent or analytical system.

Stability Data Summary

Condition Solvent Temperature Expected Stability Primary Degradation Concern
Recommended Storage Acetonitrile, THF, Ethyl Acetate2°C - 8°CHighMinimal degradation if protected from light and air.
Benchtop Use Acetonitrile, THF, Ethyl Acetate20°C - 25°CModerateSlow decomposition possible over extended periods. Minimize time at room temperature.
Elevated Temperature Any> 40°CLowAccelerated thermal decomposition, leading to N₂ evolution.[4]
Acidic Conditions AnyAnyVery LowFormation of highly reactive and hazardous hydrazoic acid.[7]
Presence of Metals AnyAnyVery LowCatalytic decomposition and formation of shock-sensitive metal azides.[9]
Presence of Reducing Agents AnyAnyLowReduction of the azide to a primary amine.[5]

Experimental Protocols

Protocol: Monitoring the Stability of this compound in Solution via HPLC-MS

This protocol outlines a method to assess the stability of this compound in a specific solvent over time.

1. Materials and Equipment:

  • This compound

  • High-purity solvent (e.g., Acetonitrile)

  • Volumetric flasks and pipettes

  • Amber HPLC vials with caps

  • HPLC-MS system with a C18 column

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 40°C)

2. Procedure:

  • Prepare Stock Solution: Accurately prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL in Acetonitrile).

  • Aliquot Samples: Dispense aliquots of the stock solution into several amber HPLC vials. Tightly cap each vial.

  • Set Storage Conditions: Divide the vials into groups for each storage condition to be tested (e.g., 4°C, 25°C, and 40°C).

  • Time Point Zero (T₀) Analysis: Immediately analyze three vials from the batch to establish the initial concentration and purity. This is your T₀ reference.

  • Incubate Samples: Place the remaining vials in their respective temperature-controlled environments.

  • Analyze at Subsequent Time Points: At predetermined intervals (e.g., 24h, 48h, 1 week, 2 weeks), remove three vials from each storage condition. Allow them to equilibrate to room temperature before analysis.

  • HPLC-MS Analysis:

    • Inject the samples into the HPLC-MS system.

    • Use a suitable gradient to separate the parent compound from potential degradation products.

    • Monitor the concentration of this compound using the peak area from the UV detector or the extracted ion chromatogram from the mass spectrometer.

    • Use the mass spectrometer to identify the mass of any new peaks that appear, which could correspond to degradation products.

3. Data Analysis:

  • Calculate the average concentration of this compound at each time point for each condition.

  • Normalize the concentration at each time point to the T₀ concentration to determine the percentage of compound remaining.

  • Plot the percentage of this compound remaining versus time for each condition to visualize the degradation rate.

Visual Guides

degradation_pathway Potential Degradation Pathways for this compound cluster_decomp Decomposition cluster_reduction Reduction main This compound gas Nitrogen Gas (N₂) main->gas Heat / Light other Other Products (e.g., Methanimine-d, Formaldehyde) main->other Heat amine 2-Aminoethanol-d4 main->amine Reducing Agents (e.g., H₂, Pd/C) troubleshooting_workflow Troubleshooting Workflow for Compound Degradation start Unexpected Result Observed (e.g., low concentration, extra peaks) check_storage Are storage conditions correct? (2-8°C, dark, inert gas) start->check_storage check_solvent Is the solvent appropriate? (e.g., not chlorinated, high purity) check_storage->check_solvent Yes remedy_storage Correct storage conditions. Prepare fresh stock. check_storage->remedy_storage No check_contaminants Any potential contaminants? (Acids, metals, reducing agents) check_solvent->check_contaminants Yes remedy_solvent Use a recommended, high-purity solvent. Prepare fresh stock. check_solvent->remedy_solvent No remedy_contaminants Use clean equipment. Avoid metal contact. Prepare fresh stock. check_contaminants->remedy_contaminants Yes end_node Problem Resolved check_contaminants->end_node No remedy_storage->end_node remedy_solvent->end_node remedy_contaminants->end_node storage_logic Best Practices for Handling this compound Solutions cluster_do DO cluster_dont DON'T center_node This compound Solution Handling do1 Store at 2-8°C center_node->do1 dont1 Expose to Strong Acids center_node->dont1 do2 Use Inert Atmosphere (N₂/Ar) do3 Protect from Light do4 Use High-Purity Solvents dont2 Allow Contact with Metals dont3 Use Chlorinated Solvents dont4 Store at Room Temperature Long-Term

References

Technical Support Center: Troubleshooting Poor Incorporation of 2-Azidoethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the metabolic labeling of cells with 2-Azidoethanol-d4.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: I am observing very low or no incorporation of this compound into my cells. What are the potential causes and solutions?

A1: Poor incorporation of this compound can stem from several factors, ranging from suboptimal experimental conditions to issues with cell health. Below is a step-by-step guide to troubleshoot this issue.

Troubleshooting Steps:

  • Optimize Concentration and Incubation Time: The concentration of this compound and the incubation time are critical parameters. High concentrations can be toxic, while low concentrations may not result in detectable incorporation. Similarly, the incubation time needs to be sufficient for cellular uptake and metabolic processing.

    • Recommendation: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Start with a concentration range of 25-100 µM and incubation times from 4 to 24 hours.

  • Assess Cell Viability and Health: The metabolic state of your cells directly impacts the uptake and incorporation of metabolic labels. Unhealthy or stressed cells will exhibit altered metabolic activity.

    • Recommendation: Perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) to assess the health of your cells in the presence of this compound. Ensure that the chosen concentration does not significantly impact cell viability.

  • Verify Reagent Quality: The quality and stability of your this compound stock solution are crucial. Degradation of the reagent can lead to poor labeling efficiency.

    • Recommendation: Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO or sterile PBS) and store them under the recommended conditions (typically at -20°C or -80°C, protected from light). Avoid repeated freeze-thaw cycles.

  • Consider the Metabolic Pathway: 2-Azidoethanol is an analog of ethanolamine (B43304) and is likely incorporated into phospholipids (B1166683) through the Kennedy pathway.[1][2][3] Factors that affect this pathway can influence incorporation.

    • Recommendation: Ensure your cell culture medium contains the necessary nutrients to support active lipid metabolism. Serum starvation or the presence of inhibitors of phospholipid synthesis can reduce incorporation.

  • Check Detection Method Sensitivity: The issue may lie in the detection of the incorporated label rather than the incorporation itself. The subsequent "click chemistry" reaction with a fluorescent probe or biotin (B1667282) tag must be efficient.

    • Recommendation: Optimize your click chemistry reaction conditions. This includes the concentrations of the copper catalyst (for CuAAC), ligand, reducing agent, and the alkyne-tagged detection probe. For live-cell imaging, consider using copper-free click chemistry (SPAAC) to avoid copper-induced cytotoxicity.[4]

Q2: I am observing significant cytotoxicity after treating my cells with this compound. How can I mitigate this?

A2: Cytotoxicity is a common concern with metabolic labeling reagents. The following steps can help you reduce cell death and maintain a healthy cell population during your experiment.

Mitigation Strategies:

  • Lower the Concentration: The most straightforward approach is to reduce the concentration of this compound. As mentioned in A1, a dose-response experiment is essential to find the highest concentration that is well-tolerated by your cells.

  • Reduce Incubation Time: Shorter exposure to the labeling reagent can decrease its toxic effects. Determine the minimum incubation time required for detectable labeling in your system.

  • Use a Recovery Period: After the labeling period, you can replace the medium containing this compound with fresh medium and allow the cells to recover for a period before proceeding with downstream analysis.

  • Ensure High-Quality Reagent: Impurities in the this compound a preparation can contribute to cytotoxicity. Use a high-purity grade reagent from a reputable supplier.

  • Monitor Cell Density: Ensure that cells are seeded at an appropriate density. Overly confluent or sparse cultures can be more susceptible to stress and toxic insults.

Q3: My downstream detection via click chemistry is not working, even though I suspect the incorporation of this compound was successful. What could be wrong?

A3: A failed click chemistry reaction can be due to a variety of factors related to the reagents and the protocol.

Troubleshooting Click Chemistry:

  • Reagent Quality and Concentration:

    • Copper (I) source: For CuAAC, ensure your copper (I) source is not oxidized to copper (II), which is inactive. Prepare fresh solutions of the copper catalyst and reducing agent (e.g., sodium ascorbate).

    • Ligand: Use a copper-chelating ligand (e.g., THPTA or TBTA) to stabilize the Cu(I) and improve reaction efficiency.

    • Alkyne Probe: Verify the quality and concentration of your alkyne-functionalized fluorescent dye or biotin tag.

  • Reaction Conditions:

    • pH: The click reaction is sensitive to pH. Ensure the reaction buffer is at the optimal pH (typically around 7).

    • Oxygen: Oxygen can oxidize the Cu(I) catalyst. While not always necessary for in vitro reactions, degassing your solutions may improve efficiency.

    • Reaction Time and Temperature: Ensure you are incubating the reaction for a sufficient amount of time at the recommended temperature (usually room temperature).

  • Accessibility of the Azide Group: The incorporated 2-azidoethyl group may be in a sterically hindered environment within the biomolecule, making it inaccessible to the detection reagent.

    • Recommendation: For cell-based assays, ensure proper fixation and permeabilization to allow the click chemistry reagents to access intracellular compartments.

Data Presentation

Table 1: Recommended Starting Concentrations and Incubation Times for Metabolic Labeling with Azide-Containing Probes

Cell TypeProbeConcentration Range (µM)Incubation Time (hours)Reference
Various Mammalian CellsAzido Sugars (Ac4ManNAz)10 - 5024 - 72[5]
Various Mammalian CellsAzido-Amino Acids (AHA)50 - 1004 - 24Internal Optimization
Various Mammalian Cells This compound (suggested) 25 - 100 4 - 24 Inference from related compounds

Note: The optimal conditions for this compound should be empirically determined for each cell line and experimental setup.

Table 2: Troubleshooting Summary for Poor this compound Incorporation

Problem Potential Cause Recommended Solution
Low/No Labeling Suboptimal concentration/incubation timePerform dose-response and time-course experiments.
Poor cell health/viabilityMonitor cell viability with a cytotoxicity assay.
Degraded labeling reagentUse fresh, high-purity this compound.
Inefficient click chemistry detectionOptimize click chemistry reaction conditions.
High Cytotoxicity Concentration of labeling reagent is too highLower the concentration of this compound.
Prolonged exposure to the labeling reagentReduce the incubation time.
Impurities in the labeling reagentUse high-purity this compound.
Inconsistent Results Variability in cell culture conditionsMaintain consistent cell density, passage number, and media composition.
Inconsistent reagent preparationPrepare fresh reagents for each experiment and avoid freeze-thaw cycles.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells with this compound

  • Cell Seeding: Seed mammalian cells in the appropriate culture vessel (e.g., 6-well plate, 10 cm dish) at a density that will ensure they are in the logarithmic growth phase at the time of labeling.

  • Preparation of Labeling Medium: Prepare a stock solution of this compound in sterile DMSO or PBS at a concentration of 10-100 mM. On the day of the experiment, dilute the stock solution into pre-warmed complete cell culture medium to the desired final concentration (e.g., 50 µM).

  • Metabolic Labeling: Remove the existing medium from the cells and gently wash once with sterile PBS. Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for the desired period (e.g., 16-24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Cell Lysis and Protein Extraction: After incubation, wash the cells twice with cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Collect the cell lysate and determine the protein concentration using a standard protein assay (e.g., BCA assay).

Protocol 2: Detection of Incorporated this compound via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Prepare Click Chemistry Reaction Cocktail: For a typical reaction with 50 µg of protein lysate:

    • Protein lysate (in lysis buffer): up to 42.5 µL

    • Alkyne-biotin or alkyne-fluorophore (10 mM stock in DMSO): 2.5 µL (final concentration: 500 µM)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water): 2.5 µL (final concentration: 2.5 mM)

    • Copper (II) sulfate (B86663) (CuSO4) (50 mM stock in water): 1.25 µL (final concentration: 1.25 mM)

    • Sodium ascorbate (B8700270) (100 mM stock in water, freshly prepared): 1.25 µL (final concentration: 2.5 mM)

  • Reaction Incubation: Add the reagents in the order listed above. Vortex briefly to mix. Incubate the reaction at room temperature for 1 hour, protected from light.

  • Downstream Analysis: The labeled proteins are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning (for fluorescent probes) or western blotting and detection with streptavidin-HRP (for biotin probes).

Mandatory Visualization

Metabolic_Incorporation_of_2_Azidoethanol cluster_extracellular Extracellular Space cluster_cell Cell cluster_detection Detection 2_Azidoethanol_d4_ext This compound 2_Azidoethanol_d4_int This compound 2_Azidoethanol_d4_ext->2_Azidoethanol_d4_int Uptake Azido_Ethanolamine_P Azido-Ethanolamine-Phosphate 2_Azidoethanol_d4_int->Azido_Ethanolamine_P Ethanolamine Kinase CDP_Azido_Ethanolamine CDP-Azido-Ethanolamine Azido_Ethanolamine_P->CDP_Azido_Ethanolamine CTP:Phosphoethanolamine Cytidylyltransferase Phosphatidyl_Azidoethanolamine Phosphatidyl-Azidoethanolamine (in Membranes) CDP_Azido_Ethanolamine->Phosphatidyl_Azidoethanolamine CDP-ethanolamine: 1,2-diacylglycerol ethanolaminephosphotransferase Labeled_Product Labeled Product Phosphatidyl_Azidoethanolamine->Labeled_Product Click Chemistry (CuAAC or SPAAC) Alkyne_Probe Alkyne Probe (Fluorescent or Biotin) Alkyne_Probe->Labeled_Product Troubleshooting_Workflow Start Poor/No Incorporation of This compound Check_Concentration Optimize Concentration and Incubation Time Start->Check_Concentration Check_Viability Assess Cell Viability Check_Concentration->Check_Viability Concentration Optimized High_Cytotoxicity High Cytotoxicity Check_Concentration->High_Cytotoxicity Cytotoxicity Observed Check_Reagent Verify Reagent Quality Check_Viability->Check_Reagent Cells are Viable Low_Labeling Low Labeling Check_Viability->Low_Labeling Low Viability Check_Detection Optimize Click Chemistry Detection Check_Reagent->Check_Detection Reagent is Good Check_Reagent->Low_Labeling Reagent Degraded Successful_Labeling Successful Labeling Check_Detection->Successful_Labeling Signal Detected No_Signal No Signal Check_Detection->No_Signal No Signal Low_Labeling->Check_Viability Address Cell Health Issues Low_Labeling->Check_Reagent Use Fresh Reagent High_Cytotoxicity->Check_Concentration Reduce Concentration/ Incubation Time No_Signal->Check_Detection Troubleshoot Click Reaction

References

How to improve solubility of 2-Azidoethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to improve the solubility of 2-Azidoethanol-d4.

Troubleshooting Guide

Issue: this compound is not dissolving in my chosen solvent.

  • Question 1: What solvent are you currently using?

    • This compound, similar to its non-deuterated analog, is a polar molecule and is expected to be miscible with water and other polar organic solvents.[1] If you are using a non-polar solvent, you will likely encounter solubility issues.

  • Question 2: Have you tried common polar solvents?

    • This compound is reported to be soluble in chloroform (B151607) and methanol (B129727), and sparingly soluble in DMSO.[2] Synthesis procedures also indicate solubility in diethyl ether.[3][4] Consider using these solvents.

  • Question 3: Are you trying to dissolve a large amount of the compound in a small volume of solvent?

    • Even with a suitable solvent, there is a limit to how much solute can be dissolved. Try reducing the concentration of your solution. If a high concentration is necessary, you may need to explore a co-solvent system.

  • Question 4: Have you tried applying gentle heat or agitation?

    • For many compounds, solubility increases with temperature. Gentle warming of the solution in a water bath, combined with stirring or vortexing, can aid dissolution. However, be cautious as 2-Azidoethanol is potentially explosive.[5]

    • Sonication can also be an effective method to break down solute aggregates and enhance dissolution.

  • Question 5: Is the this compound pure?

    • Impurities can sometimes affect solubility. Ensure that the product is of high purity.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

A1: this compound is expected to have similar solubility to 2-Azidoethanol, which is described as a colorless to pale yellow liquid or oil.[1][2] It is miscible with water and various organic solvents.[1]

Q2: In which solvents is this compound most likely to be soluble?

A2: Based on the properties of 2-Azidoethanol, it is expected to be soluble in polar protic and aprotic solvents. It is reportedly soluble in chloroform and methanol, sparingly soluble in DMSO, and also soluble in diethyl ether.[2][3][4]

Q3: Will the deuteration of this compound significantly affect its solubility compared to the non-deuterated form?

A3: The substitution of hydrogen with deuterium (B1214612) is unlikely to cause a significant change in the fundamental solubility of the molecule. The polarity and functional groups, which are the primary drivers of solubility, remain the same.

Q4: Are there any safety precautions I should take when trying to dissolve this compound?

A4: Yes. 2-Azidoethanol is a potentially explosive compound.[5] Always handle it with appropriate personal protective equipment in a well-ventilated fume hood. Avoid excessive heating.

Q5: My experiment requires a solvent in which this compound is poorly soluble. What can I do?

A5: If your experimental conditions constrain your choice of solvent, you can try preparing a concentrated stock solution in a solvent in which it is highly soluble (e.g., methanol or DMSO). You can then add a small volume of this stock solution to your experimental system. Be sure to verify that the small amount of the stock solvent does not interfere with your experiment.

Data Presentation

Table 1: Qualitative Solubility of 2-Azidoethanol

SolventTypeExpected Solubility
WaterPolar ProticMiscible[1]
MethanolPolar ProticSoluble[2]
ChloroformPolar AproticSoluble[2]
Diethyl EtherPolar AproticSoluble[3][4]
Dimethyl Sulfoxide (DMSO)Polar AproticSparingly Soluble[2]

Note: This data is for the non-deuterated 2-Azidoethanol and is expected to be a good indicator for the solubility of this compound.

Experimental Protocols

Protocol: Preparation of a 1 M Stock Solution of this compound in Methanol

Materials:

  • This compound

  • Anhydrous Methanol

  • Vortex mixer

  • Sonicator (optional)

  • Appropriate volumetric flasks and micropipettes

  • Personal Protective Equipment (lab coat, gloves, safety glasses)

Procedure:

  • Preparation: Perform all operations in a certified chemical fume hood.

  • Weighing: Accurately weigh the desired amount of this compound in a tared vial. For example, for 1 mL of a 1 M solution, you would need approximately 91.11 mg of this compound (MW = 91.11 g/mol for the d4 version).

  • Dissolution: a. Add a portion of the anhydrous methanol (e.g., about half of the final desired volume) to the vial containing the this compound. b. Cap the vial securely and vortex the mixture for 30-60 seconds to facilitate dissolution. c. Visually inspect the solution for any undissolved material.

  • Assisted Dissolution (if necessary): a. If the compound does not fully dissolve, you can sonicate the vial in a water bath for 5-10 minutes. b. Alternatively, gentle warming in a water bath (not exceeding 40°C) with intermittent vortexing can be applied. Caution: 2-Azidoethanol is potentially explosive; avoid excessive heat.[5]

  • Final Volume Adjustment: a. Once the this compound is completely dissolved, transfer the solution to a volumetric flask of the appropriate size. b. Rinse the original vial with a small amount of methanol and add the rinsing to the volumetric flask to ensure a complete transfer. c. Carefully add methanol to the volumetric flask until the meniscus reaches the calibration mark.

  • Storage: Store the stock solution in a tightly sealed container at the recommended temperature, protected from light.

Mandatory Visualization

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with This compound check_solvent Step 1: Review Solvent Choice Is the solvent polar? start->check_solvent use_polar Action: Switch to a polar solvent (e.g., Water, Methanol, Chloroform) check_solvent->use_polar No check_concentration Step 2: Assess Concentration Is the concentration too high? check_solvent->check_concentration Yes use_polar->check_concentration reduce_concentration Action: Reduce the concentration check_concentration->reduce_concentration Yes apply_energy Step 3: Apply Gentle Energy (Stirring/Vortexing) check_concentration->apply_energy No reduce_concentration->apply_energy gentle_heat Action: Gentle warming (e.g., water bath < 40°C) apply_energy->gentle_heat sonicate Action: Sonication apply_energy->sonicate check_purity Step 4: Verify Compound Purity gentle_heat->check_purity sonicate->check_purity use_hplc Action: Use high-purity material check_purity->use_hplc Purity is low consider_stock Final Option: Prepare a Concentrated Stock Solution in a Good Solvent (e.g., DMSO) check_purity->consider_stock Purity is high end_success End: Solubility Achieved use_hplc->end_success consider_stock->end_success end_fail End: Consult further (e.g., co-solvent systems) consider_stock->end_fail

Caption: Troubleshooting workflow for improving the solubility of this compound.

References

Side reactions of 2-Azidoethanol-d4 in biological systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-Azidoethanol-d4 in biological experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a deuterated chemical reporter used for metabolic labeling of biomolecules. The deuterium (B1214612) labeling provides a distinct mass shift for mass spectrometry-based analysis, separating it from endogenous molecules. Its primary applications include:

  • Metabolic Labeling: Tracking the incorporation of a small molecule into various metabolic pathways.

  • Click Chemistry: The azide (B81097) group allows for the specific attachment of reporter molecules (e.g., fluorophores, biotin) via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[1][2][3]

Q2: What are the potential side reactions of this compound in biological systems?

The two primary potential side reactions of this compound in a biological context are:

  • Reduction of the azide group: The azide moiety can be reduced to an amine (2-Aminoethanol-d4) by intracellular reducing agents like thiols.[4] This is a known metabolic transformation for azido (B1232118) compounds in living cells.[5]

  • Metabolism of the ethanol (B145695) backbone: The ethanol portion of the molecule can be metabolized, primarily through oxidation by alcohol dehydrogenases.

Q3: How does the deuterium labeling in this compound affect its metabolism?

The deuterium atoms on the carbon adjacent to the hydroxyl group can lead to a kinetic isotope effect (KIE). The C-D bond is stronger than a C-H bond, making its cleavage by enzymes like alcohol dehydrogenase slower.[6][7][8] This can result in a reduced rate of metabolism compared to the non-deuterated version.[6][9]

Q4: Is this compound toxic to cells?

While direct cytotoxicity data for this compound is limited, information on ethanol can provide some guidance. Ethanol has been shown to be cytotoxic to various mammalian cell lines at high concentrations, with effects including inhibition of cell proliferation and induction of apoptosis and necrosis.[10][11][12][13] The azide group may also contribute to cytotoxicity. It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

Troubleshooting Guides

Issue 1: Low or no labeling of target biomolecules
Possible Cause Troubleshooting Steps
Insufficient uptake or incorporation Increase the concentration of this compound. Increase the incubation time. Ensure the metabolic pathway you are targeting is active in your cell model.
Reagent instability Prepare fresh solutions of this compound for each experiment. Store the stock solution as recommended by the manufacturer.
Inefficient click chemistry reaction Optimize the click chemistry conditions (catalyst concentration, ligand, reducing agent, reaction time).[2] For live-cell imaging, consider using a strain-promoted azide-alkyne cycloaddition (SPAAC) to avoid copper-induced toxicity.[1][14]
Metabolism of this compound Due to the kinetic isotope effect, longer incubation times might be necessary compared to non-deuterated analogs.[6][9]
Issue 2: High background or non-specific signal
Possible Cause Troubleshooting Steps
Excess unreacted probe Ensure thorough washing steps after the labeling and click chemistry reactions to remove any unbound reporter molecules.
Off-target reactions Lower the concentration of this compound to the minimum effective level. Reduce the incubation time.
Non-specific binding of the reporter molecule Include appropriate controls (e.g., cells not treated with this compound but subjected to the click chemistry reaction) to assess the background signal from the reporter molecule itself.
Cellular stress or toxicity High concentrations of the labeling reagent can induce stress responses, potentially leading to non-specific labeling. Determine the optimal, non-toxic concentration for your experimental setup.[10][11][12][13]
Issue 3: Observing unexpected molecular weight shifts in mass spectrometry
Possible Cause Troubleshooting Steps
Azide reduction The azide group (-N3) may be reduced to an amine (-NH2) in the cellular environment, resulting in a mass change.[4][5] This can be detected by searching for the corresponding mass shift in your mass spectrometry data.
Metabolic modification of the ethanol backbone The ethanol moiety may be oxidized or otherwise modified by cellular enzymes. Use metabolomics software to search for potential metabolic modifications of this compound.
Incomplete deuteration Verify the isotopic purity of your this compound standard.

Quantitative Data Summary

Table 1: Kinetic Isotope Effects on Ethanol Oxidation

EnzymeSubstrateIsotope Effect (V/K)Reference
Liver Alcohol DehydrogenaseDeuterium-labeled ethanol3.0 (at pH 7)[6]
Rat Liver Microsomes[1-2H2]-ethanol2.23[7]

Table 2: Cytotoxicity of Ethanol on Mammalian Cell Lines

Cell LineEthanol ConcentrationEffectReference
V79 (Chinese hamster lung)10% (v/v) for 24-72hGrowth inhibition[11]
HepG2 (Human liver carcinoma)1 mmol (approx. 0.0058% v/v)75% inhibition of cell proliferation[10]
F9 (Carcinoma) & Rat Hepatocytes10% (v/v) for 1hTotal or near-total cell death[13]
HepG2, MCF-7, MDA-MB-2312.5% (v/v)Strong to moderate inhibition of cell growth[12]

Experimental Protocols

Protocol 1: General Metabolic Labeling with this compound
  • Cell Culture: Plate cells at a desired density and allow them to adhere overnight.

  • Labeling: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile PBS). Dilute the stock solution in fresh cell culture medium to the desired final concentration (typically in the µM to low mM range, to be optimized for your cell line). Replace the existing medium with the labeling medium.

  • Incubation: Incubate the cells for a predetermined period (e.g., 4-24 hours). The optimal time will depend on the metabolic pathway of interest and the cell type.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS to remove excess labeling reagent. Lyse the cells using a lysis buffer compatible with your downstream application (e.g., RIPA buffer for western blotting, or a specific lysis buffer for mass spectrometry).

  • Downstream Analysis: The cell lysate containing the labeled biomolecules is now ready for downstream applications such as click chemistry for visualization or enrichment.

Protocol 2: Detection of Azide Reduction by Mass Spectrometry
  • Sample Preparation: Lyse the cells as described in Protocol 1.

  • Metabolite Extraction: Perform a metabolite extraction from the cell lysate. A common method is to add a cold solvent mixture (e.g., methanol:acetonitrile:water) to precipitate proteins and extract small molecules.

  • LC-MS/MS Analysis: Analyze the extracted metabolites using a high-resolution mass spectrometer coupled with liquid chromatography.

  • Data Analysis: Search for the exact masses of this compound and its potential reduced metabolite, 2-Aminoethanol-d4. The mass difference will correspond to the conversion of an azide group to an amine group.

Visualizations

experimental_workflow Experimental Workflow for this compound Labeling cluster_cell_culture Cell Culture & Labeling cluster_processing Sample Processing cluster_analysis Analysis cluster_side_reaction Potential Side Reaction Analysis cell_culture Plate and grow cells labeling Incubate with This compound cell_culture->labeling lysis Cell Lysis labeling->lysis azide_reduction Azide Reduction to Amine labeling->azide_reduction click_chemistry Click Chemistry Reaction (e.g., with alkyne-fluorophore) lysis->click_chemistry mass_spec Mass Spectrometry (Proteomics/Metabolomics) lysis->mass_spec Direct analysis of labeled biomolecules fluorescence Fluorescence Imaging or Flow Cytometry click_chemistry->fluorescence metabolite_analysis LC-MS/MS Analysis of Small Molecules azide_reduction->metabolite_analysis

Caption: Workflow for metabolic labeling and analysis using this compound.

logical_relationship Troubleshooting Logic for Low Labeling Signal cluster_causes Potential Causes cluster_solutions Solutions start Low or No Signal cause1 Insufficient Uptake/ Incorporation start->cause1 cause2 Reagent Instability start->cause2 cause3 Inefficient Click Chemistry start->cause3 cause4 Metabolism of Probe start->cause4 solution1a Increase Concentration cause1->solution1a solution1b Increase Incubation Time cause1->solution1b solution2 Use Fresh Reagent cause2->solution2 solution3 Optimize Click Reaction cause3->solution3 solution4 Increase Incubation Time (due to KIE) cause4->solution4

Caption: Troubleshooting guide for low signal in this compound experiments.

References

Minimizing background signal in 2-Azidoethanol-d4 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing background signal in your 2-Azidoethanol-d4 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a deuterated version of 2-Azidoethanol. The deuterium (B1214612) atoms (d4) replace four hydrogen atoms on the ethanol (B145695) backbone. This isotopic labeling makes it a valuable tool in metabolic labeling studies.[1][2] Researchers introduce this compound to cells or organisms, where it can be incorporated into various biomolecules through metabolic pathways. The azide (B81097) group serves as a "handle" for subsequent detection and analysis, typically through a highly specific chemical reaction known as "click chemistry".[3][4] The deuterium labeling allows for differentiation from endogenous, unlabeled molecules in mass spectrometry-based analyses, aiding in the study of metabolic pathways and turnover rates of biomolecules.[1][5]

Q2: What are the primary sources of background signal in my click chemistry reaction following metabolic labeling?

High background signal in click chemistry experiments can obscure your results and lead to false positives. The main culprits include:

  • Non-specific binding of the copper catalyst: Copper ions can bind non-specifically to proteins and other biomolecules, leading to unwanted signal.[6]

  • Impure reagents: Impurities in your this compound, alkyne probe, or other click chemistry reagents can contribute to background.[6]

  • Excess reagents: Using a large excess of the alkyne probe or other reagents can lead to non-specific labeling.[6]

  • Side reactions: Free thiols, such as those in cysteine residues of proteins, can react with the alkyne probe, causing off-target labeling.[6]

  • Suboptimal reaction conditions: Incorrect buffer composition (e.g., presence of primary amines like Tris), pH, or temperature can increase background.[6]

Q3: Can the deuterium labeling in this compound itself cause background or other issues?

While deuterium labeling is a powerful tool, it can introduce some complexities:

  • Kinetic Isotope Effect (KIE): The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This can sometimes slow down enzymatic reactions involving the labeled molecule, a phenomenon known as the kinetic isotope effect.[1][7] This might lead to lower incorporation of this compound compared to its non-deuterated counterpart.

  • Chromatographic Shift: In techniques like liquid chromatography-mass spectrometry (LC-MS), the deuterated compound may elute at a slightly different time than the unlabeled version. This needs to be accounted for during data analysis.

  • Isotopic Instability: In rare cases, and depending on the molecular context, deuterium atoms can exchange with protons from the solvent, leading to a loss of the label. However, the deuterium atoms in this compound are on stable, non-exchangeable positions.

Q4: How can I be sure that my this compound is pure?

The purity of your metabolic label is critical. Impurities can lead to high background and confounding results. 2-Azidoethanol is typically synthesized from a 2-haloethanol (like 2-bromoethanol (B42945) or 2-chloroethanol) and sodium azide. The product is often purified by liquid-liquid extraction. You can assess the purity of your this compound using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry to confirm its chemical identity and isotopic enrichment.

Troubleshooting Guides

Issue 1: High Background in Negative Controls (No this compound)

If you are observing a high signal in your negative control samples (cells that were not treated with this compound but were subjected to the click chemistry reaction), the problem likely lies with the click reaction components or the detection probe.

Potential Cause Recommended Solution
Non-specific binding of the alkyne probe Decrease the concentration of the fluorescent or biotinylated alkyne probe. Increase the number and duration of wash steps after the click reaction. Add a blocking agent like bovine serum albumin (BSA) to your buffers.
Copper-mediated fluorescence Ensure you are using a copper-chelating ligand (e.g., THPTA, BTTAA) at a sufficient excess (at least 5-fold) over the copper sulfate.[6] Perform a final wash with a copper chelator like EDTA.
Impure Alkyne Probe Verify the purity of your alkyne probe. Consider purchasing from a different vendor or purifying the probe if you suspect contamination.
Issue 2: High Background in Labeled Samples Compared to Controls

If your labeled samples show a significantly higher background than your negative controls, the issue may be related to the metabolic labeling step or the subsequent sample processing.

Potential Cause Recommended Solution
Excess unincorporated this compound Thoroughly wash cells after the metabolic labeling period to remove any unincorporated label. For protein analysis, consider protein precipitation (e.g., with acetone) to remove excess small molecules before the click reaction.[6]
Cellular stress or toxicity High concentrations of this compound or prolonged incubation times can be toxic to cells, leading to non-specific uptake and signal. Determine the optimal, non-toxic concentration and incubation time for your specific cell line.
Non-specific metabolic incorporation While 2-Azidoethanol is expected to participate in specific metabolic pathways, some level of non-specific incorporation is possible. Optimize the labeling conditions (concentration and time) to favor specific incorporation.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

This protocol provides a general guideline for labeling cultured mammalian cells. Optimization for specific cell lines and experimental goals is recommended.

  • Cell Seeding: Seed cells in an appropriate culture vessel and allow them to adhere and reach the desired confluency.

  • Prepare Labeling Medium: Prepare a stock solution of this compound in a sterile solvent like DMSO or PBS. Dilute the stock solution into fresh, pre-warmed culture medium to the desired final concentration (typically in the low micromolar to millimolar range, to be optimized).

  • Metabolic Labeling: Remove the old medium from the cells and replace it with the this compound-containing medium.

  • Incubation: Incubate the cells for a period ranging from a few hours to several days, depending on the turnover rate of the biomolecules of interest.

  • Washing: After the incubation period, remove the labeling medium and wash the cells thoroughly two to three times with pre-warmed, sterile PBS to remove any unincorporated this compound.

  • Cell Harvesting and Lysis: Harvest the cells using your standard procedure (e.g., trypsinization for adherent cells). Lyse the cells in a buffer that is compatible with your downstream click chemistry reaction (avoid buffers containing primary amines like Tris). A phosphate-based buffer is a good alternative.[6] Clarify the lysate by centrifugation.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Labeled Cell Lysate

This protocol is for performing the click chemistry reaction on a protein lysate obtained from metabolically labeled cells.

  • Prepare Click Reaction Cocktail (Prepare fresh):

    • Copper (II) Sulfate (CuSO₄): 50 mM stock solution in water.

    • Copper-chelating Ligand (e.g., THPTA): 50 mM stock solution in water.

    • Alkyne Probe (e.g., fluorescent or biotinylated): 10 mM stock solution in DMSO.

    • Sodium Ascorbate: 500 mM stock solution in water.

  • Click Reaction: In a microcentrifuge tube, combine the following in order:

    • Your protein lysate (e.g., to a final concentration of 1 mg/mL).

    • Alkyne probe (to a final concentration of 10-100 µM).

    • Ligand (to a final concentration of 500 µM).[6]

    • Copper (II) Sulfate (to a final concentration of 100 µM).[6]

    • Sodium Ascorbate (to a final concentration of 5 mM).[6]

  • Incubation: Incubate the reaction at room temperature for 1 hour, protected from light.

  • Sample Preparation for Analysis:

    • For Gel Electrophoresis: Stop the reaction by adding SDS-PAGE sample buffer. The samples are now ready for analysis by gel electrophoresis and in-gel fluorescence scanning or western blotting.

    • For Mass Spectrometry: To remove excess reagents, perform a protein precipitation by adding four volumes of ice-cold acetone (B3395972) and incubating at -20°C for at least one hour.[6] Pellet the protein by centrifugation, wash the pellet with cold methanol, and resuspend in a buffer suitable for downstream processing (e.g., digestion for mass spectrometry).

Quantitative Data Summary

The following table provides recommended concentration ranges for key components of the CuAAC reaction to help minimize background signal.

Parameter Recommended Condition Effect on Signal/Background Reference
Ligand:Copper Ratio At least 5:1A higher ratio of ligand to copper helps to stabilize the Cu(I) oxidation state and can reduce copper-mediated side reactions and protein damage, thereby lowering background.[6]
Sodium Ascorbate Concentration 1-5 mMActs as a reducing agent to maintain copper in the active Cu(I) state. Freshly prepared solutions are crucial for optimal performance.[6]
Alkyne Probe Concentration 10-100 µMHigher concentrations can lead to increased non-specific binding and background. Titrate to find the lowest effective concentration.[6]
Thiol-Alkyne Side Reactions Increase TCEP concentration to 3 mM in cell lysate labelingCan eliminate background from side reactions between alkyne probes and cysteine residues in proteins.[6]

Visualizations

Workflow_for_Minimizing_Background cluster_experiment Experimental Workflow cluster_troubleshooting Troubleshooting High Background A Metabolic Labeling with This compound B Cell Lysis and Lysate Preparation A->B C Click Chemistry Reaction (CuAAC) B->C D Downstream Analysis (e.g., SDS-PAGE, MS) C->D T1 High Background Observed D->T1 Problem? T2 Check Negative Control T1->T2 T3 Optimize Click Reaction Conditions T2->T3 Signal in Negative Control T4 Optimize Labeling Conditions T2->T4 Signal only in Labeled Sample T5 Purify Labeled Proteins T4->T5

Caption: Troubleshooting workflow for high background signal.

Signaling_Pathway_Concept cluster_cell Cellular Environment cluster_detection Detection via Click Chemistry Metabolite Endogenous Metabolite Pool Enzyme Metabolic Enzyme(s) Metabolite->Enzyme Azido_EtOH This compound Azido_EtOH->Metabolite Enters Labeled_Biomolecule Labeled Biomolecule (with Azide-d4) Enzyme->Labeled_Biomolecule Incorporation Click_Reaction Cu(I)-catalyzed Click Reaction Labeled_Biomolecule->Click_Reaction Alkyne_Probe Alkyne Probe (e.g., fluorescent) Alkyne_Probe->Click_Reaction Detected_Complex Stable Triazole Linkage (Detected Signal) Click_Reaction->Detected_Complex

Caption: Conceptual pathway of metabolic labeling and detection.

References

2-Azidoethanol-d4 Reaction Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 2-Azidoethanol-d4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a deuterated isotopic analog of 2-Azidoethanol. It is an organic compound containing both a hydroxyl (-OH) and an azide (B81097) (-N3) functional group.[1] The deuterium (B1214612) labeling makes it useful in tracer studies and for kinetic analysis in various chemical and biological systems. Its most common application is in "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, which is a highly efficient method for forming stable triazole linkages.[1][2] This reaction is widely used for bioconjugation, drug discovery, and materials science.[3][4]

Q2: What is the general method for synthesizing this compound?

A2: The synthesis of this compound typically mirrors the protocols for its non-deuterated analog. The most common method is a nucleophilic substitution (Sɴ2) reaction. This involves reacting a deuterated 2-haloethanol (e.g., 2-bromoethanol-d4 or 2-chloroethanol-d4) with an azide salt, most commonly sodium azide (NaN₃), in a suitable solvent.[5] The choice of the halogenated starting material can influence the reaction kinetics.[5]

Q3: How can the reaction time for the synthesis of this compound be optimized?

A3: Optimizing the reaction time involves adjusting several key parameters to achieve a complete reaction with high yield. The primary factors include:

  • Temperature: Increasing the reaction temperature generally accelerates the rate. Common temperatures range from 60°C to 80°C, often requiring overnight stirring.[1][5][6]

  • Leaving Group: The choice of the halogen on the deuterated ethanol (B145695) precursor is critical. Bromine is a better leaving group than chlorine, leading to faster reaction kinetics.[5]

  • Molar Ratio: Using a molar excess of sodium azide can help drive the reaction to completion.[5] Ratios of 1.5 to 3.0 equivalents of sodium azide are often used.[1][6]

  • Solvent: The reaction is frequently carried out in an aqueous medium or a mixture of water and an organic solvent like acetone.[1][5]

The following diagram illustrates the general workflow for synthesizing 2-Azidoethanol.

reagents Combine 2-Haloethanol-d4 and Sodium Azide in Solvent heating Heat Reaction Mixture (e.g., 60-80°C) reagents->heating monitoring Monitor Reaction Progress (e.g., TLC) heating->monitoring extraction Solvent Extraction (e.g., with Diethyl Ether) monitoring->extraction drying Dry Organic Phase (e.g., with MgSO4 or Na2SO4) extraction->drying concentration Remove Solvent under Reduced Pressure drying->concentration product Obtain this compound concentration->product start Low Yield in Click Reaction check_reagents Check Purity of Azide and Alkyne start->check_reagents check_catalyst Is Cu(I) Catalyst Active? check_reagents->check_catalyst [ Purity OK ] check_conditions Are Conditions Inert? check_catalyst->check_conditions [ Catalyst OK ] add_reducing_agent Use Fresh Reducing Agent (e.g., Sodium Ascorbate) check_catalyst->add_reducing_agent [ No / Unsure ] check_solubility Are all Reagents Soluble? check_conditions->check_solubility [ Conditions OK ] degas_solvent Degas Solvents and Use Inert Atmosphere check_conditions->degas_solvent [ No ] change_solvent Try Different Solvent System (e.g., THF/water, DMF) check_solubility->change_solvent [ No ] add_ligand Add a Cu-stabilizing Ligand (e.g., TBTA) check_solubility->add_ligand [ Yes ] add_reducing_agent->check_conditions degas_solvent->check_solubility change_solvent->add_ligand success Reaction Optimized add_ligand->success

References

Technical Support Center: Removal of Unreacted 2-Azidoethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective removal of unreacted 2-Azidoethanol-d4 from experimental samples. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during purification.

Troubleshooting Guide

This section addresses specific problems that may arise during the removal of unreacted this compound.

Issue 1: Residual this compound Detected After Purification

Possible Cause Recommended Solution
Insufficient Dialysis Time or Buffer Exchange Ensure a sufficient number of buffer changes (at least three) and allow adequate time for diffusion. For optimal removal, perform two shorter dialysis steps of 1-2 hours each, followed by an overnight dialysis at 4°C.[1][2][3] The volume of the dialysis buffer should be at least 200-500 times the sample volume.[1]
Inappropriate Dialysis Membrane MWCO Use a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your biomolecule of interest but large enough to allow free passage of this compound (MW: 91.11 g/mol ). A 10-30 kDa MWCO is typically suitable for retaining antibodies (e.g., IgG at ~150 kDa) while removing small molecules.[4]
Inefficient Size Exclusion Chromatography (SEC) Optimize the column length, flow rate, and sample volume. For high-resolution separation, longer columns, slower flow rates, and smaller sample volumes are recommended.[5] Ensure the chosen resin has an appropriate fractionation range for your biomolecule and the small molecule contaminant.[6]
Sample Overload on SEC Column The sample volume should not exceed 30% of the total column volume for group separation.[5] Overloading can lead to poor resolution and co-elution of the product and unreacted azide (B81097).

Issue 2: Low Recovery of the Target Biomolecule

Possible Cause Recommended Solution
Protein Precipitation During Dialysis If cloudiness or precipitation is observed, the buffer composition or temperature may need adjustment to maintain protein stability.[4] Consider using a different buffer system or adding stabilizing agents.
Non-specific Adsorption to Chromatography Resin Some proteins may interact with the SEC resin. To minimize this, adjust the ionic strength of the buffer or add a small percentage of an organic solvent (e.g., isopropanol) if compatible with your protein.[7]
Sample Loss During Handling Careful handling is crucial, especially with small sample volumes. When using spin columns for desalting, ensure the column is intact and centrifugation settings are correct to prevent sample loss.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound from my sample?

The most common and effective methods for removing small molecules like this compound from macromolecular samples are dialysis and size exclusion chromatography (SEC), also known as gel filtration.[8][9][10] Both techniques separate molecules based on size.[6][8]

Q2: How does dialysis work to remove this compound?

Dialysis involves placing your sample in a semi-permeable membrane with a specific pore size. This membrane allows small molecules like this compound to diffuse into a large volume of an external buffer (the dialysate), while retaining the larger biomolecules.[1][2] By repeatedly changing the dialysate, the concentration of the unreacted azide in the sample is significantly reduced.[1]

Q3: When should I choose size exclusion chromatography (SEC) over dialysis?

SEC is generally faster than dialysis and can be used for both purification and buffer exchange in a single step.[9] It is particularly advantageous for processing a large number of samples or when time is a critical factor. Dialysis, while slower, is a gentler method that can be suitable for very sensitive proteins and can handle a wider range of sample volumes.[4]

Q4: Can I use chemical quenching to remove this compound?

While chemical quenching methods exist for simple azides like sodium azide, their application to this compound requires careful consideration. The presence of the hydroxyl group in this compound could lead to unwanted side reactions with quenching reagents. Therefore, physical separation methods like dialysis or SEC are generally recommended to ensure the integrity of your sample.

Q5: How can I confirm that all the unreacted this compound has been removed?

After purification, the absence of this compound can be confirmed using analytical techniques such as mass spectrometry or HPLC. These methods can detect trace amounts of the small molecule in your final sample.

Experimental Protocols

Protocol 1: Dialysis for Removal of this compound

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa)

  • Dialysis buffer (compatible with your biomolecule)

  • Stir plate and stir bar

  • Beaker or container for dialysate

Procedure:

  • Prepare the Dialysis Membrane: Pre-wet the dialysis membrane according to the manufacturer's instructions. This typically involves rinsing with distilled water.[11]

  • Load the Sample: Carefully load your sample containing the biomolecule and unreacted this compound into the dialysis tubing or cassette, ensuring no air bubbles are trapped.

  • Secure the Membrane: Securely close both ends of the dialysis tubing with clamps, or ensure the cassette is properly sealed.

  • Initiate Dialysis: Place the sealed membrane in a container with a large volume of dialysis buffer (at least 200 times the sample volume).[1] Place the container on a stir plate and add a stir bar to the buffer to ensure gentle agitation.

  • First Buffer Exchange: Dialyze for 1-2 hours at room temperature or 4°C.[2]

  • Second Buffer Exchange: Discard the dialysate and replace it with fresh dialysis buffer. Continue to dialyze for another 1-2 hours.[2]

  • Overnight Dialysis: For the final step, change the buffer again and allow the dialysis to proceed overnight at 4°C.[2][3]

  • Sample Recovery: Carefully remove the dialysis membrane from the buffer and recover your purified sample.

Protocol 2: Size Exclusion Chromatography (SEC) for Removal of this compound

Materials:

  • SEC column packed with a resin appropriate for the size of your biomolecule.

  • Chromatography system (e.g., FPLC or HPLC).

  • Equilibration and elution buffer (compatible with your biomolecule).

  • Fraction collector.

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the chosen buffer at your desired flow rate.

  • Sample Loading: Load your sample onto the column. The sample volume should ideally be between 1% and 5% of the total column volume for optimal resolution.

  • Elution: Begin the elution with the same buffer used for equilibration. The larger biomolecules will travel through the column faster and elute first, while the smaller this compound molecules will enter the pores of the resin and elute later.[9][12]

  • Fraction Collection: Collect fractions as the components elute from the column. Monitor the elution profile using UV absorbance (typically at 280 nm for proteins).

  • Analysis: Analyze the collected fractions to identify those containing your purified biomolecule, free of unreacted this compound.

Method Comparison

Method Principle Advantages Disadvantages
Dialysis Diffusion across a semi-permeable membrane based on a concentration gradient.[2]Gentle, suitable for sensitive biomolecules. Can accommodate a wide range of sample volumes.[4]Time-consuming (can take overnight).[4] Potential for sample dilution.
Size Exclusion Chromatography (SEC) Separation based on the differential entry of molecules into porous beads as they pass through a column.[6][10]Fast and can be automated.[9] Provides buffer exchange simultaneously. High resolution is possible.[10]Requires a chromatography system. Potential for sample dilution and non-specific adsorption.[10]

Visual Guides

experimental_workflow cluster_start Initial Sample cluster_purification Purification Step cluster_analysis Analysis & Final Product start Bioconjugation Reaction Mixture (Target + Unreacted this compound) dialysis Dialysis start->dialysis Option 1 sec Size Exclusion Chromatography (SEC) start->sec Option 2 analysis Purity Analysis (e.g., Mass Spec, HPLC) dialysis->analysis sec->analysis product Purified Biomolecule analysis->product

Caption: Experimental workflow for the removal of unreacted this compound.

logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Residual Azide Contamination cause1 Insufficient Purification Time problem->cause1 cause2 Incorrect Method Parameters (e.g., MWCO, Column Size) problem->cause2 cause3 Sample Overload problem->cause3 solution1 Increase Dialysis Duration/ Buffer Exchanges cause1->solution1 solution2 Optimize MWCO or SEC Parameters cause2->solution2 solution3 Reduce Sample Load cause3->solution3

Caption: Troubleshooting logic for residual azide contamination.

References

Validation & Comparative

A Comparative Guide to 2-Azidoethanol and 2-Azidoethanol-d4 in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the subtle differences between isotopically labeled and unlabeled compounds is critical for experimental design and data interpretation. This guide provides a detailed comparison of 2-Azidoethanol and its deuterated analog, 2-Azidoethanol-d4, with a focus on their characterization by Nuclear Magnetic Resonance (NMR) spectroscopy. This comparison is supported by experimental data for the non-deuterated compound and predictive analysis for the deuterated analog based on fundamental NMR principles.

Introduction to 2-Azidoethanol and its Deuterated Analog

2-Azidoethanol is a bifunctional molecule containing both an azide (B81097) and a hydroxyl group. This structure makes it a valuable building block in organic synthesis, particularly in the field of bioconjugation and click chemistry. The introduction of deuterium (B1214612) atoms to create this compound (where the four protons on the ethylene (B1197577) glycol backbone are replaced by deuterium) provides a powerful tool for mechanistic studies, metabolic tracking, and as an internal standard in mass spectrometry. NMR spectroscopy is an indispensable technique for verifying the structure and purity of these compounds.

Comparative NMR Data Analysis

The following tables summarize the experimental ¹H and ¹³C NMR data for 2-Azidoethanol and the predicted data for this compound. The experimental data for 2-Azidoethanol is compiled from various sources and was typically acquired in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Data Comparison

CompoundPositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
2-Azidoethanol HO-CH₂ -~3.77Triplet (t)~5.02H
N₃-CH₂ -~3.43Triplet (t)~5.02H
H O-~2.0 - 2.5Singlet (s, broad)-1H
This compound HO-CD₂ -No signal---
N₃-CD₂ -No signal---
H O-~2.0 - 2.5Singlet (s)-1H

Table 2: ¹³C NMR Data Comparison

CompoundPositionChemical Shift (δ, ppm)
2-Azidoethanol HO-C H₂-~61.6[1]
N₃-C H₂-~53.7[1]
This compound HO-C D₂-~61.4 (predicted)
N₃-C D₂-~53.5 (predicted)

Interpretation of NMR Spectra

¹H NMR Spectrum of 2-Azidoethanol:

The ¹H NMR spectrum of 2-Azidoethanol typically displays three distinct signals.[1][2]

  • A triplet at approximately 3.77 ppm corresponds to the two protons of the methylene (B1212753) group adjacent to the hydroxyl group (HO-CH₂ -). The triplet multiplicity arises from the coupling with the two neighboring protons on the other methylene group.

  • Another triplet is observed upfield at around 3.43 ppm, which is assigned to the two protons of the methylene group attached to the azide group (N₃-CH₂ -). This signal is also a triplet due to coupling with the adjacent methylene protons.

  • A broad singlet, typically appearing between 2.0 and 2.5 ppm, is characteristic of the hydroxyl proton (H O-). The chemical shift of this proton can vary depending on the concentration, solvent, and temperature due to hydrogen bonding.

Predicted ¹H NMR Spectrum of this compound:

In the ¹H NMR spectrum of this compound, the signals corresponding to the methylene protons will be absent because the hydrogen atoms have been replaced by deuterium. Deuterium (²H) has a different gyromagnetic ratio and resonates at a much different frequency than protons (¹H), thus it is not observed in a standard ¹H NMR experiment. Consequently, the only signal expected in the ¹H NMR spectrum of fully deuterated this compound (on the carbon backbone) would be the singlet from the hydroxyl proton. This makes ¹H NMR a straightforward method to confirm successful deuteration.

¹³C NMR Spectrum of 2-Azidoethanol:

The ¹³C NMR spectrum of 2-Azidoethanol shows two signals corresponding to the two carbon atoms in the molecule.[1]

  • The carbon atom bonded to the electronegative oxygen atom (HO-C H₂-) is deshielded and appears at a downfield chemical shift of approximately 61.6 ppm.

  • The carbon atom attached to the azide group (N₃-C H₂-) is found at a more upfield position, around 53.7 ppm.

Predicted ¹³C NMR Spectrum of this compound:

The ¹³C NMR spectrum of this compound will also exhibit two signals, but with some key differences:

  • Isotope Shift: The chemical shifts of the deuterated carbons are expected to be slightly upfield (by about 0.2-0.3 ppm) compared to their protonated counterparts. This is a known isotope effect.

  • C-D Coupling: The signals for the deuterated carbons (HO-C D₂- and N₃-C D₂-) will appear as multiplets (typically a triplet of triplets or a more complex pattern) due to the coupling between the carbon-13 nucleus and the deuterium nuclei (which have a spin I=1). This is a definitive indicator of deuteration at a specific carbon position.

Experimental Protocols

General NMR Sample Preparation:

A sample of 2-Azidoethanol or this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is crucial and should be one that dissolves the sample well and does not have signals that overlap with the analyte signals.

¹H NMR Spectroscopy:

A standard one-dimensional ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. Key acquisition parameters include:

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: Typically 8 to 16 scans are sufficient for a good signal-to-noise ratio.

  • Relaxation Delay: A delay of 1-2 seconds between scans.

  • Spectral Width: A spectral width of approximately 10-15 ppm.

¹³C NMR Spectroscopy:

A one-dimensional ¹³C NMR spectrum is acquired, usually with proton decoupling to simplify the spectrum to single lines for each carbon.

  • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.

  • Relaxation Delay: A delay of 2-5 seconds.

  • Spectral Width: A spectral width of approximately 200-220 ppm.

Visualizing the Structural Differences and Experimental Workflow

The following diagrams illustrate the key structural differences between the two molecules and a typical experimental workflow for their NMR analysis.

cluster_0 2-Azidoethanol cluster_1 This compound H2C_1 H₂C H2C_2 H₂C H2C_1->H2C_2 OH_1 OH OH_1->H2C_1 N3_1 N₃ N3_1->H2C_2 D2C_1 D₂C D2C_2 D₂C D2C_1->D2C_2 OH_2 OH OH_2->D2C_1 N3_2 N₃ N3_2->D2C_2

Caption: Structural comparison of 2-Azidoethanol and this compound.

Start Sample Preparation (Dissolve in CDCl₃) NMR_Acquisition NMR Data Acquisition (¹H and ¹³C Spectra) Start->NMR_Acquisition Insert into Spectrometer Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Processing Raw Data (FID) Analysis Spectral Analysis (Peak Picking, Integration, Assignment) Processing->Analysis Comparison Comparative Analysis (Shift, Multiplicity, Integration) Analysis->Comparison Report Generate Report Comparison->Report

Caption: General workflow for NMR analysis.

Conclusion

The comparison of the NMR spectra of 2-Azidoethanol and its deuterated analog, this compound, highlights the profound impact of isotopic labeling on NMR data. For the ¹H NMR spectrum, the disappearance of signals corresponding to the deuterated positions provides a clear confirmation of successful isotopic enrichment. In the ¹³C NMR spectrum, the observation of characteristic multiplets and slight upfield shifts for the deuterated carbons serves as a definitive structural proof. This guide provides researchers with the fundamental knowledge to utilize NMR spectroscopy effectively for the characterization and differentiation of these important chemical probes.

References

A Comparative Guide to 2-Azidoethanol-d4 and Azido Sugars for Metabolic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of chemical biology, metabolic labeling has emerged as an indispensable tool for elucidating the intricate roles of biomolecules in living systems. The introduction of bioorthogonal chemical reporters, such as the azide (B81097) group, into cellular components allows for their visualization, identification, and functional characterization. While azido (B1232118) sugars like N-azidoacetylmannosamine (ManNAz) have been the workhorses for studying glycosylation, the exploration of novel, non-carbohydrate-based azido probes offers new avenues for investigating other metabolic pathways.

This guide provides a comparative overview of the well-established azido sugar, tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), and the novel, deuterated probe, 2-Azidoethanol-d4. As direct experimental data for this compound in metabolic labeling is not yet available in published literature, this comparison is based on the known metabolic fate of ethanolamine (B43304) and the established benefits of deuterium (B1214612) labeling. This guide aims to provide a forward-looking perspective on how this novel probe might perform and the unique advantages it could offer.

Data Presentation: A Comparative Analysis

The following table summarizes the key characteristics of Ac4ManNAz, a representative azido sugar, and the hypothesized attributes of this compound.

FeatureTetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)This compound (Hypothesized)
Target Biomolecules Sialoglycans on cell surface and secreted glycoproteins.[1]Primarily phosphatidylethanolamine (B1630911) (PE) and other phospholipids (B1166683) in cellular membranes.[2][3][4]
Metabolic Pathway Sialic acid biosynthetic pathway.[1]Phospholipid synthesis pathway (Kennedy pathway).[2][4]
Incorporation Efficiency Dependent on cell type and metabolic state; can be high with optimal concentrations.Potentially high due to the essential role of ethanolamine in phospholipid synthesis.[3]
Cytotoxicity Can exhibit cytotoxicity at high concentrations (>50 µM), potentially impacting cell proliferation and metabolism.[5]Expected to have low cytotoxicity, but this needs experimental validation.
Deuterium Labeling NoYes. The four deuterium atoms offer potential advantages.
Potential Advantages of Deuteration N/A- Enhanced Metabolic Stability: The C-D bond is stronger than the C-H bond, potentially reducing metabolic degradation of the probe. - Tracer for Mass Spectrometry: The deuterium mass shift allows for clear differentiation from endogenous molecules in mass spectrometry-based analyses. - Reduced Background in Raman Spectroscopy: The C-D bond vibration occurs in a silent region of the cellular Raman spectrum.
Bioorthogonal Handle AzideAzide

Visualizing the Metabolic Pathways and Experimental Workflow

To understand the journey of these probes from the cell culture medium to their final destination within the cell, we can visualize the experimental workflow and the specific metabolic pathways.

experimental_workflow cluster_labeling Metabolic Labeling cluster_detection Bioorthogonal Detection azido_probe Azido Probe (e.g., Ac4ManNAz or this compound) cells Live Cells azido_probe->cells Incubation labeled_cells Cells with Azide-labeled Biomolecules cells->labeled_cells Metabolic Incorporation click_reagent Click Chemistry Reagent (e.g., DBCO-Fluorophore) labeled_cells->click_reagent Click Reaction detection Detection & Analysis (Microscopy, Flow Cytometry, MS) click_reagent->detection

Figure 1: General experimental workflow for metabolic labeling and detection.

ac4mannaz_pathway Ac4ManNAz Ac4ManNAz ManNAz ManNAz Ac4ManNAz->ManNAz Esterases ManNAz_6P ManNAz-6-P ManNAz->ManNAz_6P SiaNAz SiaNAz ManNAz_6P->SiaNAz CMP_SiaNAz CMP-SiaNAz SiaNAz->CMP_SiaNAz CMP-Sia Synthetase Golgi Golgi Apparatus CMP_SiaNAz->Golgi Sialoglycoprotein Azide-labeled Sialoglycoprotein Golgi->Sialoglycoprotein Sialyltransferases

Figure 2: Metabolic pathway of Ac4ManNAz incorporation into sialoglycoproteins.

azidoethanol_pathway Azidoethanol_d4 This compound Azidoethanol_P Azidoethanol-d4-P Azidoethanol_d4->Azidoethanol_P Ethanolamine Kinase CDP_Azidoethanol CDP-Azidoethanol-d4 Azidoethanol_P->CDP_Azidoethanol CTP:Phosphoethanolamine Cytidylyltransferase PE Azide-labeled Phosphatidylethanolamine-d4 CDP_Azidoethanol->PE Diacylglycerol Diacylglycerol Diacylglycerol->PE CDP-ethanolamine: 1,2-diacylglycerol ethanolaminephosphotransferase

Figure 3: Hypothesized metabolic pathway of this compound incorporation into phospholipids.

Experimental Protocols

The following protocols provide a framework for comparing the metabolic labeling efficiency and potential cytotoxicity of Ac4ManNAz and this compound.

Protocol 1: Metabolic Labeling of Cultured Cells

Materials:

  • Mammalian cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Ac4ManNAz (stock solution in DMSO, e.g., 10 mM)

  • This compound (stock solution in DMSO or water, e.g., 10 mM)

  • Phosphate-buffered saline (PBS)

  • DBCO-functionalized fluorophore (e.g., DBCO-Alexa Fluor 488)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, glass-bottom dishes) and allow them to adhere overnight.

  • Metabolic Labeling:

    • Prepare fresh culture medium containing the desired final concentration of either Ac4ManNAz or this compound. A concentration range of 10-50 µM is a good starting point for Ac4ManNAz.[5] A similar range should be tested for this compound. Include a vehicle-only control (DMSO).

    • Remove the old medium and replace it with the probe-containing medium.

  • Incubation: Culture the cells for 24-72 hours to allow for metabolic incorporation.

  • Washing: Gently wash the cells three times with warm PBS to remove unincorporated probe.

  • Click Chemistry Reaction (Live-Cell Imaging):

    • Prepare a solution of the DBCO-fluorophore in serum-free medium (e.g., 5-20 µM).

    • Incubate the washed cells with the DBCO-fluorophore solution for 30-60 minutes at 37°C, protected from light.

    • Wash the cells three times with PBS.

  • Imaging and Analysis:

    • Image the cells using a fluorescence microscope with the appropriate filter set.

    • For quantitative analysis, harvest the cells and analyze the fluorescence intensity by flow cytometry.

Protocol 2: Western Blot Analysis of Labeled Proteins/Lipids

Materials:

  • Labeled cells from Protocol 1

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • DBCO-biotin

  • Streptavidin-HRP conjugate

  • SDS-PAGE gels and Western blotting apparatus

  • ECL detection reagents

Procedure:

  • Cell Lysis: Lyse the washed, labeled cells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Click Chemistry Reaction:

    • To a normalized amount of protein lysate, add the DBCO-biotin probe.

    • Allow the reaction to proceed for 1-2 hours at room temperature.

  • SDS-PAGE and Western Blotting:

    • Separate the biotinylated proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with a streptavidin-HRP conjugate.

  • Detection: Detect the biotinylated proteins using an ECL substrate and an imaging system.

Concluding Remarks

The established utility of azido sugars like Ac4ManNAz in metabolic glycoengineering is undeniable, providing profound insights into the world of glycobiology. However, the development of novel probes is essential for expanding the scope of metabolic labeling to other classes of biomolecules.

This compound represents a promising, albeit currently unvalidated, tool for the specific labeling of phospholipids. Its simple structure suggests a more direct metabolic pathway compared to complex azido sugars, and the presence of deuterium offers significant advantages for advanced analytical techniques. The direct comparison presented in this guide, while partially hypothetical, is intended to stimulate further research into this and other novel metabolic probes. Experimental validation of the performance, cytotoxicity, and metabolic fate of this compound is a critical next step in realizing its potential as a valuable addition to the chemical biologist's toolkit.

References

A Comparative Guide to the Validation of 2-Azidoethanol-d4 Incorporation by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for validating the incorporation of 2-Azidoethanol-d4, a deuterated, azide-containing chemical reporter, into proteins for mass spectrometry-based proteomics. We will compare its hypothetical validation workflow with established metabolic labeling techniques, namely Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Azidohomoalanine (AHA) labeling. This document offers supporting experimental principles and detailed protocols to aid researchers in designing robust validation studies for novel chemical probes.

Introduction to Metabolic Labeling for Quantitative Proteomics

Metabolic labeling is a powerful technique for studying protein synthesis, turnover, and post-translational modifications. By introducing molecules with unique properties—such as stable isotopes or bioorthogonal functional groups—into cellular metabolism, researchers can tag and subsequently identify, quantify, or isolate proteins of interest. The validation of the incorporation of any new labeling reagent is critical to ensure that it is efficiently and specifically integrated into target biomolecules without causing significant cellular perturbation.

This compound is a bifunctional molecule featuring an azide (B81097) group for bioorthogonal "click" chemistry and a deuterium (B1214612) label for mass-based detection. The azide allows for the selective attachment of reporter tags (e.g., biotin (B1667282) for enrichment or fluorophores for imaging), while the four deuterium atoms provide a +4 Da mass shift in mass spectrometry, enabling differentiation from unlabeled counterparts.

Comparative Overview of Labeling Strategies

Here, we compare the principles of this compound with two widely used metabolic labeling methods: SILAC and AHA labeling.

FeatureThis compound (Hypothetical)SILAC (Stable Isotope Labeling by Amino acids in Cell culture)AHA (Azidohomoalanine) Labeling
Label Type Deuterated Azido-alkaneHeavy Isotope-Labeled Amino Acids (e.g., ¹³C₆-Arg, ¹³C₆¹⁵N₄-Arg)Azide-Containing Methionine Analog
Incorporation Hypothetically via post-translational modification on amino acid side chains (e.g., serine, threonine). This is a speculative pathway that requires experimental validation.During protein synthesis as analogs of natural amino acids.During protein synthesis as an analog of methionine.[1]
Detection Mass shift of +4 Da (from d4) and a further shift from the azidoethanol moiety.Distinct mass shift depending on the heavy amino acid used (e.g., +6 Da for ¹³C₆-Arg).[2]Presence of the azide group, which itself causes a mass shift.
Quantification Relative quantification by comparing the peak intensities of labeled and unlabeled peptides in MS1 scans.Relative quantification by comparing the intensity of "light" and "heavy" peptide pairs in MS1 scans.[2]Primarily for enrichment and identification of newly synthesized proteins. Quantitative versions (e.g., QuaNCAT, HILAQ) combine it with stable isotopes.
Enrichment Yes, via click chemistry reaction of the azide group with a biotin-alkyne probe.No, enrichment is not an inherent feature of the SILAC label itself.Yes, via click chemistry reaction of the azide group with a biotin-alkyne probe.[1]
Primary Use Case Potentially for activity-based protein profiling or identifying targets of specific metabolic pathways.Global quantitative analysis of proteome changes between two or more cell populations.Pulse-labeling and enrichment of newly synthesized proteins to study proteome dynamics.[3]

Experimental Workflows and Validation Protocols

Robust validation of any labeling strategy is essential. Below are detailed experimental workflows for SILAC and AHA, followed by a proposed validation protocol for this compound.

Diagram: SILAC Experimental Workflow

SILAC_Workflow cluster_cell_culture Cell Culture node_light Control Cells (Light Medium, e.g., Arg-0) node_mix Mix Cell Populations (1:1 ratio) node_light->node_mix node_heavy Treated Cells (Heavy Medium, e.g., Arg-6) node_heavy->node_mix node_lysis Cell Lysis & Protein Extraction node_mix->node_lysis node_digest Protein Digestion (e.g., Trypsin) node_lysis->node_digest node_lcms LC-MS/MS Analysis node_digest->node_lcms node_data Data Analysis (Quantify Light/Heavy Peptide Ratios) node_lcms->node_data

Caption: Workflow for quantitative proteomics using SILAC.

Experimental Protocol: SILAC Labeling
  • Cell Culture: Culture two populations of cells in parallel. One population is grown in "light" SILAC medium containing natural amino acids (e.g., L-arginine), while the other is grown in "heavy" SILAC medium where a specific amino acid is replaced with its stable isotope-labeled counterpart (e.g., ¹³C₆-L-arginine).

  • Label Incorporation: Allow cells to grow for at least five passages to ensure complete incorporation of the labeled amino acids into the proteome.

  • Experimental Treatment: Apply the experimental treatment to the "heavy" labeled cells while the "light" cells serve as a control.

  • Cell Harvesting and Mixing: Harvest both cell populations and mix them in a 1:1 ratio based on cell count or total protein amount.

  • Protein Extraction and Digestion: Lyse the mixed cell population and extract the total proteome. Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify peptides and quantify the relative abundance of "light" and "heavy" peptide pairs in the MS1 spectra to determine changes in protein expression.

Diagram: AHA Labeling and Enrichment Workflow

AHA_Workflow node_culture Cell Culture node_aha Pulse with AHA (Methionine-free medium) node_culture->node_aha node_lysis Cell Lysis & Protein Extraction node_aha->node_lysis node_click Click Chemistry (Add Biotin-Alkyne) node_lysis->node_click node_enrich Enrichment (Streptavidin Affinity Purification) node_click->node_enrich node_digest On-Bead Digestion (Trypsin) node_enrich->node_digest node_lcms LC-MS/MS Analysis node_digest->node_lcms node_data Identify Newly Synthesized Proteins node_lcms->node_data

Caption: Workflow for identifying newly synthesized proteins with AHA.

Experimental Protocol: AHA Labeling
  • Cell Culture: Grow cells in standard medium.

  • AHA Pulse: Replace the standard medium with methionine-free medium supplemented with AHA for a defined period (the "pulse") to label newly synthesized proteins.

  • Cell Lysis: Harvest the cells and lyse them to extract the total proteome.

  • Click Chemistry: Perform a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reaction by adding an alkyne-biotin tag to covalently link biotin to the AHA-containing proteins.

  • Enrichment: Use streptavidin-coated beads to capture the biotin-tagged proteins, thus enriching for the newly synthesized proteome.

  • Digestion: Wash the beads to remove non-specifically bound proteins and perform an on-bead tryptic digestion to release the peptides.

  • LC-MS/MS Analysis: Analyze the eluted peptides by LC-MS/MS.

  • Data Analysis: Identify the proteins present in the enriched sample.

Proposed Validation Workflow for this compound

The validation of this compound incorporation requires a multi-step process to confirm its uptake, incorporation into proteins, and suitability for downstream applications.

Diagram: this compound Validation Workflow

Azidoethanol_Validation cluster_validation Validation Steps node_toxicity 1. Cytotoxicity Assay (Determine optimal concentration) node_labeling 2. Metabolic Labeling (Incubate cells with this compound) node_toxicity->node_labeling node_enrichment 3. Enrichment & Western Blot (Click biotin, enrich, probe with Streptavidin-HRP) node_labeling->node_enrichment node_ms 4. Mass Spectrometry Analysis (Identify labeled peptides by mass shift) node_enrichment->node_ms

Caption: Key steps for validating this compound incorporation.

Proposed Experimental Protocol for Validation
  • Determine Optimal Concentration and Cytotoxicity:

    • Culture cells in the presence of a range of this compound concentrations (e.g., 1 µM to 500 µM).

    • Perform a cell viability assay (e.g., MTT or trypan blue exclusion) after 24-48 hours to determine the highest concentration that does not significantly impact cell health.

  • Confirm Protein Incorporation by Western Blot:

    • Label cells with the optimal concentration of this compound.

    • Lyse the cells and perform a click reaction with a biotin-alkyne probe.

    • Separate the proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with streptavidin-HRP to visualize biotinylated (i.e., labeled) proteins. A successful labeling will result in a smear of bands, indicating incorporation into multiple proteins.

  • Mass Spectrometry Analysis for Site-Specific Validation:

    • Label cells with this compound. For a control, have an unlabeled cell population.

    • Extract and digest the proteome into peptides.

    • Analyze the peptide mixture by high-resolution LC-MS/MS.

    • In your database search, specify a variable modification corresponding to the mass of the this compound adduct on potential amino acid residues (e.g., serine, threonine). The modification will have a mass shift corresponding to the 2-Azidoethanol moiety plus the 4 Da from the deuterium atoms.

    • Manually inspect the MS/MS spectra of identified peptides to confirm that the fragmentation pattern supports the presence and location of the modification.

  • Validation of Enrichment:

    • After labeling and performing the click reaction with biotin-alkyne, enrich the labeled proteins using streptavidin beads.

    • Digest the enriched proteins and analyze by LC-MS/MS.

    • Compare the identified proteins with a sample that did not undergo enrichment to confirm the specificity of the pull-down.

Quantitative Data Presentation (Hypothetical)

The following tables present hypothetical data that would be generated during a validation study for this compound, comparing it to AHA labeling.

Table 1: Cytotoxicity of Labeling Reagents

ConcentrationThis compound (% Viability)AHA (% Viability)
10 µM99 ± 2%98 ± 3%
50 µM97 ± 3%95 ± 4%
100 µM95 ± 4%91 ± 5%
250 µM88 ± 5%82 ± 6%
500 µM75 ± 7%68 ± 8%

Data are presented as mean ± standard deviation.

Table 2: Mass Spectrometry Identification Summary

SampleTotal Proteins IdentifiedLabeled Proteins Identified% Labeled Proteome Coverage
This compound
Whole Proteome250035014%
Enriched80075094%
AHA
Whole Proteome260090035%
Enriched1500140093%

This hypothetical data suggests that AHA, being a direct amino acid analog, may have a higher incorporation rate into the proteome compared to the speculative post-translational modification pathway of this compound.

Conclusion

The validation of a novel chemical probe like this compound is a rigorous process that requires systematic confirmation of its biocompatibility, incorporation, and utility for mass spectrometry. While SILAC provides a gold standard for global proteome quantification and AHA is highly effective for enriching newly synthesized proteins, this compound offers a unique combination of a bioorthogonal handle and a stable isotope tag.

The experimental workflows and protocols provided in this guide offer a framework for researchers to validate the incorporation of this compound. It is critical to note that the metabolic incorporation pathway of 2-Azidoethanol into proteins is currently speculative and requires thorough experimental elucidation. A successful validation would involve demonstrating minimal cytotoxicity, confirming protein labeling via Western blot, and identifying specific modification sites through high-resolution mass spectrometry, thereby paving the way for its application in advanced proteomics research.

References

A Head-to-Head Comparison: Efficiency of CuAAC vs. SPAAC for 2-Azidoethanol-d4 Ligation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a critical decision in experimental design. This guide provides an objective comparison of these two powerful "click chemistry" reactions for the ligation of the small, hydrophilic azide (B81097), 2-Azidoethanol-d4. While direct comparative data for this specific isotopically labeled compound is limited, this guide leverages experimental data from its non-deuterated analogue, 2-azidoethanol (B47996), and other structurally similar small molecules to provide a comprehensive overview of their respective efficiencies, protocols, and ideal use cases.

The azide group in this compound serves as a versatile chemical handle for bioconjugation. Both CuAAC and SPAAC forge a stable triazole linkage, yet they diverge significantly in their reaction kinetics, required reagents, and biocompatibility, making the selection between them highly dependent on the specific application.

At a Glance: CuAAC vs. SPAAC

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Biocompatibility Lower, due to copper cytotoxicity.[1][2][3]High, catalyst-free nature makes it suitable for live cells and in vivo systems.[1][3][4]
Reaction Kinetics Very fast, with rate acceleration of 10⁷ to 10⁸ over uncatalyzed reactions.[5][6]Generally slower than CuAAC, but can be very fast with optimized cyclooctynes.[7][8][9]
Reactants Terminal AlkyneStrained Cyclooctyne (B158145) (e.g., DBCO, BCN)
Reactant Stability Terminal alkynes are generally stable and straightforward to synthesize.[6]Strained cyclooctynes can be more complex to synthesize and some may have limited stability.[6]
Side Reactions Copper can generate reactive oxygen species (ROS), potentially damaging biomolecules.[1][2]Some cyclooctynes can react with thiols, leading to off-target labeling.[1][10]
Cost Reagents such as terminal alkynes, copper salts, and ligands are generally more affordable.[1]Strained cyclooctynes are typically more expensive.[1]

Performance Comparison: Reaction Efficiency and Kinetics

Quantitative kinetic data allows for a direct comparison of the two ligation methods. The efficiency of SPAAC is highly dependent on the choice of cyclooctyne. For small azides like 2-azidoethanol, the reaction rates can vary significantly.

A study investigating the reaction kinetics of 2-azidoethanol with different cyclooctynes demonstrated this variability. For instance, the second-order rate constant for the reaction of 2-azidoethanol with bicyclononyne (BCN) was found to be significantly different from that with a dibenzocyclooctyne derivative (ADIBO).[11]

In a comparative proteomics study, CuAAC was shown to have a higher labeling efficiency for azido-modified glycoproteins compared to SPAAC.[10][12] The CuAAC approach identified 229 putative O-GlcNAc modified proteins, whereas the SPAAC method identified 188 proteins from the same cell lysates.[10][12] This suggests that for in vitro applications where biocompatibility is not the primary concern, CuAAC may provide a more thorough labeling.[1]

Table 1: Quantitative Comparison of CuAAC and SPAAC

ParameterCuAAC with Terminal AlkynesSPAAC with Cyclooctynes
Second-Order Rate Constant (M⁻¹s⁻¹) ~10² - 10⁴ (with ligand acceleration)0.012 - 0.90 (with 2-azidoethanol and BCN/ADIBO respectively)[11]
Typical Reaction Time Minutes to a few hours.[13][14]Can range from minutes to several hours depending on the cyclooctyne.[1][15]
Typical Yield Generally high to quantitative under optimized conditions.[1][3][13]Can achieve high to quantitative yields.[1]
Identified Proteins (Proteomics) 229 (in a comparative study)[10][12]188 (in a comparative study)[10][12]

Note: Reaction rates and yields are highly dependent on the specific reactants, solvent, temperature, and for CuAAC, the catalyst and ligand system used.

Reaction Mechanisms and Experimental Workflows

The fundamental difference between CuAAC and SPAAC lies in their reaction mechanisms, which dictates their respective experimental workflows.

CuAAC_Mechanism cluster_CuAAC CuAAC Mechanism Azide Azide Triazole_Product Triazole_Product Azide->Triazole_Product Terminal_Alkyne Terminal_Alkyne Cu_Acetylide Cu_Acetylide Terminal_Alkyne->Cu_Acetylide + Cu(I) Cu(I)_Catalyst Cu(I)_Catalyst Cu(I)_Catalyst->Terminal_Alkyne Cu_Acetylide->Triazole_Product + Azide

A simplified representation of the CuAAC reaction mechanism.

SPAAC_Mechanism cluster_SPAAC SPAAC Mechanism Azide Azide Transition_State Transition_State Azide->Transition_State Strained_Cyclooctyne Strained_Cyclooctyne Strained_Cyclooctyne->Transition_State Triazole_Product Triazole_Product Transition_State->Triazole_Product [3+2] Cycloaddition

The catalyst-free mechanism of the SPAAC reaction.

The following diagram illustrates a typical experimental workflow for a bioconjugation experiment using either CuAAC or SPAAC.

Experimental_Workflow cluster_workflow General Ligation Workflow Start Prepare Reactants Prepare_Azide This compound in buffer Start->Prepare_Azide Prepare_Alkyne Alkyne-functionalized molecule in buffer Start->Prepare_Alkyne Reaction_Setup Combine Reactants Prepare_Azide->Reaction_Setup Prepare_Alkyne->Reaction_Setup CuAAC_Step Add Cu(I) source (e.g., CuSO₄ + NaAsc) and Ligand Reaction_Setup->CuAAC_Step CuAAC SPAAC_Step Directly mix with Strained Cyclooctyne Reaction_Setup->SPAAC_Step SPAAC Incubation Incubate at RT (Time varies) CuAAC_Step->Incubation SPAAC_Step->Incubation Analysis Purification & Analysis (HPLC, MS) Incubation->Analysis

A generalized workflow for bioconjugation experiments.

Experimental Protocols

Below are representative protocols for CuAAC and SPAAC reactions with a small molecule azide like this compound. These are general guidelines and may require optimization for specific applications.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted from established methods for bioconjugation.[14][16]

Materials:

  • This compound

  • Alkyne-functionalized molecule (e.g., fluorescent dye, biotin)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270) (NaAsc)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of this compound in the reaction buffer.

    • Prepare stock solutions of the alkyne-functionalized molecule, CuSO₄, sodium ascorbate, and THPTA in a suitable solvent (e.g., water or DMSO).

  • Reaction Assembly:

    • In a microcentrifuge tube, combine the this compound solution and the alkyne-functionalized molecule. A slight excess of one reactant may be used to drive the reaction to completion.

    • Prepare a fresh premix of CuSO₄ and THPTA (a 1:5 molar ratio is common) and add it to the reaction mixture.[14][16]

    • Initiate the reaction by adding the sodium ascorbate solution. The final concentration of copper is typically in the range of 50-250 µM.[14]

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by HPLC or mass spectrometry.

  • Purification:

    • Purify the product using an appropriate method such as HPLC or size-exclusion chromatography to remove the catalyst and excess reagents.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is a general guideline based on established procedures for catalyst-free click chemistry.[1]

Materials:

  • This compound

  • Cyclooctyne-functionalized molecule (e.g., DBCO, BCN, or DIFO derivatives)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4) or organic solvent.

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of this compound in the reaction buffer.

    • Prepare a stock solution of the cyclooctyne-functionalized molecule in a compatible solvent (e.g., DMSO).

  • Reaction Assembly:

    • In a microcentrifuge tube, combine the this compound solution with the cyclooctyne-functionalized molecule. The reaction is often performed with a slight excess of the cyclooctyne reagent.

  • Incubation:

    • Incubate the reaction at room temperature. Reaction times can vary from under an hour to overnight, depending on the reactivity of the chosen cyclooctyne.[1][15] The progress can be monitored by techniques such as HPLC or mass spectrometry.

  • Purification:

    • Purify the product using an appropriate method such as HPLC or size-exclusion chromatography to remove any unreacted starting materials.

Conclusion

Both CuAAC and SPAAC are highly effective methods for the ligation of this compound. The optimal choice is dictated by the specific experimental context.

  • CuAAC is a robust, cost-effective, and often faster option for in vitro applications where maximizing labeling efficiency is the primary goal and potential cytotoxicity from the copper catalyst can be managed.[1][10]

  • SPAAC is the unequivocal choice for applications involving live cells or in vivo systems where biocompatibility is paramount.[1][4] The selection of the cyclooctyne is critical and will significantly impact the reaction kinetics.

Researchers should carefully weigh the trade-offs between reaction speed, biocompatibility, cost, and the synthetic accessibility of the alkyne partner when designing their experiments with this compound.

References

A Tale of Two Azides: GalNAz vs. 2-Azidoethanol-d4 in Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise chemical tools chosen can define the success of an experiment. In the realm of bioorthogonal chemistry, azide-functionalized molecules are indispensable. This guide provides a comprehensive comparison of two such molecules: N-azidoacetylgalactosamine (GalNAz) and 2-Azidoethanol-d4. While both contain the versatile azide (B81097) group, their applications diverge significantly, precluding a direct comparison of labeling efficiency for the same biological process. This guide will elucidate their distinct roles, supported by experimental data and detailed protocols, to empower researchers in selecting the appropriate tool for their scientific questions.

At a Glance: Key Differences

FeatureGalNAz (N-azidoacetylgalactosamine)This compound
Primary Application Metabolic labeling of glycoproteins (glycoengineering)Internal standard in mass spectrometry
Mechanism of Action Incorporated into nascent glycans by cellular metabolic pathwaysCo-extracted with analyte; provides a reference signal for quantification
Typical Workflow Cell culture incubation, lysis, click chemistry, analysisSpiked into biological samples, extraction, LC-MS/MS analysis
Data Output Identification and quantification of glycosylated proteinsPrecise quantification of a specific, non-deuterated analyte
"Labeling Efficiency" Refers to the extent of incorporation into the glycoproteomeNot applicable in this context

GalNAz: A Tool for Metabolic Glycoengineering

GalNAz is a powerful chemical reporter for studying O-linked glycosylation, a critical post-translational modification. Its peracetylated form, Ac4GalNAz, is cell-permeable and is metabolically incorporated into glycoproteins.[1] Once inside the cell, the acetyl groups are removed, and GalNAz enters the hexosamine salvage pathway to be converted into UDP-GalNAz. This azido-sugar is then used by glycosyltransferases to modify proteins. The incorporated azide serves as a bioorthogonal handle for subsequent detection and analysis via click chemistry.

Quantitative Analysis of GalNAz Labeling

The efficiency of GalNAz labeling can be assessed by various methods, including flow cytometry and mass spectrometry. Flow cytometry can quantify the overall cell-surface presentation of azide-labeled glycans, while mass spectrometry provides site-specific identification and quantification of glycosylated proteins.

Table 1: Representative Flow Cytometry Data for GalNAz Labeling

Cell LineAc4GalNAz Concentration (µM)Treatment Time (h)Mean Fluorescence Intensity (Arbitrary Units)
K-5623481500 ± 120
HEK293T20048850 ± 75
HeLa1000482100 ± 180

Data are representative and compiled from literature.[2] Actual values will vary depending on experimental conditions.

Table 2: Mass Spectrometry-Based Quantification of GalNAz-Labeled Glycoproteins

Cell LineTreatmentNumber of Identified N-glycosylation SitesNumber of Identified N-glycosylated Proteins
Rice Seedlings200 µM GalNAz403673
Statin-treated cellsGalNAzDown-regulation of many N-glycosylation sites observedSeveral proteins in Alzheimer's disease pathway affected

This table summarizes findings from mass spectrometry-based proteomics studies.[3][4]

Experimental Protocol: Metabolic Labeling of Glycoproteins with GalNAz

This protocol describes a general procedure for labeling glycoproteins in cultured cells using Ac4GalNAz followed by detection using click chemistry.

Materials:

  • Ac4GalNAz

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Alkyne-functionalized probe (e.g., alkyne-biotin, alkyne-fluorophore)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Copper-chelating ligand (e.g., THPTA)

  • Reducing agent (e.g., sodium ascorbate)

  • Protein quantitation assay (e.g., BCA)

  • SDS-PAGE gels and Western blotting reagents or mass spectrometer

Procedure:

  • Cell Culture and Labeling:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Prepare a stock solution of Ac4GalNAz in DMSO.

    • Dilute the Ac4GalNAz stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 25-100 µM).

    • Replace the existing medium with the Ac4GalNAz-containing medium and incubate for 24-72 hours.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and incubate on ice for 20 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

    • Determine the protein concentration of the lysate.

  • Click Chemistry Reaction:

    • In a microcentrifuge tube, combine the protein lysate (e.g., 50 µg), the alkyne probe, CuSO4, the copper-chelating ligand, and freshly prepared sodium ascorbate.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent probe.

  • Analysis:

    • For Western blot analysis, add SDS-PAGE loading buffer to the reaction mixture, boil, and run on a polyacrylamide gel. Transfer to a membrane and probe with streptavidin-HRP (for biotin-alkyne) or image directly (for fluorescent alkyne).

    • For mass spectrometry analysis, proceed with sample preparation protocols for proteomics, such as protein precipitation, digestion, and peptide enrichment (if using an affinity tag like biotin).

GalNAz_Metabolic_Labeling_Workflow cluster_glycosylation Glycosylation Ac4GalNAz Ac4GalNAz (Cell Permeable) Cell Cell Ac4GalNAz->Cell Deacetylation Deacetylation (Esterases) Cell->Deacetylation Uptake GalNAz GalNAz Deacetylation->GalNAz HexosamineSalvage Hexosamine Salvage Pathway GalNAz->HexosamineSalvage UDP_GalNAz UDP-GalNAz HexosamineSalvage->UDP_GalNAz Glycosyltransferases Glycosyltransferases UDP_GalNAz->Glycosyltransferases Glycoprotein Azide-Labeled Glycoprotein Glycosyltransferases->Glycoprotein Protein Protein Protein->Glycosyltransferases ClickChemistry Click Chemistry (+ Alkyne Probe) Glycoprotein->ClickChemistry Analysis Analysis (WB, MS, Imaging) ClickChemistry->Analysis

Metabolic labeling workflow with GalNAz.

This compound: An Internal Standard for Quantitative Mass Spectrometry

In contrast to GalNAz, 2-Azidoethanol is a small, bifunctional molecule used in chemical synthesis and bioconjugation. The deuterated form, this compound, serves a highly specific and critical role in analytical chemistry, particularly in quantitative mass spectrometry. It is used as an internal standard to improve the accuracy and precision of measurements.[5][6]

Internal standards are compounds that are chemically similar to the analyte of interest but have a different mass due to isotopic labeling.[7] They are added in a known amount to samples before processing. By comparing the mass spectrometer signal of the analyte to that of the internal standard, variations in sample preparation, injection volume, and instrument response can be corrected for, leading to more reliable quantification.

The use of a deuterated standard like this compound is advantageous because its chemical and physical properties are nearly identical to its non-deuterated counterpart, ensuring it behaves similarly during extraction and chromatography. The mass difference allows the mass spectrometer to distinguish between the analyte and the standard.

Experimental Protocol: Use of this compound as an Internal Standard

This protocol outlines the general steps for using a deuterated internal standard in a quantitative mass spectrometry workflow.

Materials:

  • Analyte of interest (e.g., a drug or metabolite)

  • This compound (or another appropriate deuterated internal standard)

  • Biological matrix (e.g., plasma, urine, cell lysate)

  • Extraction solvent

  • LC-MS/MS system

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the analyte and the internal standard (this compound) at a known concentration.

    • Create a series of calibration standards by spiking known amounts of the analyte into the biological matrix.

    • Add a constant, known amount of the internal standard to each calibration standard and to the unknown samples.

  • Sample Extraction:

    • Perform a liquid-liquid or solid-phase extraction to isolate the analyte and internal standard from the biological matrix.

  • LC-MS/MS Analysis:

    • Inject the extracted samples onto the LC-MS/MS system.

    • Develop a chromatographic method to separate the analyte from other matrix components.

    • Optimize the mass spectrometer to detect the specific mass-to-charge (m/z) transitions for both the analyte and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard in each sample.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Generate a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Mass_Spec_Workflow cluster_sample_prep Sample Preparation Sample Biological Sample (Analyte) Spike Spike IS into Sample Sample->Spike IS This compound (Internal Standard) IS->Spike Extraction Extraction Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Acquisition (Analyte & IS Signals) LCMS->Data Quant Quantification (Analyte/IS Ratio) Data->Quant

Workflow for quantitative mass spectrometry using an internal standard.

Conclusion

GalNAz and this compound are both valuable chemical tools that leverage the reactivity of the azide group, yet they serve distinct and non-overlapping purposes in scientific research. GalNAz is a metabolic label that enables the study of glycosylation, providing insights into the roles of glycoproteins in health and disease. In contrast, this compound is an analytical tool, an internal standard that ensures the accuracy and reliability of quantitative mass spectrometry measurements. A direct comparison of their "labeling efficiency" is therefore not meaningful. Understanding the specific applications and methodologies for each compound is crucial for their effective use in advancing biomedical research and drug development.

References

The Isotope Effect in Action: A Comparative Guide to 2-Azidoethanol-d4 and 2-Azidoethanol in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a compound is paramount. The strategic replacement of hydrogen with its heavier isotope, deuterium, has emerged as a powerful tool to enhance the metabolic stability of drug candidates. This guide provides a comprehensive comparison of 2-Azidoethanol and its deuterated analog, 2-Azidoethanol-d4, offering insights into the expected isotope effects on its metabolism, supported by established principles and detailed experimental protocols.

The core principle behind the use of deuterated compounds lies in the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step can be significantly slowed down when a C-D bond is present at that position. For 2-Azidoethanol, a primary alcohol, the initial and often rate-limiting step in its metabolism is the oxidation of the carbon atom attached to the hydroxyl group.

Quantitative Data Summary: A Comparative Projection

While direct, head-to-head experimental data for 2-Azidoethanol versus this compound is not extensively available in public literature, we can project the anticipated improvements in metabolic stability based on well-documented studies of similar small molecules, such as ethanol. The following tables summarize the expected outcomes from in vitro and in vivo metabolic studies.

Table 1: Projected In Vitro Metabolic Stability in Human Liver Microsomes

Parameter2-AzidoethanolThis compoundProjected Fold Improvement
Half-Life (t½, min) 3090~3x
Intrinsic Clearance (CLint, µL/min/mg protein) 5016.7~3x

Table 2: Projected In Vivo Pharmacokinetic Parameters in Rats (Oral Administration)

Parameter2-AzidoethanolThis compoundProjected Fold Improvement/Change
Maximum Concentration (Cmax, ng/mL) 100250~2.5x Increase
Time to Maximum Concentration (Tmax, h) 0.50.5No Significant Change
Area Under the Curve (AUC, ng·h/mL) 4001600~4x Increase
Elimination Half-Life (t½, h) 26~3x Increase
Oral Bioavailability (%) 4070~1.75x Increase

These projected data highlight the significant potential of deuteration to improve the metabolic profile of 2-Azidoethanol, leading to a longer half-life, increased systemic exposure, and enhanced bioavailability.

Visualizing the Metabolic Pathway and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict the primary metabolic pathway of 2-Azidoethanol and a typical experimental workflow for a comparative metabolic stability study.

cluster_pathway Projected Metabolic Pathway of 2-Azidoethanol 2-Azidoethanol 2-Azidoethanol 2-Azidoacetaldehyde 2-Azidoacetaldehyde 2-Azidoethanol->2-Azidoacetaldehyde Alcohol Dehydrogenase (ADH) / CYP450 (Rate-limiting step affected by deuteration) Glucuronide Conjugate Glucuronide Conjugate 2-Azidoethanol->Glucuronide Conjugate UDP-Glucuronosyltransferase (UGT) 2-Azidoacetic acid 2-Azidoacetic acid 2-Azidoacetaldehyde->2-Azidoacetic acid Aldehyde Dehydrogenase (ALDH)

Caption: Projected metabolic pathway of 2-Azidoethanol.

cluster_workflow In Vitro Metabolic Stability Workflow Start Start Prepare Microsomes Prepare Liver Microsomes (Human, Rat, etc.) Start->Prepare Microsomes Add Compounds Add 2-Azidoethanol and this compound Prepare Microsomes->Add Compounds Incubate Incubate at 37°C with NADPH regenerating system Add Compounds->Incubate Time Points Sample at multiple time points (e.g., 0, 15, 30, 60 min) Incubate->Time Points Quench Reaction Quench reaction with ice-cold acetonitrile (B52724) Time Points->Quench Reaction Analyze Analyze samples by LC-MS/MS Quench Reaction->Analyze Calculate Calculate Half-Life (t½) and Intrinsic Clearance (CLint) Analyze->Calculate Compare Compare Stability Calculate->Compare

Caption: In Vitro Metabolic Stability Workflow.

Detailed Experimental Protocols

To enable researchers to conduct their own comparative studies, the following are detailed protocols for in vitro and in vivo experiments.

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of 2-Azidoethanol and this compound in human liver microsomes.

Materials:

  • 2-Azidoethanol and this compound

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • 0.1 M Phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound)

  • 96-well plates

  • Incubator shaker set to 37°C

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare stock solutions of 2-Azidoethanol and this compound (e.g., 10 mM in DMSO).

    • Dilute the stock solutions to a working concentration (e.g., 100 µM in phosphate buffer).

    • On ice, prepare a master mix containing human liver microsomes (final concentration 0.5 mg/mL) and the NADPH regenerating system in phosphate buffer.

  • Incubation:

    • Pre-warm the 96-well plate containing the master mix at 37°C for 5 minutes.

    • Initiate the reaction by adding the working solutions of 2-Azidoethanol and this compound to their respective wells to achieve a final substrate concentration of 1 µM.

    • Incubate the plate at 37°C with constant shaking.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 50 µL) from each well.

    • Immediately quench the reaction by adding the aliquot to a separate 96-well plate containing a fixed volume (e.g., 150 µL) of ice-cold acetonitrile with the internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine and compare the pharmacokinetic profiles of 2-Azidoethanol and this compound following oral administration to rats.

Materials:

  • 2-Azidoethanol and this compound

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)

  • Oral gavage needles

  • Blood collection tubes (e.g., containing K2EDTA as an anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Preparation and Dosing:

    • Acclimate the rats for at least one week before the study.

    • Fast the rats overnight (with access to water) before dosing.

    • Prepare dosing solutions of 2-Azidoethanol and this compound in the vehicle at the desired concentration.

    • Administer a single oral dose (e.g., 10 mg/kg) to each rat via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

    • Collect the blood into tubes containing an anticoagulant.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of 2-Azidoethanol and this compound in rat plasma.

    • Analyze the plasma samples to determine the drug concentration at each time point.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data.

    • Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t½.

    • Compare the pharmacokinetic parameters of 2-Azidoethanol and this compound.

By following these protocols, researchers can effectively evaluate the impact of deuteration on the metabolic stability and pharmacokinetic profile of 2-Azidoethanol, providing valuable data to guide further drug development efforts.

Navigating the Landscape of Quantitative Metabolic Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A note to our readers: This guide was initially intended to focus on the quantification of metabolic labeling with 2-Azidoethanol-d4. However, a comprehensive review of the scientific literature and available technical documentation has revealed a lack of published evidence for the use of this compound as a metabolic labeling agent. Therefore, to provide our audience of researchers, scientists, and drug development professionals with a valuable and accurate resource, this guide will instead offer a comparative analysis of established and validated methods for quantitative metabolic labeling. We will explore two principal strategies: labeling with deuterated compounds and labeling with azide-containing bioorthogonal reporters. This guide will provide the objective comparisons and supporting experimental frameworks that are crucial for making informed decisions in your research.

Introduction to Quantitative Metabolic Labeling

Metabolic labeling is a powerful technique for tracking the synthesis and turnover of biomolecules in living cells and organisms. By introducing molecules containing isotopic or bioorthogonal reporters, researchers can tag and subsequently analyze newly synthesized proteins, glycans, lipids, and nucleic acids. When combined with quantitative techniques, typically mass spectrometry, this approach provides invaluable insights into the dynamics of cellular processes in response to various stimuli or in disease states.

The ideal metabolic labeling reagent should be:

  • Readily taken up by cells.

  • Efficiently incorporated into the target biomolecule.

  • Non-toxic and minimally perturbing to cellular processes.

  • Amenable to sensitive and specific detection and quantification.

This guide will compare two major classes of reagents that fulfill these criteria in different ways: deuterated molecules for direct mass shift-based quantification, and azide-containing molecules for bioorthogonal ligation and subsequent analysis.

Comparison of Quantitative Metabolic Labeling Strategies

For a clear comparison, we will focus on well-established examples from each category: Deuterated Amino Acids (as part of the SILAC, or Stable Isotope Labeling by Amino Acids in Cell Culture, methodology) and Azido-Sugars (for glycan labeling).

FeatureDeuterated Amino Acid Labeling (e.g., d4-Lysine in SILAC)Azido-Sugar Labeling (e.g., Ac4ManNAz)
Principle of Labeling Metabolic incorporation of an amino acid containing stable heavy isotopes (e.g., Deuterium, 13C, 15N).Metabolic conversion of an azido-sugar precursor and its incorporation into glycans.
Detection Method Direct detection of the mass shift in peptides by mass spectrometry.Indirect detection via bioorthogonal click chemistry with an alkyne-bearing reporter tag (e.g., biotin, fluorophore).
Quantification Relative quantification by comparing the peak intensities of "light" (unlabeled) and "heavy" (labeled) peptide pairs in the mass spectrometer.Quantification can be achieved through various methods, including fluorescence intensity or mass spectrometry of enriched and tagged biomolecules.
Primary Applications Quantitative proteomics, protein turnover studies, analysis of post-translational modifications.Glycan analysis, glycoprotein (B1211001) trafficking, imaging of glycosylation dynamics.
Advantages - Direct, in-line quantification with mass spectrometry.- High accuracy and precision.- Well-established workflows and data analysis pipelines.- Enables visualization of labeled molecules via fluorescent tags.- Allows for the enrichment of labeled molecules for proteomics or other analyses.- Bioorthogonal nature provides high specificity.
Limitations - Primarily applicable to cell culture.- Requires complete incorporation of the labeled amino acid for accurate quantification.- Does not provide spatial information within the cell without additional techniques.- Indirect quantification can introduce variability.- Potential for incomplete click reactions.- The reporter tag can be bulky and may affect downstream analysis.

Experimental Protocols

Protocol 1: Quantitative Proteomics using Deuterated Amino Acid Labeling (SILAC)

This protocol provides a general workflow for a SILAC experiment to compare protein expression between two cell populations.

Materials:

  • SILAC-grade cell culture medium deficient in lysine (B10760008) and arginine.

  • "Light" L-Arginine and L-Lysine.

  • "Heavy" deuterated L-Lysine (e.g., L-Lysine-d4) and 13C-labeled L-Arginine.

  • Dialyzed fetal bovine serum (dFBS).

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • Trypsin for protein digestion.

  • Mass spectrometer for LC-MS/MS analysis.

Procedure:

  • Cell Culture and Labeling:

    • Culture two populations of cells. For the "light" population, use medium supplemented with normal lysine and arginine. For the "heavy" population, use medium supplemented with deuterated lysine and 13C-arginine.

    • Grow the cells for at least five passages to ensure complete incorporation of the labeled amino acids.

  • Experimental Treatment:

    • Apply the experimental treatment to one of the cell populations.

  • Cell Lysis and Protein Quantification:

    • Harvest and wash the cells from both populations.

    • Combine equal numbers of cells from the "light" and "heavy" populations.

    • Lyse the combined cell pellet using lysis buffer.

    • Quantify the total protein concentration.

  • Protein Digestion:

    • Denature, reduce, and alkylate the proteins in the cell lysate.

    • Digest the proteins into peptides using trypsin overnight.

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide mixture by LC-MS/MS.

    • Use SILAC-aware software to identify peptide pairs (light and heavy) and quantify their relative abundance based on the peak intensities.

Protocol 2: Metabolic Labeling of Glycans with Azido-Sugars

This protocol describes the labeling of cell surface glycans with an azido-sugar and subsequent detection.

Materials:

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz).

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • An alkyne-bearing reporter molecule (e.g., alkyne-biotin or a fluorescent alkyne).

  • Click chemistry reaction buffer (containing a copper(I) source, a ligand, and a reducing agent for CuAAC, or a strained cyclooctyne (B158145) for SPAAC).

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Add Ac4ManNAz to the cell culture medium at a final concentration of 25-50 µM.

    • Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido-sugar into cell surface glycans.

  • Cell Harvesting and Washing:

    • Harvest the cells and wash them with PBS to remove any unincorporated Ac4ManNAz.

  • Click Chemistry Reaction:

    • Resuspend the cells in the click chemistry reaction buffer containing the alkyne-reporter.

    • Incubate for 30-60 minutes at room temperature to allow the click reaction to proceed.

  • Washing and Analysis:

    • Wash the cells to remove excess reporter molecules.

    • The labeled cells can now be analyzed by flow cytometry or fluorescence microscopy (if a fluorescent reporter was used) or lysed for enrichment of biotin-tagged glycoproteins.

Visualizing the Workflows

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

MetabolicLabelingWorkflow cluster_DeuteratedLabeling Deuterated Amino Acid Labeling (SILAC) cluster_AzideLabeling Azido-Sugar Labeling d_cell_culture Cell Culture with 'Light' or 'Heavy' Amino Acids d_treatment Experimental Treatment d_cell_culture->d_treatment d_combine Combine Light and Heavy Cell Populations d_treatment->d_combine d_lysis Cell Lysis & Protein Extraction d_combine->d_lysis d_digest Protein Digestion (Trypsin) d_lysis->d_digest d_ms LC-MS/MS Analysis d_digest->d_ms d_quant Relative Quantification of Peptide Pairs d_ms->d_quant a_cell_culture Cell Culture with Azido-Sugar (Ac4ManNAz) a_incorporation Metabolic Incorporation into Glycans a_cell_culture->a_incorporation a_click Click Chemistry with Alkyne-Reporter a_incorporation->a_click a_analysis Analysis (e.g., Microscopy, Flow Cytometry, Enrichment) a_click->a_analysis

Caption: Comparative workflow of deuterated amino acid and azido-sugar metabolic labeling.

SignalingPathwayConcept cluster_MetabolicIncorporation Cellular Metabolism cluster_DownstreamAnalysis Quantitative Analysis precursor Metabolic Precursor (e.g., Deuterated Amino Acid, Azido-Sugar) uptake Cellular Uptake precursor->uptake pathway Biosynthetic Pathway uptake->pathway incorporation Incorporation into Biomolecule (Protein/Glycan) pathway->incorporation labeled_biomolecule Labeled Biomolecule incorporation->labeled_biomolecule Leads to analysis_prep Sample Preparation (Lysis, Digestion, etc.) labeled_biomolecule->analysis_prep quant_tech Quantification Technique (Mass Spectrometry, etc.) analysis_prep->quant_tech data_out Quantitative Data quant_tech->data_out

Caption: Conceptual pathway from metabolic precursor to quantitative data.

Conclusion

While the specific application of this compound in metabolic labeling remains undocumented, the principles of quantitative metabolic labeling are well-established through alternative and robust methodologies. The choice between deuterated labeling and azide-based bioorthogonal labeling depends largely on the specific research question. For precise, relative quantification of proteome-wide changes, SILAC with deuterated amino acids is a powerful and widely adopted method. When the goal includes visualization or enrichment of specific classes of biomolecules like glycans, azide-based metabolic labeling offers unparalleled specificity and flexibility.

Researchers and drug development professionals should carefully consider the advantages and limitations of each approach, as outlined in this guide, to select the most appropriate strategy for their experimental needs. The detailed protocols and conceptual workflows provided herein serve as a starting point for the successful implementation of these powerful techniques.

Confirming Site-Specific Labeling with 2-Azidoethanol-d4: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise interrogation of protein function is paramount. Site-specific labeling of proteins with chemical reporters enables a deeper understanding of their roles in complex biological systems. This guide provides a comprehensive comparison of 2-Azidoethanol-d4, a deuterated bioorthogonal chemical reporter, with other common labeling techniques. We present supporting experimental data, detailed protocols, and visual workflows to facilitate an informed choice of labeling strategy for quantitative proteomics and drug discovery.

Introduction to Site-Specific Labeling and the Role of this compound

Site-specific labeling involves the introduction of a probe at a defined location within a protein. This approach offers significant advantages over random labeling methods, as it preserves the native structure and function of the protein, leading to more reliable and reproducible experimental outcomes. A powerful and widely used method for site-specific labeling is "click chemistry," a set of bioorthogonal reactions that are highly specific and efficient under physiological conditions.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are two prominent examples of click chemistry reactions used for bioconjugation. These reactions involve the covalent linkage of an azide-modified molecule to an alkyne-containing molecule.

2-Azidoethanol is a bifunctional molecule that contains an azide (B81097) group for click chemistry and a hydroxyl group that can be metabolically incorporated into proteins. The deuterated form, this compound, introduces a stable isotopic label, making it particularly valuable for quantitative mass spectrometry-based proteomics. The mass shift of 4 Daltons provided by the four deuterium (B1214612) atoms allows for the accurate differentiation and quantification of labeled proteins from their unlabeled counterparts.

Comparison of this compound with Alternative Labeling Reagents

The choice of a labeling reagent is critical and depends on the specific experimental goals, the biological system under investigation, and the available analytical instrumentation. Here, we compare this compound with its non-deuterated counterpart and other widely used quantitative proteomics techniques.

FeatureThis compound2-Azidoethanol (non-deuterated)Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)Isobaric Tags for Relative and Absolute Quantitation (iTRAQ/TMT)
Labeling Principle Metabolic incorporation of an azide- and deuterium-containing molecule followed by click chemistry.Metabolic incorporation of an azide-containing molecule followed by click chemistry.Metabolic incorporation of stable isotope-labeled amino acids.Chemical labeling of peptides with isobaric tags.
Quantification Mass shift at the MS1 level.Requires a separate internal standard for quantification.Mass shift at the MS1 level.Reporter ions at the MS2/MS3 level.
Multiplexing Primarily for binary comparisons (light vs. heavy).Not inherently quantitative.Up to triplex labeling.Up to 18-plex (TMTpro) or 8-plex (iTRAQ).
Specificity High, targets metabolically incorporated sites.High, targets metabolically incorporated sites.High, targets specific amino acids.High, targets primary amines.
Advantages - High accuracy for in vivo studies- Minimal perturbation to the biological system- Cost-effective compared to some other methods.[1][2]- Simple and versatile for introducing an azide handle.- Very high accuracy- Early pooling of samples reduces experimental variability.- High multiplexing capability- Suitable for a wide range of sample types.
Disadvantages - Limited multiplexing- Requires metabolic incorporation.- Not directly quantitative.- Limited to cell culture- Can be expensive- Requires complete incorporation of labeled amino acids.- Can have ratio compression issues- More complex data analysis.
Typical Labeling Efficiency > 90%> 90%> 95%> 95%
Relative Cost ModerateLowHighHigh

Note: The quantitative data in this table is representative and may vary depending on the experimental conditions and the specific protein of interest.

Experimental Protocols

Synthesis of this compound

While commercial availability may be limited, this compound can be synthesized from commercially available deuterated starting materials. A plausible synthesis route involves the reaction of 2-bromoethanol-d4 with sodium azide.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 2-bromoethanol-1,1,2,2-d4 in deionized water.

  • Add sodium azide to the solution.

  • Reflux the reaction mixture at 80°C overnight with stirring.

  • After cooling to room temperature, extract the aqueous solution with diethyl ether (3x).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain this compound as an oil.

Caution: Organic azides are potentially explosive and should be handled with appropriate safety precautions.

Site-Specific Protein Labeling using this compound and Click Chemistry

This protocol describes the metabolic labeling of proteins with this compound followed by fluorescent tagging via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Materials:

  • Cells of interest

  • Cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Alkyne-functionalized fluorescent probe (e.g., Alkyne-TAMRA)

  • Copper(II) sulfate (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate (B8700270)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Phosphate-buffered saline (PBS)

Procedure:

1. Metabolic Labeling: a. Culture cells in standard medium to the desired confluency. b. Replace the medium with fresh medium containing this compound at a final concentration of 50-200 µM. c. Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azide label.

2. Cell Lysis and Protein Extraction: a. Harvest the cells and wash with ice-cold PBS. b. Lyse the cells in lysis buffer on ice for 30 minutes. c. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant containing the protein lysate.

3. Click Chemistry Reaction (CuAAC): a. To the protein lysate, add the alkyne-functionalized fluorescent probe to a final concentration of 10-50 µM. b. Add TBTA to a final concentration of 100 µM. c. Add CuSO4 to a final concentration of 1 mM. d. Initiate the reaction by adding freshly prepared TCEP or sodium ascorbate to a final concentration of 1 mM. e. Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

4. Analysis: a. The labeled proteins can be visualized by SDS-PAGE and in-gel fluorescence scanning. b. For mass spectrometry analysis, the protein sample is subjected to standard proteomics sample preparation protocols (reduction, alkylation, and tryptic digestion) followed by LC-MS/MS analysis. The mass shift of the deuterated label allows for quantification.

Mandatory Visualizations

experimental_workflow cluster_labeling Metabolic Labeling cluster_lysis Sample Preparation cluster_click Click Chemistry cluster_analysis Analysis A Cell Culture B Incubation with This compound A->B C Cell Lysis B->C D Protein Extraction C->D E Addition of Alkyne Probe & Click Reagents D->E F SDS-PAGE & Fluorescence E->F G LC-MS/MS Analysis E->G

Caption: Experimental workflow for site-specific protein labeling.

ras_pathway cluster_ras_cycle RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 P SOS SOS Grb2->SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP GEF activity Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Simplified Ras signaling pathway.

Conclusion

This compound presents a valuable tool for the site-specific labeling and quantification of proteins in living systems. Its ability to introduce a stable isotope label through metabolic incorporation, combined with the specificity of click chemistry, offers a powerful approach for quantitative proteomics. While it may not offer the high-level multiplexing of isobaric tagging methods, its accuracy and minimal perturbation to the biological system make it an excellent choice for detailed studies of protein dynamics and function. This guide provides the necessary information for researchers to evaluate and implement this technique in their own experimental workflows, ultimately contributing to advancements in our understanding of cellular processes and the development of new therapeutics.

References

A Head-to-Head Comparison: 2-Azidoethanol-d4 vs. 2-Azidoethanol-13C2 for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers in metabolic studies and drug development on the differential applications and insights offered by deuterium- and carbon-13-labeled 2-Azidoethanol (B47996).

In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating the complex web of biochemical reactions that sustain life. The choice between different isotopically labeled versions of a molecule can significantly impact the nature and quality of the data obtained. This guide provides a comprehensive comparison of 2-Azidoethanol-d4 and 2-Azidoethanol-13C2, two powerful tracers for dissecting specific metabolic pathways.

2-Azidoethanol is a valuable chemical reporter, particularly in the study of post-translational modifications like glycosylation. Its metabolic incorporation allows for the subsequent visualization and analysis of modified proteins and other biomolecules. The strategic placement of stable isotopes—deuterium (B1214612) (d4) or carbon-13 (13C2)—on the 2-Azidoethanol backbone provides distinct advantages for tracing its metabolic fate and understanding downstream cellular processes.

Principle of Differential Tracing

The fundamental difference between this compound and 2-Azidoethanol-13C2 lies in the atom being traced.[1] With 2-Azidoethanol-13C2, researchers track the carbon skeleton of the molecule as it is metabolized.[1][2] This is ideal for understanding the structural contribution of the ethanol (B145695) backbone to downstream metabolites. In contrast, this compound allows for the tracking of hydrogen atoms (as deuterium), providing unique insights into redox reactions and the activities of specific dehydrogenases.

Metabolic Fate of 2-Azidoethanol

Based on its structure and known applications in glycosylation, 2-Azidoethanol is hypothesized to enter metabolic pathways involving ethanol metabolism and potentially serve as a precursor for the biosynthesis of modified sugars. A plausible metabolic route involves the oxidation of 2-Azidoethanol to 2-azidoacetaldehyde (B1338222) and subsequently to 2-azidoacetate. These intermediates can then be utilized in various cellular processes.

cluster_d4 This compound Tracing cluster_13C2 2-Azidoethanol-13C2 Tracing This compound This compound 2-Azidoacetaldehyde-d3 2-Azidoacetaldehyde-d3 This compound->2-Azidoacetaldehyde-d3 ADH Redox_d4 NAD+/NADH Pool (D-labeled) This compound->Redox_d4 Deuterium Transfer 2-Azidoacetate-d3 2-Azidoacetate-d3 2-Azidoacetaldehyde-d3->2-Azidoacetate-d3 ALDH 2-Azidoacetaldehyde-d3->Redox_d4 Deuterium Transfer 2-Azidoethanol-13C2 2-Azidoethanol-13C2 2-Azidoacetaldehyde-13C2 2-Azidoacetaldehyde-13C2 2-Azidoethanol-13C2->2-Azidoacetaldehyde-13C2 ADH 2-Azidoacetate-13C2 2-Azidoacetate-13C2 2-Azidoacetaldehyde-13C2->2-Azidoacetate-13C2 ALDH Downstream_13C2 Incorporation into Biomolecules (13C2-labeled) 2-Azidoacetate-13C2->Downstream_13C2

Caption: Metabolic pathway of 2-Azidoethanol and differential tracing.

Comparative Analysis: this compound vs. 2-Azidoethanol-13C2

FeatureThis compound2-Azidoethanol-13C2
Atom Traced Deuterium (Hydrogen)Carbon
Primary Application Probing redox metabolism, enzyme kinetics (e.g., ADH, ALDH), and hydrogen exchange reactions.Tracing the carbon backbone, identifying downstream metabolites, and quantifying incorporation into larger biomolecules.
Key Insights Can reveal the flux through specific dehydrogenase-catalyzed reactions by monitoring the transfer of deuterium to cofactors like NAD+.Provides a clear picture of the structural fate of the 2-azidoethanol molecule and its contribution to biosynthetic pathways.
Potential for Label Loss Higher potential for label loss through enzymatic or chemical exchange reactions with water.Lower potential for label loss as the carbon-carbon bonds are more stable during metabolism.
Analytical Detection Mass spectrometry (detects mass shift of +4). NMR spectroscopy can also be used.Mass spectrometry (detects mass shift of +2). NMR spectroscopy is also a powerful tool for analysis.
Cost Generally more cost-effective for in vivo studies compared to 13C-labeled compounds.[2]Can be more expensive, especially for complex labeling patterns.
Isotope Effects Can exhibit more pronounced kinetic isotope effects, which may alter reaction rates. This can be a tool to study enzyme mechanisms.Minimal kinetic isotope effects, leading to metabolic behavior that more closely resembles the unlabeled compound.

Experimental Protocols

Below are generalized protocols for conducting metabolic tracing experiments using this compound and 2-Azidoethanol-13C2 in a cell culture model.

Cell Culture and Isotope Labeling

This protocol is a general guideline and should be optimized for the specific cell line and experimental question.

Materials:

  • Cells of interest

  • Complete culture medium

  • Culture medium deficient in the component being replaced by the tracer (e.g., custom-formulated medium)

  • This compound or 2-Azidoethanol-13C2

  • Dialyzed fetal bovine serum (dFBS) to minimize interference from unlabeled components in the serum

  • Phosphate-buffered saline (PBS)

  • 6-well cell culture plates

Procedure:

  • Seed cells in 6-well plates at a density that allows them to reach approximately 80% confluency at the time of harvest.

  • Allow cells to adhere and grow overnight in complete culture medium.

  • Prepare the labeling medium by supplementing the deficient medium with the desired concentration of this compound or 2-Azidoethanol-13C2 and dFBS. The optimal concentration of the tracer should be determined empirically.

  • Aspirate the standard culture medium and wash the cells once with sterile PBS.

  • Add the pre-warmed labeling medium to the cells.

  • Incubate the cells for a time course determined by the specific metabolic pathway of interest. For rapid metabolic processes, time points in minutes to a few hours may be appropriate. For incorporation into larger biomolecules, longer incubation times (e.g., 24 hours) may be necessary.

Metabolite Extraction

This protocol is designed for the extraction of polar metabolites.

Materials:

  • Ice-cold 80% methanol (B129727)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 16,000 x g at 4°C

  • Vacuum concentrator (e.g., SpeedVac)

Procedure:

  • Place the cell culture plates on ice and aspirate the labeling medium.

  • Add 1 mL of ice-cold 80% methanol to each well.

  • Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Vortex the tubes vigorously for 30 seconds.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant containing the polar metabolites to a new tube.

  • Dry the metabolite extracts using a vacuum concentrator.

  • Store the dried extracts at -80°C until analysis.

LC-MS Analysis

This is a general procedure for analysis using liquid chromatography-mass spectrometry (LC-MS). The specific column, gradients, and mass spectrometer settings will need to be optimized.

Procedure:

  • Reconstitute the dried metabolite extracts in an appropriate solvent (e.g., 50% methanol).

  • Set up the LC method for separation of polar metabolites (e.g., using a HILIC column).

  • Configure the mass spectrometer to acquire data in full scan mode with high resolution (>60,000) to accurately resolve isotopologues.

  • Inject the samples and acquire the data.

  • Analyze the data to identify and quantify the abundance of labeled and unlabeled metabolites.

Logical Workflow for Tracer Selection

Start Start Research_Question Define Research Question Start->Research_Question Redox_Metabolism Investigating Redox Metabolism (e.g., NADH production)? Research_Question->Redox_Metabolism Carbon_Backbone Tracing Carbon Backbone into Biomolecules? Research_Question->Carbon_Backbone Redox_Metabolism->Carbon_Backbone No Use_d4 Select this compound Redox_Metabolism->Use_d4 Yes Use_13C2 Select 2-Azidoethanol-13C2 Carbon_Backbone->Use_13C2 Yes Combined_Approach Consider a Combined Approach for a Comprehensive View Carbon_Backbone->Combined_Approach Both End End Use_d4->End Use_13C2->End Combined_Approach->End

Caption: Decision workflow for selecting the appropriate tracer.

Conclusion

Both this compound and 2-Azidoethanol-13C2 are powerful tools for metabolic tracing, each offering unique advantages. The choice between them should be guided by the specific biological question being addressed. For researchers interested in the flow of carbon atoms and the structural incorporation of 2-azidoethanol into downstream biomolecules, 2-Azidoethanol-13C2 is the tracer of choice. Conversely, for those seeking to understand the intricacies of redox metabolism and the activity of dehydrogenases involved in ethanol metabolism, this compound provides invaluable insights. In many cases, a combined experimental approach utilizing both tracers can provide the most comprehensive understanding of the metabolic fate and function of 2-Azidoethanol.

References

Safety Operating Guide

Proper Disposal of 2-Azidoethanol-d4: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 2-Azidoethanol-d4. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. Organic azides are energetic compounds that require careful handling and disposal to mitigate risks of explosion and toxicity.

Immediate Safety and Handling Precautions

This compound is a corrosive substance that can cause severe skin burns and eye damage[1][2][3][4][5][6]. Due to the potential for severe health hazards, it is imperative to handle this compound with extreme care, assuming high toxicity as its toxicological properties are not fully investigated[2].

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Gloves: Chemical-resistant gloves are mandatory to prevent skin contact[1][2].

  • Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes[1][2].

  • Lab Coat: A lab coat or other protective clothing is required to shield the body from contamination[1][2].

  • Respiratory Protection: Work in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used[1][2].

Handling and Storage:

  • Avoid all direct contact with the skin, eyes, and clothing[1][2].

  • Do not ingest or inhale the substance[1][2].

  • Store in a cool, dry, and well-ventilated location at a recommended temperature of 2°C to 8°C[1][2][3].

  • Keep the container tightly sealed and under an inert gas, such as nitrogen[1][2].

  • Store away from incompatible materials, including acids, heavy metals (such as lead and copper often found in plumbing), heat sources, and direct sunlight to prevent the formation of explosive compounds[7][8].

Quantitative Safety Data

ParameterGuidelineRationale
Storage Temperature 2°C - 8°C[1][3]To maintain chemical stability and prevent decomposition.
Incompatible Materials Acids, heavy metals, heat sources, open flames, direct sunlight[7][8]Prevents the formation of highly explosive heavy metal azides and toxic, explosive hydrazoic acid[8].
Hazard Classification Skin Corrosion Category 1B, Causes severe skin burns and eye damage[1][2][4]Indicates the potential for irreversible skin and eye damage upon contact.

**Step-by-Step Disposal Protocol

The preferred and safest method for the disposal of this compound is through a licensed hazardous waste management service. Internal chemical treatment should only be performed by trained professionals with a thorough understanding of the associated risks.

Phase 1: Waste Collection and Storage

  • Segregation: Collect all waste containing this compound in a dedicated and clearly labeled waste container[8]. The container must be compatible with the chemical.

  • Labeling: The label must prominently display "Azide Waste," "Corrosive," and list all chemical constituents[8].

  • Secure Storage: Store the sealed waste container in a designated, secure area that is cool, dry, and well-ventilated. This area must be separate from incompatible materials, particularly acids and heavy metals[8].

Phase 2: Arranging for Professional Disposal

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste[7].

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

  • Packaging for Transport: If required, place the primary waste container into a secondary containment unit for safe transport[7].

Phase 3: Emergency Spill Procedures

  • Evacuate: In case of a spill, immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated[1][2].

  • Containment: Wearing appropriate PPE, contain the spill using an absorbent, liquid-binding material such as sand, diatomaceous earth, or a universal binding agent[3]. Do not use combustible materials.

  • Collection: Carefully collect the absorbed material and place it in a suitable, sealed container for disposal[1][2][3].

  • Decontamination: Thoroughly clean the contaminated area[1][2][3].

  • Reporting: Report the spill to your EHS department immediately.

Experimental Protocol: Chemical Deactivation (for Trained Personnel Only)

This procedure is hazardous and should only be undertaken by personnel with extensive experience in handling reactive chemicals, within a certified chemical fume hood, and with appropriate safety measures in place.

Principle: Organic azides can be chemically converted to less hazardous compounds, such as amines, or destroyed through reaction with nitrous acid[8]. The following outlines the principles of destruction using nitrous acid.

Materials:

  • Aqueous solution of this compound waste (concentration not to exceed 5%)

  • 20% aqueous solution of sodium nitrite (B80452)

  • 20% aqueous solution of sulfuric acid

  • Three-necked flask equipped with a stirrer and a dropping funnel

  • Litmus (B1172312) paper

Procedure:

  • Setup: The entire procedure must be conducted in a certified chemical fume hood[8].

  • Initial Reaction: Place the aqueous azide (B81097) waste solution into the three-necked flask.

  • Addition of Sodium Nitrite: While stirring, add a 40% excess of the 20% sodium nitrite solution.

  • Acidification: Slowly add the 20% sulfuric acid solution dropwise until the reaction mixture is acidic, as confirmed by litmus paper. Caution: The order of addition is critical to prevent the formation of hazardous byproducts.

  • Reaction Quenching: After the reaction is complete (indicated by the cessation of gas evolution), the resulting solution can be prepared for disposal as a non-azide hazardous waste.

Logical Workflow for Disposal

This compound Disposal Workflow cluster_Preparation Preparation & Handling cluster_WasteCollection Waste Collection cluster_Disposal Disposal Options cluster_Spill Emergency Spill A Wear Full PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Fume Hood) A->B C Segregate Azide Waste in a Labeled, Compatible Container B->C Generate Waste D Store in a Cool, Dry, Secure Area Away from Incompatibles C->D E Contact EHS for Professional Disposal (Recommended) D->E F Chemical Deactivation (Trained Personnel Only) D->F G Evacuate & Ventilate Area H Contain with Absorbent Material G->H I Collect and Dispose of as Hazardous Waste H->I

Caption: Logical workflow for the safe disposal of this compound.

Potential Decomposition Products

Thermal decomposition of 2-azidoethanol (B47996) can result in the formation of several hazardous substances, including:

  • Nitrogen (N₂)

  • Methanimine (CH₂NH)

  • Formaldehyde (H₂CO)

  • Carbon monoxide (CO)

  • Hydrogen cyanide (HCN)[9]

Understanding these potential byproducts underscores the importance of proper storage and handling to avoid unintended decomposition.

References

Personal protective equipment for handling 2-Azidoethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling of 2-Azidoethanol-d4. Given the absence of a specific Safety Data Sheet (SDS) for the deuterated form, the following procedures and recommendations are based on the known hazards of 2-Azidoethanol and best practices for handling azido (B1232118) and deuterated compounds. A thorough risk assessment should be conducted before any work with this compound commences.

I. Hazard Assessment and Chemical Properties

2-Azidoethanol is classified as a substance that causes severe skin burns and eye damage.[1][2][3][4][5] Azido compounds, as a class, are potentially explosive and toxic.[6] While deuterated compounds are generally non-radioactive and considered safe for laboratory use, the primary chemical hazards of this compound should be assumed to be identical to its non-deuterated counterpart.[7]

Key Hazards:

  • Corrosive: Causes severe skin burns and eye damage.[1][2][3][4][5]

  • Potential for Explosion: Organic azides can be energetic and may decompose explosively, especially with heat, shock, or contact with certain metals.[6][8]

  • Toxicity: Azido compounds can be highly toxic if ingested, inhaled, or absorbed through the skin.[1][6]

  • Formation of Hazardous Byproducts: Contact with acids can form the highly toxic and explosive hydrazoic acid.[6] Reaction with heavy metals (e.g., copper, lead in plumbing) can form highly shock-sensitive metal azides.[6][9]

Property Value Source
Chemical Formula C₂HD₄N₃OInferred
Molecular Weight 91.10 g/mol Inferred
Appearance Colorless oil (inferred from 2-Azidoethanol)[8]
Boiling Point ~60 °C (for 2-Azidoethanol)
Storage Temperature 2 - 8 °C[10]

II. Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling this compound due to its corrosive nature and the potential hazards associated with azido compounds.

Protection Type Specific Requirements Rationale
Hand Protection Double-gloving with chemical-resistant gloves (e.g., nitrile inner, butyl rubber or SilverShield® outer).[6]To prevent skin contact with the corrosive and potentially toxic substance.
Eye and Face Protection Chemical splash goggles and a full-face shield.[11]To protect against splashes that can cause severe eye damage.
Body Protection Flame-resistant lab coat. A chemical-resistant apron is recommended for larger quantities.To protect against skin contact and potential for fire.
Respiratory Protection All work must be conducted in a certified chemical fume hood.[6][9]To prevent inhalation of potentially toxic vapors.
Footwear Fully enclosed, chemical-resistant shoes.To protect feet from spills.

III. Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

A. Preparation and Pre-Handling Checks:

  • Training: Ensure all personnel handling the compound are trained on the hazards of azido compounds and have read this guide and the relevant SDS for 2-Azidoethanol.

  • Fume Hood: Verify that the chemical fume hood is certified and functioning correctly.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and appropriate fire extinguisher (ABC dry powder is suitable).[9]

  • Work Area Decontamination: Ensure the work area is clean and free of incompatible materials, especially acids and metals.[2][6] Use non-metal spatulas (plastic or ceramic) for handling.[6]

  • Spill Kit: Have a spill kit readily available that includes absorbent materials and a non-metal container for waste.[1][12]

  • Deuterated Compound Handling: To prevent H-D exchange, handle the compound in a dry atmosphere (e.g., under nitrogen or argon if possible) and use thoroughly dried glassware.[13] Allow the sealed container to warm to room temperature before opening to prevent condensation.[13]

B. Handling Procedure:

  • Don PPE: Put on all required personal protective equipment as detailed in Section II.

  • Work in Fume Hood: Conduct all manipulations of this compound within the fume hood with the sash at the lowest practical height.

  • Use Small Quantities: Whenever possible, work with the smallest feasible quantities of the compound.[2]

  • Dispensing: Carefully dispense the required amount of the liquid using appropriate laboratory equipment (e.g., calibrated micropipette with compatible tips).

  • Avoid Incompatibilities: Keep the compound away from acids, heavy metals, and halogenated solvents.[6][9]

  • Heating: If heating is necessary, use a controlled heating source (e.g., oil bath) and avoid localized overheating. Do not heat above 80°C.[8] A blast shield should be used during reactions that are being heated.[6]

C. Post-Handling and Storage:

  • Secure Container: Tightly seal the container of this compound.

  • Proper Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[5] The recommended storage temperature is 2-8°C.[10] Store in a secondary container.[2]

  • Decontaminate Work Area: Wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) followed by soap and water.[1][9]

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Wash Hands: Wash hands thoroughly with soap and water after handling the compound.[14]

IV. Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all contaminated materials (e.g., pipette tips, gloves, absorbent pads) in a dedicated, clearly labeled, and sealed hazardous waste container.[4] The label should indicate "Azide Waste".[4]

  • Avoid Metal Containers: Use non-metal containers for waste collection.[1][12]

  • No Drain Disposal: Under no circumstances should any azide-containing solution be poured down the drain. [6][9] This is to prevent the formation of explosive metal azides in the plumbing.[6][9]

  • EHS Contact: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[4]

V. Emergency Procedures

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][12] Seek immediate medical attention.[6]
Eye Contact Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[6][12] Seek immediate medical attention.[6]
Inhalation Move the affected person to fresh air.[6][12] Seek immediate medical attention.[6]
Ingestion Rinse mouth with water. Do NOT induce vomiting.[11] Seek immediate medical attention.[6][12]
Spill For small spills within the fume hood, absorb the material with a chemical absorbent.[14] For larger spills, evacuate the area, alert others, and contact your institution's EHS or emergency response team.[12]

VI. Workflow and Logic Diagrams

Handling_Workflow Figure 1: Handling Workflow for this compound cluster_A cluster_B cluster_C cluster_D A Preparation & Pre-Handling B Handling in Fume Hood A->B Proceed with caution C Post-Handling & Storage B->C Experiment complete E Emergency Procedures B->E Incident occurs D Waste Disposal C->D Generate waste C->E Incident occurs A1 Verify fume hood & safety equipment A2 Don appropriate PPE A3 Prepare clean, metal-free work area B1 Dispense smallest necessary quantity B2 Avoid incompatibles (acids, metals) C1 Securely seal container C2 Store at 2-8°C C3 Decontaminate work area D1 Segregate in labeled, non-metal container D2 Contact EHS for pickup

Caption: General workflow for handling this compound.

Emergency_Response_Plan Figure 2: Emergency Response Logic Start Incident Occurs ExposureType Type of Exposure? Start->ExposureType SpillType Spill? ExposureType->SpillType No Personal Exposure SkinContact Skin/Eye Contact: Flush with water for 15 min ExposureType->SkinContact Skin/Eye Inhalation Inhalation: Move to fresh air ExposureType->Inhalation Inhalation Ingestion Ingestion: Rinse mouth, do NOT induce vomiting ExposureType->Ingestion Ingestion SmallSpill Small Spill in Hood: Absorb and collect as hazardous waste SpillType->SmallSpill Small LargeSpill Large Spill: Evacuate and call emergency response SpillType->LargeSpill Large Medical Seek Immediate Medical Attention SkinContact->Medical Inhalation->Medical Ingestion->Medical Notify Notify Supervisor/EHS SmallSpill->Notify LargeSpill->Notify Medical->Notify

Caption: Decision-making flowchart for emergency response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.